2,3-Diaminobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-diaminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUQAYCCLMNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067321 | |
| Record name | Diaminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-81-6, 27576-04-1 | |
| Record name | 2,3-Diaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzoesäure | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Diaminobenzoic Acid from 3-Nitroanthranilic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-diaminobenzoic acid, a crucial intermediate in the pharmaceutical and materials science sectors.[1][2] The primary focus of this document is the reduction of 3-nitroanthranilic acid, a widely adopted and efficient synthetic route. This guide will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols for various reduction methodologies, and discuss the critical aspects of product purification and characterization. Safety considerations and a comparative analysis of different reducing agents are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important chemical synthesis.
Introduction: The Significance of this compound
This compound (2,3-DABA) is an aromatic compound featuring both amino and carboxylic acid functional groups.[2] Its molecular formula is C₇H₈N₂O₂, and it has a molecular weight of 152.15 g/mol .[1] The unique arrangement of two adjacent amino groups and a carboxylic acid on the benzene ring makes it a valuable building block in organic synthesis.[1]
The primary utility of 2,3-DABA lies in its role as a precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines and benzimidazoles.[1] These structural motifs are prevalent in a wide array of biologically active molecules, including anti-inflammatory agents, analgesics, and antimicrobial compounds.[1][3] Furthermore, the bifunctional nature of 2,3-DABA allows for its use in the production of thermally stable polyamides.[1]
Historically, the synthesis of this compound was first achieved through the catalytic hydrogenation of 3-nitroanthranilic acid.[1] Over the years, various other reduction methods have been developed to optimize yield, selectivity, and process safety.
Synthetic Pathway: Reduction of 3-Nitroanthranilic Acid
The core of the synthesis of this compound is the reduction of the nitro group of 3-nitroanthranilic acid (also known as 2-amino-3-nitrobenzoic acid) to an amino group. This transformation can be achieved through several methods, each with its own set of advantages and disadvantages. The most common approaches include:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst (e.g., palladium on carbon) and a hydrogen source.[1][4]
-
Metal-Acid Reduction: Classic methods employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid.[4][5][6]
-
Dithionite Reduction: A milder, metal-free alternative using sodium dithionite (Na₂S₂O₄).[7][8][9]
The choice of reduction method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and environmental impact.
Mechanistic Insights
The reduction of a nitroaromatic compound to an aniline derivative proceeds through a series of intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the following steps:
-
Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).
-
Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).
-
Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).[5][6]
It is crucial to control the reaction conditions to ensure the complete reduction to the amine and to minimize the formation of undesired side products, such as azoxy, azo, or hydrazo compounds, which can arise from the condensation of intermediates.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound from 3-nitroanthranilic acid using three different reduction methods.
Method 1: Catalytic Hydrogenation with Palladium on Carbon
This is often the preferred method due to its high efficiency and the clean nature of the reaction, which simplifies product purification.[4]
Materials and Equipment:
-
3-Nitroanthranilic acid
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 9.36 g (51.4 mmol) of 3-nitroanthranilic acid in 100 mL of methanol.[1]
-
Carefully add 2.0 g of 10% palladium on carbon to the solution.[1]
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at ambient pressure until the consumption of hydrogen ceases.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[1][10]
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1][10]
Expected Yield: Approximately 5.40 g (69%) of a dark brown solid.[1][10]
Method 2: Reduction with Tin(II) Chloride
This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful when other reducible functional groups are present that are sensitive to hydrogenation.[4][11]
Materials and Equipment:
-
3-Nitroanthranilic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH paper or pH meter
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 3-nitroanthranilic acid in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with water.
-
Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Method 3: Reduction with Sodium Dithionite
Sodium dithionite offers a mild and metal-free reduction method, which can be advantageous in terms of environmental considerations and for substrates with metal-sensitive functional groups.[7]
Materials and Equipment:
-
3-Nitroanthranilic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Suitable solvent system (e.g., water, ethanol/water mixture)[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (if necessary)
-
Extraction funnel
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the 3-nitroanthranilic acid in the chosen solvent system in a round-bottom flask.[7]
-
In a separate flask, prepare a solution of sodium dithionite in water.[7]
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[7] The reaction may be exothermic.
-
The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.
-
Upon completion, perform an aqueous workup. If the product is soluble in the aqueous layer, extract it with an organic solvent like ethyl acetate.[7]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound obtained from any of the above methods may require further purification. Recrystallization from a suitable solvent or flash chromatography are common purification techniques.[10]
Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: The reported melting point is around 198–204°C with decomposition.[1]
-
¹H NMR (DMSO-d₆): δ 7.09 (dd, J = 8.0 Hz), 6.67 (dd, J = 7.4 Hz), 6.34 (m), 6.32 (br s).[1]
-
¹³C NMR (DMSO-d₆): δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.[1][12]
-
Infrared (IR) Spectroscopy: Characteristic peaks for NH₂ stretching (around 3350 cm⁻¹) and C=O stretching of the carboxylic acid (around 1680 cm⁻¹).[1]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3-Nitroanthranilic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13]
-
This compound: May cause skin and serious eye irritation. Harmful if swallowed.[14][15]
-
Palladium on Carbon: Flammable solid. Handle with care to avoid ignition.
-
Tin(II) Chloride: Corrosive and may cause skin sensitization.[11]
-
Sodium Dithionite: May be harmful if swallowed and can cause skin and eye irritation.
-
Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.
-
Organic Solvents (Methanol, Ethyl Acetate): Flammable and have associated health risks upon inhalation or skin contact.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
Comparative Analysis of Reduction Methods
| Method | Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂/Pd-C | High yield, clean reaction, easy workup.[4] | Catalyst can be expensive and pyrophoric. May reduce other functional groups.[4] |
| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Inexpensive, effective for a wide range of nitro compounds.[6] | Stoichiometric amounts of metal are required, leading to significant waste. Workup can be tedious.[5][11] |
| Dithionite Reduction | Na₂S₂O₄ | Mild conditions, metal-free, good for sensitive substrates.[7][8] | Can require elevated temperatures, and the product may need extraction. |
Visualization of the Synthetic Process
Chemical Reaction
Caption: General reaction scheme for the reduction of 3-nitroanthranilic acid.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis via catalytic hydrogenation.
Conclusion
The synthesis of this compound from 3-nitroanthranilic acid is a well-established and versatile transformation in organic chemistry. This guide has provided a detailed examination of the most common reductive methods, including catalytic hydrogenation, metal-acid reduction, and dithionite reduction. By understanding the underlying mechanisms, following the detailed protocols, and adhering to the necessary safety precautions, researchers and drug development professionals can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the chemical nature of the starting material.
References
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- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: )
- Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II)
- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts | Bentham Science Publishers. (URL: [Link])
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- Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Public
- Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction - Aragen Life Sciences. (URL: [Link])
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- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
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- Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminobenzoic Acid
Introduction
2,3-Diaminobenzoic acid (2,3-DABA), a molecule of significant interest in contemporary chemical and pharmaceutical research, serves as a versatile building block in the synthesis of a wide array of functional materials and therapeutic agents. Its unique structural arrangement, featuring a carboxylic acid and two adjacent amino groups on a benzene ring, imparts a rich and complex physicochemical profile. This guide provides an in-depth exploration of these properties, offering both established data and the experimental rationale for their determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of 2,3-DABA for their applications, ranging from the synthesis of novel polymers and dyes to its role as a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[1]
Molecular and Physical Characteristics
This compound is an aromatic compound that typically presents as a tan to dark brown crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of both acidic (carboxylic acid) and basic (amino) functional groups within the same molecule gives it amphoteric characteristics, influencing its behavior in different chemical environments.
| Property | Value | Source(s) |
| CAS Number | 603-81-6 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.15 g/mol | [1][3][4] |
| Appearance | Tan to brown or dark brown solid | [1][5] |
| Melting Point | 198-204 °C (with decomposition) | [1][3][6] |
| Boiling Point | 382.7 °C at 760 mmHg | [7] |
| LogP (Predicted) | 1.71 | [7] |
Solubility Profile
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of 2,3-DABA in a given solvent system. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.
Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., water, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2,3-DABA to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique:
-
UV-Vis Spectrophotometry: Measure the absorbance at the previously determined λmax and calculate the concentration using a standard calibration curve.
-
HPLC: Inject the sample into an HPLC system with a suitable column and mobile phase. Quantify the concentration based on the peak area against a set of standards.
-
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.
Causality and Self-Validation: This protocol ensures trustworthiness by allowing sufficient time for equilibrium to be established, a critical factor for accurate solubility measurement. The use of a validated analytical method like UV-Vis spectrophotometry or HPLC provides a self-validating system for quantification, as the linearity and specificity of the method would have been previously established.
Caption: Workflow for experimental solubility determination.
Acidity and pKa
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 2,3-DABA, the pKa values are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Due to the presence of a carboxylic acid group and two amino groups, 2,3-DABA is expected to have multiple pKa values. A predicted pKa value for the carboxylic acid group is approximately 5.10.[3] The amino groups will have their own pKa values, typically in the lower pH range.
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.
Objective: To determine the pKa values of this compound.
Materials:
-
This compound
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
High-precision pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of 2,3-DABA and dissolve it in a known volume of deionized water.
-
Acidic Titration: Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments. Record the pH of the solution after each addition.
-
Basic Titration: In a separate experiment, titrate a fresh solution of 2,3-DABA with the standardized 0.1 M NaOH solution, again recording the pH after each incremental addition.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of steepest inflection in the curve.
Causality and Self-Validation: The choice of potentiometric titration is based on its ability to directly measure the change in proton concentration (pH) as a function of added acid or base. This provides a direct measurement of the compound's buffering regions and inflection points. The use of standardized acidic and basic titrants and a calibrated pH meter ensures the accuracy and reproducibility of the results, creating a self-validating experimental system.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The reported chemical shifts are: δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 2H), 6.32 (br s, 4H).[3]
-
¹³C NMR (75 MHz, DMSO-d₆): The carbon NMR spectrum provides insights into the different carbon environments. The reported chemical shifts are: δ 170.5 (C=O), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3 (aromatic carbons).[3]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2,3-DABA, the key expected peaks are:
-
N-H stretching: Around 3350 cm⁻¹ for the amino groups.[6]
-
C=O stretching: Around 1680 cm⁻¹ for the carboxylic acid group.[6]
-
Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.
-
C-N stretching: Typically observed in the 1350-1250 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
Reactivity and Stability
This compound is a reactive molecule due to the presence of its functional groups.
-
Reactions of the Amino Groups: The amino groups can undergo acylation, alkylation, and diazotization reactions. They are also susceptible to oxidation.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo esterification and amide bond formation.
-
Cyclization Reactions: The adjacent amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form heterocyclic compounds.
-
Polycondensation: 2,3-DABA can undergo polycondensation with dicarboxylic acid chlorides to form polyamides.[6]
-
Decarboxylation: At temperatures above 200°C, decarboxylation can occur.[6]
In terms of stability, 2,3-DABA is sensitive to light and air and should be stored in a dark place under an inert atmosphere.[3]
Conclusion
This compound possesses a multifaceted physicochemical profile that makes it a valuable compound in various scientific and industrial domains. This guide has provided a comprehensive overview of its key properties, from its fundamental molecular characteristics to its spectroscopic signature and chemical reactivity. By also including detailed, field-proven experimental protocols, it is our intention to not only present the known data but also to empower researchers to confidently determine these properties in their own laboratories. A thorough understanding and experimental validation of these physicochemical parameters are paramount for the successful application of this compound in drug development and materials science.
References
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
- ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB.
- ChemBK. (2024, April 9). This compound Methyl Ester.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, 2-amino-.
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An In-depth Technical Guide to the Solubility of 2,3-Diaminobenzoic Acid in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,3-Diaminobenzoic acid (2,3-DABA), a significant aromatic compound featuring two amino groups and a carboxylic acid moiety, serves as a versatile building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its utility in creating complex molecules, including anti-inflammatory and analgesic drugs, underscores the importance of understanding its fundamental physicochemical properties.[1] A critical parameter governing its application in various synthetic and formulation processes is its solubility. This guide provides a comprehensive analysis of the solubility of this compound, offering insights into its behavior in aqueous and organic media, the influence of environmental factors, and a robust protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of this compound's molecular characteristics is paramount to interpreting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 198-204 °C | [3] |
| pKa (Predicted) | 5.10 ± 0.10 | [4] |
| LogP (Predicted) | 1.71 | [3] |
| Appearance | Tan to brown solid | [1] |
The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes this compound an amphoteric molecule. Its predicted pKa of 5.10 suggests that its solubility in aqueous solutions will be significantly influenced by pH.[4]
Aqueous Solubility Profile
The Critical Role of pH
The solubility of this compound in aqueous media is intrinsically linked to the pH of the solution. The molecule can exist in different ionic forms depending on the proton concentration:
-
In acidic solutions (pH < pKa of the amino groups): Both amino groups will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The resulting cationic species is expected to be highly soluble in water.
-
Near the isoelectric point: The molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions often exhibit lower solubility compared to their fully charged counterparts.
-
In alkaline solutions (pH > pKa of the carboxylic acid): The carboxylic acid group will be deprotonated (-COO⁻), and the amino groups will be in their neutral form (-NH₂). The resulting anionic species is also expected to be highly soluble in water.
This pH-dependent behavior is a critical consideration in drug development, particularly for oral formulations where the compound will encounter a wide pH range in the gastrointestinal tract.
Organic Solvent Solubility
This compound is generally characterized as soluble in polar organic solvents.[5] This is attributed to the presence of the polar amino and carboxylic acid groups, which can participate in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.
While quantitative solubility data for this compound in specific organic solvents is sparse, a comparative analysis with its isomers can provide valuable insights. For instance, the solubility of 3,4-diaminobenzoic acid has been reported as follows:
| Solvent | Solubility at 20°C | Source |
| Water | 2.2 mg/mL | [6] |
| Methanol | 10 mg/mL | [6] |
| DMF | Soluble | [6] |
Furthermore, a study on 3,5-diaminobenzoic acid demonstrated its solubility in ethanol increases with temperature. Although these values are for different isomers, they suggest that this compound is likely to exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and DMSO.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive quantitative solubility data in the literature, an empirical determination is often necessary. The following is a detailed, field-proven protocol based on the shake-flask method, a gold standard for solubility measurement.
Principle
An excess of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., water, phosphate buffer solutions of varying pH, methanol, ethanol, DMSO, DMF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing the test solvents. Ensure there is a visible excess of solid.
-
Seal the vials and place them in a temperature-controlled shaker.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
This compound is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. While qualitatively understood to be soluble in water and polar organic solvents, a comprehensive quantitative understanding requires empirical determination. The amphoteric nature of 2,3-DABA, with a predicted pKa of 5.10, points to a strong pH-dependence of its aqueous solubility, a critical factor in pharmaceutical formulation. By employing robust experimental protocols, such as the shake-flask method detailed in this guide, researchers can obtain the precise solubility data needed to optimize synthetic routes, develop effective formulations, and unlock the full potential of this versatile molecule.
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An In-depth Technical Guide to 2,3-Diaminobenzoic Acid (CAS 603-81-6): A Cornerstone in Heterocyclic and Medicinal Chemistry
This guide provides an in-depth exploration of 2,3-Diaminobenzoic Acid (DABA), a pivotal building block in synthetic organic and medicinal chemistry. With the CAS Number 603-81-6, this bifunctional aromatic compound serves as a critical precursor for the synthesis of a wide array of heterocyclic scaffolds, most notably benzimidazoles, which are prominent in numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of DABA's chemical identity, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.
Fundamental Chemical Identity and Properties
This compound is an aromatic carboxylic acid and a diamine, characterized by a benzoic acid core substituted with two adjacent amino groups. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable synthon in organic synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 603-81-6 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [2][3][4] |
| Appearance | Tan to brown solid/powder | [2] |
| Melting Point | 198-204 °C (decomposes) | [2] |
| Solubility | Soluble in water and polar organic solvents | [1][5] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3-Carboxy-1,2-diaminobenzene, 3-Carboxy-o-phenylenediamine | [1][5] |
Spectroscopic Characterization
The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.
| Technique | Key Features | Reference(s) |
| ¹H NMR | (DMSO-d₆) δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 2H), 6.32 (br s, 4H) | [6] |
| ¹³C NMR | (DMSO-d₆) δ 170.5, 139.6, 135.6, 119.4, 117.0, 114.9, 110.3 | [6] |
Synthesis of this compound: A Detailed Protocol and Mechanistic Overview
The most prevalent and efficient synthesis of this compound involves the catalytic hydrogenation of 2-amino-3-nitrobenzoic acid. This method is favored for its high yield and relatively clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitrobenzoic Acid
This protocol provides a step-by-step procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-Amino-3-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Celite
-
Hydrogen gas (H₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 2-amino-3-nitrobenzoic acid (e.g., 9.36 g, 51.4 mmol) in methanol (100 mL).[6]
-
Carefully add 10% Pd/C catalyst (e.g., 2.0 g) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (ambient pressure) at room temperature.[6]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash chromatography (e.g., using a mobile phase of CH₂Cl₂/MeOH, 5:1) to yield this compound as a dark brown solid.[6]
Mechanistic Insight: The Catalytic Hydrogenation of a Nitroarene
The conversion of the nitro group in 2-amino-3-nitrobenzoic acid to an amino group proceeds via a well-established catalytic hydrogenation mechanism on the surface of the palladium catalyst.
Caption: Catalytic hydrogenation of a nitroarene to an amine.
The reaction is generally understood to proceed through a "direct" pathway involving the stepwise reduction of the nitro group. Initially, the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The H-H bond in hydrogen is cleaved, and the resulting hydrogen atoms are transferred to the nitro group, leading to the formation of a nitroso intermediate, followed by a hydroxylamine intermediate. The final hydrogenation step reduces the hydroxylamine to the corresponding amine, with the liberation of two molecules of water.[1]
Applications in Drug Discovery and Development
This compound is a cornerstone in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[7]
The Gateway to Benzimidazoles
The condensation of this compound (or its parent o-phenylenediamine) with aldehydes or carboxylic acids is a fundamental and widely employed method for the synthesis of the benzimidazole ring system. This reaction, often referred to as the Phillips-Ladenburg synthesis, provides a versatile route to a vast array of substituted benzimidazoles.
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2,3-Diaminobenzoic acid molecular weight and formula
An In-Depth Technical Guide to 2,3-Diaminobenzoic Acid: Properties, Synthesis, and Advanced Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (2,3-DBA). We will move beyond basic data to explore the causality behind its utility, focusing on its synthesis, characterization, and its pivotal role as a derivatizing agent in sensitive analytical methodologies.
Core Molecular and Physicochemical Profile
This compound (CAS No: 603-81-6) is an aromatic compound distinguished by a carboxylic acid group and two adjacent amino groups on the benzene ring. This ortho-diamine arrangement is the key to its unique reactivity and utility, particularly in forming heterocyclic systems.
Chemical Identity and Properties
A summary of the fundamental properties of 2,3-DBA is presented below. These values are critical for experimental design, from selecting appropriate solvents for synthesis to predicting its behavior in analytical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Tan to dark brown solid/powder | [2] |
| Melting Point | 198-204 °C (with decomposition) | [2] |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water. | [3] |
| InChIKey | KKTUQAYCCLMNOA-UHFFFAOYSA-N | [1] |
Synthesis and Quality Control: A Validated Protocol
The reliable synthesis and rigorous purification of 2,3-DBA are paramount for its successful use in sensitive downstream applications. The most common laboratory-scale synthesis involves the chemical reduction of a nitro-substituted precursor.
Synthesis Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 2-amino-3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst. The choice of a heterogeneous catalyst like Pd/C is deliberate; it simplifies post-reaction workup, as the catalyst can be easily removed by filtration, ensuring a cleaner crude product.
Materials:
-
2-amino-3-nitrobenzoic acid
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas source
-
Celite or a similar filter aid
Step-by-Step Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-nitrobenzoic acid (e.g., 9.36 g, 51.4 mmol) in methanol (100 mL).[2]
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 2.0 g) to the solution. The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (ambient pressure is typically sufficient) until the consumption of hydrogen ceases.[2] This indicates the complete reduction of the nitro group.
-
Catalyst Removal (Self-Validation Step): Prepare a pad of Celite in a Buchner funnel. Filter the reaction mixture through the Celite to completely remove the palladium catalyst. This step is critical to prevent catalyst contamination in the final product.
-
Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting dark brown solid is the crude product. For applications requiring high purity, such as HPLC derivatization, purification by flash chromatography is necessary. A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 5:1 CH₂Cl₂/MeOH).[2]
-
Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Analytical Characterization for Purity Verification
Confirming the identity and purity of the synthesized 2,3-DBA is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.
-
¹H NMR (DMSO-d₆, 300 MHz): δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 1H), 6.32 (br s, 4H, representing the two -NH₂ and the -COOH protons).[2]
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.[2]
The presence of the correct signals and the absence of peaks from the starting material or solvent impurities validate the success of the synthesis and purification.
Core Application: HPLC Derivatization of α-Keto Acids
A premier application for 2,3-DBA is its use as a pre-column derivatizing agent for the analysis of α-keto acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Sialic acids, which are critical quality attributes of many biopharmaceutical glycoproteins, are a prominent class of α-keto acids analyzed using this method.[4][5]
The Derivatization Mechanism: Causality and Advantage
The efficacy of 2,3-DBA stems from the strategic placement of its two amino groups ortho to each other. These diamines undergo a condensation reaction with the α-keto group of the target analyte. This is followed by an oxidative cyclization to form a highly fluorescent quinoxalinone derivative.
Caption: Workflow for sialic acid quantification using 2,3-DBA derivatization.
This reaction is highly specific for α-keto acids, minimizing interference from other molecules in complex biological matrices. The resulting derivative possesses a large, conjugated system that is intensely fluorescent, enabling detection at picomole levels, a sensitivity often required in biopharmaceutical and clinical research.[5]
Experimental Protocol: Sialic Acid Quantification from Glycoproteins
This protocol provides a framework for releasing and derivatizing sialic acids for HPLC analysis.
Reagents:
-
Release Solution: 2 M Acetic Acid
-
Derivatization Reagent:
-
7 mg/mL this compound in a solution containing:
-
1 M Acetic Acid
-
0.5 M β-mercaptoethanol
-
9 mM Sodium hydrosulfite (freshly prepared)
-
-
Stopping Solution: 10 N NaOH
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Step-by-Step Procedure:
-
Sialic Acid Release: Incubate the purified glycoprotein sample with 2 M acetic acid at 80°C for 2 hours to hydrolytically release terminal sialic acids.[4]
-
Derivatization: a. Cool the sample containing the released sialic acids on ice. b. Add an equal volume of the freshly prepared Derivatization Reagent. c. Incubate the mixture in the dark (the derivative is light-sensitive) at 50°C for 2-3 hours.[4][6]
-
Reaction Quench: Stop the reaction by adding a small volume of 10 N NaOH (e.g., ~14 µL per 100 µL reaction volume) and vortexing thoroughly.[6] This step also serves to reverse potential lactonization of α2,3-linked sialic acids.
-
HPLC Analysis: a. Inject the derivatized sample onto a C18 reverse-phase HPLC column. b. Separate the derivatives using a gradient of Mobile Phase A and Mobile Phase B. c. Detect the fluorescent signal at an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[5]
-
Quantification (Self-Validation Step): Run a calibration curve using known concentrations of sialic acid standards (e.g., N-acetylneuraminic acid) that have undergone the same derivatization protocol. The linearity of this curve validates the quantitative accuracy of the assay.
Structural Isomers: A Comparative Overview
Understanding the properties of 2,3-DBA's isomers is crucial for appreciating its unique reactivity. The positioning of the amino groups dramatically alters the molecule's chemical behavior and applications.
| Feature | This compound | 3,4-Diaminobenzoic Acid |
| Amino Group Position | Ortho (1,2) | Ortho (1,2) |
| Reactivity | The ortho-diamine structure is ideal for forming five- or six-membered heterocyclic rings (e.g., quinoxalines with α-dicarbonyls). | Also an ortho-diamine, it readily undergoes cyclocondensation to form benzimidazoles.[7] |
| Primary Application | Fluorescent derivatization of α-keto acids for sensitive HPLC analysis. | Key intermediate in the synthesis of pharmaceuticals (e.g., targeting skin conditions), dyes, and thermally stable polymers.[8] |
| Melting Point | ~198-204 °C[2] | ~208-210 °C[7] |
The key takeaway is that while both are ortho-diamines, subtle electronic and steric differences guide their preferential use in different synthetic and analytical pathways.
Safety and Handling
As with any laboratory chemical, proper handling of 2,3-DBA is essential. It is classified as harmful if swallowed and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is more than a simple aromatic building block; it is a specialized reagent whose value is intrinsically linked to its ortho-diamine structure. This guide has provided a framework for its synthesis, validation, and application, with a particular focus on its role in the sensitive quantification of α-keto acids. By understanding the chemical principles behind its function, researchers can confidently integrate this versatile compound into their analytical and synthetic workflows to achieve reliable and high-sensitivity results.
References
- Prien, J. M., et al. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. National Institutes of Health (NIH). [Link]
- Chandrasekhar, V. D., & Strack, S. (2019). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
- PubChem. (n.d.). This compound.
- Parker, G. J., & MacRobert, A. J. (2018). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR.
- Morzyk-Ociepa, B., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]
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A Comprehensive Technical Guide to the Storage and Stability of 2,3-Diaminobenzoic Acid Powder
Introduction
2,3-Diaminobenzoic acid (2,3-DABA) is a pivotal aromatic building block in the landscape of chemical synthesis.[1] Characterized by a benzoic acid core with two amino groups at the C2 and C3 positions, its unique structure makes it an essential intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][3][4] In pharmaceutical research, its applications are diverse, serving as a precursor for anti-inflammatory agents, analgesics, and other biologically active compounds.[2][3] The integrity of this reagent is paramount; its stability directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth examination of the optimal storage, handling, and stability assessment protocols for this compound powder, grounded in chemical principles and established laboratory practices.
Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for its proper management in a laboratory setting. These characteristics dictate its reactivity, solubility, and susceptibility to degradation.
| Property | Value | Source(s) |
| CAS Number | 603-81-6 | [2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][5] |
| Molecular Weight | 152.15 g/mol | [1][2][3][5] |
| Appearance | Tan to dark brown crystalline solid. | [2][3] |
| Melting Point | 198-204 °C (decomposes) | [2][3][6] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | [2][3][4] |
Optimal Storage and Handling Protocols
The long-term stability of 2,3-DABA powder is critically dependent on the environment in which it is stored. The presence of two electron-rich amino groups ortho to each other makes the molecule susceptible to oxidation, a primary degradation pathway.
Recommended Storage Conditions
Adherence to the following conditions is crucial to minimize degradation and preserve the compound's purity.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Lowering the temperature significantly reduces the rate of oxidative and other potential degradation reactions. While some suppliers mention room temperature storage, refrigerated conditions are best practice for long-term stability.[2][3][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The primary degradation mechanism is oxidation.[8] Displacing air with an inert gas minimizes contact with oxygen, thereby preserving the compound. |
| Light | Store in an amber or opaque container in the dark. | 2,3-DABA is light-sensitive. Photons can provide the activation energy needed to initiate oxidative degradation, leading to discoloration and impurity formation. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass bottles with polyethylene liners). | A tight seal prevents the ingress of atmospheric moisture and oxygen.[7][9][10] The container material should be inert to prevent any potential reaction with the acidic or basic functional groups of the molecule. |
Incompatible Materials and Conditions
To prevent hazardous reactions and accelerated degradation, 2,3-DABA must be segregated from the following:
-
Strong Oxidizing Agents: These will aggressively and exothermically react with the amino groups, leading to rapid decomposition.[7][11]
-
Strong Acids and Bases: While it is an amino acid, strong acids and bases can catalyze unwanted side reactions or degradation.[10][11]
-
Heat, Flames, and Sparks: Avoid high heat and all ignition sources, as combustion can release toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[7][11]
Safe Handling Procedures
Due to its classification as an irritant and a harmful substance, strict safety protocols must be followed during handling.[5][11][12]
-
Engineering Controls: Always handle 2,3-DABA powder within a certified chemical fume hood to prevent inhalation of fine particulates.[7] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Procedural Hygiene: Avoid dust formation during transfer.[9][11] Wash hands thoroughly after handling is complete.[7][11][12]
Chemical Stability and Degradation Profile
Intrinsic Stability and Sensitivities
Under ideal storage conditions, this compound is a moderately stable compound.[9] However, its stability is compromised by exposure to atmospheric oxygen and light. The most common sign of degradation is a progressive darkening of the material, from its typical tan or light brown to a much darker brown or black solid. This color change is a direct result of the formation of oxidized, conjugated species.
Postulated Oxidative Degradation Pathway
The ortho-disposition of the two amino groups makes them particularly susceptible to oxidation. The degradation is believed to proceed through the formation of radical intermediates, which then couple and further oxidize to form quinone-imine type structures. These extended conjugated systems are strong chromophores, which accounts for the observed darkening of the material upon degradation.
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An In-depth Technical Guide to the Safe Handling of 2,3-Diaminobenzoic Acid for Research and Development
Introduction: Understanding the Compound and Its Utility
2,3-Diaminobenzoic acid (CAS No. 603-81-6) is an aromatic amine derivative of benzoic acid that serves as a critical building block in various scientific domains.[1][2] For researchers in pharmaceuticals and drug development, it is a valuable intermediate in the synthesis of biologically active molecules, including potential anti-inflammatory and antibacterial agents.[1][2][3] Its utility also extends to the development of agrochemicals and dyes.[1][3]
The reactivity of its two amino groups and the carboxylic acid moiety makes it a versatile reagent.[1] However, this same reactivity, characteristic of primary aromatic amines, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[1][4][5] This guide provides an in-depth analysis of the safety data for this compound and outlines field-proven handling precautions to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Toxicological Profile
A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. The toxicological properties of this compound have not been fully investigated; however, the available data and its classification as a primary aromatic amine warrant a cautious approach.[4][6]
Globally Harmonized System (GHS) Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary hazards identified across multiple safety data sheets (SDS) are:
-
H302: Harmful if swallowed. [7][8][9] Ingestion can lead to systemic toxicity.
-
H319: Causes serious eye irritation. [6][7][8][9][10] Direct contact with the eyes can cause significant, potentially damaging, irritation.
-
H315: Causes skin irritation. [6][10] Prolonged or repeated contact with skin may lead to inflammation and irritation.
-
H335: May cause respiratory irritation. [11][12] Inhalation of dust can irritate the respiratory tract.
The Causality Behind the Hazards: An Aromatic Amine Perspective
While specific data for this compound is limited, the broader class of primary aromatic amines is known for its potential health risks.[4][5] These compounds can be readily absorbed through the skin, as well as via the respiratory and gastrointestinal tracts.[4] The amino groups on the benzene ring are key to both their synthetic utility and their biological activity, which can include adverse effects. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.
Quantitative Safety and Physical Data
A summary of key data is essential for quick reference during risk assessments and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 603-81-6 | [3][6][7][8][9] |
| Molecular Formula | C₇H₈N₂O₂ | [3][7][9] |
| Molecular Weight | 152.15 g/mol | [3][9] |
| Appearance | Brown to dark brown solid/powder | [3][6] |
| Melting Point | 198–204 °C (may decompose) | [2][3] |
| Hazard Statements | H302, H319, H315, H335 | [6][7][8][9][10][11][12] |
| Signal Word | Warning | [6][8] |
Risk Management: A Hierarchy of Controls
Effective safety management relies on a multi-layered approach to minimize exposure. The following controls are mandatory when working with this compound.
Engineering Controls: The First Line of Defense
The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, especially when handling the solid powder.[7]
-
Causality: A fume hood contains the solid particles, preventing inhalation and minimizing the contamination of the general laboratory environment. It provides a controlled workspace, protecting the user from breathing in dust generated during weighing or transfer.
Additionally, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][13] This is a non-negotiable requirement due to the substance's classification as a serious eye irritant.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is critical to prevent dermal and eye contact.[14]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[15]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[6][7]
-
Respiratory Protection: When working within a fume hood, respiratory protection is generally not required.[13] However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[6]
Administrative Controls & Safe Work Practices
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Clothing: Contaminated clothing should be removed and washed before reuse.[6][7]
-
Access Control: Only trained and qualified personnel should handle this chemical.[7]
Experimental Protocols: Step-by-Step Safe Handling
The following protocols are designed to be self-validating systems for minimizing exposure.
Protocol for Weighing and Transferring Solid this compound
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).
-
Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.
-
Transfer: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat, minimizing any dust formation. Avoid scooping in a manner that creates airborne particles.
-
Closure: Securely close the main container immediately after transfer.
-
Cleanup: Gently wipe down the spatula and any minor dust particles on the balance or work surface within the hood using a damp paper towel. Dispose of the towel as hazardous waste.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6] Some suppliers recommend refrigerated storage.[7]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations.[6][8] Do not allow the material to enter drains or water courses.[7]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][7]
-
Skin Contact: Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[6][8] Seek immediate medical attention.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[8][16] Never give anything by mouth to an unconscious person.[8][16] Seek immediate medical attention.[7][8]
-
Accidental Release: Evacuate the area. Wear full PPE. Mix the spilled material with sand or another inert absorbent material, sweep it up, and place it into a suitable, closed container for disposal.[7]
-
Firefighting: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[6][7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Hazardous combustion products include carbon monoxide and nitrogen oxides.[6][7]
Logical Workflow for Risk Management
The following diagram illustrates the decision-making process for ensuring the safe handling of this compound.
Caption: Risk management workflow for this compound.
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Navigating the Unknowns: A Technical Guide to the Hazards and Toxicity of 2,3-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap
2,3-Diaminobenzoic acid (2,3-DABA), a seemingly simple aromatic amine, presents a significant challenge in toxicological assessment due to a notable lack of comprehensive data in the public domain. While its utility as a chemical intermediate is recognized, a thorough understanding of its potential risks to human health and the environment remains elusive. This technical guide is structured to provide a clear and honest appraisal of the current state of knowledge regarding the hazards and toxicity of 2,3-DABA. It will synthesize the available information, highlight the critical data gaps, and offer insights into the standard methodologies required to build a complete safety profile. For the drug development professional, this guide serves as a cautionary map, indicating where further investigation is not just recommended, but essential.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's physicochemical properties is paramount to predicting its behavior, both in experimental settings and within biological and environmental systems.
| Property | Value | Source |
| CAS Number | 603-81-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Dark brown solid | [1] |
| Melting Point | 323 - 324.5 °C | [1] |
| Solubility | Soluble in water and polar organic solvents.[5] | |
| Synonyms | 3-Carboxy-1,2-diaminobenzene | [3][4] |
Section 2: Known Hazards and Handling Precautions
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary established hazards are acute oral toxicity and irritation to the skin and eyes.[1][3][6]
Health Hazards
-
Acute Oral Toxicity: Classified as harmful if swallowed.[2][3][6] The specific LD50 value is not consistently reported, underscoring the need for definitive acute toxicity studies.
-
Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact should be avoided.
-
Eye Irritation: Causes serious eye irritation.[1][3][6] Appropriate eye protection is mandatory when handling this compound.
-
Respiratory Irritation: May cause respiratory irritation.[7] Handling should be performed in a well-ventilated area or with respiratory protection.
Recommended Handling and Personal Protective Equipment (PPE)
Given the known hazards, a stringent set of safety protocols should be implemented when working with 2,3-DABA.
Caption: Recommended safe handling workflow for this compound.
Experimental Protocol: Standard Laboratory Handling of this compound
-
Risk Assessment: Before handling, conduct a thorough risk assessment specific to the planned experiment, considering the quantities used and the potential for dust generation.
-
Engineering Controls: All handling of solid 2,3-DABA and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use and change them frequently.
-
Body Protection: A standard laboratory coat should be worn and kept buttoned.
-
Respiratory Protection: If engineering controls are insufficient or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Avoid eating, drinking, or smoking in areas where the chemical is handled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Section 3: The Uncharted Territory of Systemic Toxicity
A significant concern for researchers and drug development professionals is the near-complete absence of public data on the systemic toxicity of this compound. The statement "the toxicological properties have not been fully investigated" is a recurring theme in safety data sheets.[1] This necessitates a cautious approach and strongly indicates the need for comprehensive toxicological evaluation before this compound is advanced in any development pipeline.
Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)
There is no available information on the ADME profile of 2,3-DABA. Understanding how this compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to assessing its potential for systemic toxicity and bioaccumulation.
Standard Methodologies for ADME Assessment:
-
In vitro models: Caco-2 cell permeability assays for intestinal absorption, liver microsome stability assays for metabolic stability.
-
In vivo studies: Pharmacokinetic studies in animal models (e.g., rodents) to determine key parameters like Cmax, Tmax, AUC, and half-life.
Genotoxicity and Mutagenicity
The genotoxic potential of 2,3-DABA is a critical unknown. Aromatic amines as a class are known to include compounds with mutagenic and carcinogenic properties. While data for the 2,3-isomer is absent, a study on the related isomer, 3,5-diaminobenzoic acid, showed mutagenicity in the Salmonella typhimurium TA98 strain.[8] This finding, while not directly applicable, raises a flag of concern for 2,3-DABA.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) [9][10][11]
The Ames test is a widely used and regulatory-accepted in vitro assay to assess the mutagenic potential of a chemical.[11]
-
Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is conducted both with and without the addition of a mammalian liver homogenate (S9 fraction) to mimic metabolic activation that can convert a non-mutagenic compound into a mutagenic one.[9]
-
Procedure: The test compound, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking the amino acid the bacteria are auxotrophic for (e.g., histidine for Salmonella).
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: A simplified workflow for the Ames test to assess mutagenicity.
Carcinogenicity
There are no studies available on the carcinogenic potential of this compound. No component of this product is listed as a carcinogen by IARC, NTP, or OSHA, which is likely due to the lack of data rather than evidence of non-carcinogenicity.
Reproductive and Developmental Toxicity
The effects of 2,3-DABA on reproduction and development are unknown. This is a critical data gap for any chemical with potential for human exposure, particularly in pharmaceutical development where maternal and fetal safety are paramount.
Standard Methodologies for Reproductive and Developmental Toxicity Assessment: [12][13]
-
OECD Test Guideline 414 (Prenatal Developmental Toxicity Study): Administration of the test substance to pregnant animals during the period of organogenesis, followed by examination of the fetuses for developmental abnormalities.
-
OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study): Exposure of two generations of animals to the test substance to assess effects on all aspects of the reproductive cycle.
Section 4: Environmental Hazards
Information regarding the environmental fate and ecotoxicity of this compound is scarce. Safety data sheets generally state that no information is available on its persistence, degradability, bioaccumulation potential, or mobility.[1] One source suggests it is harmful to aquatic life with long-lasting effects. Given its solubility in water, it is likely to be mobile in the environment.[7]
Section 5: Conclusion and Path Forward
The current state of knowledge on the hazards and toxicity of this compound is insufficient for a comprehensive risk assessment. While immediate hazards such as skin and eye irritation are identified, the potential for more severe systemic effects like genotoxicity, carcinogenicity, and reproductive toxicity remains unevaluated.
For researchers and drug development professionals, the path forward is clear: a cautious and data-driven approach is essential. The absence of data should not be interpreted as the absence of hazard. Before considering this compound for applications with a potential for human or environmental exposure, a battery of toxicological studies, starting with in vitro genotoxicity assays like the Ames test, is strongly recommended. The methodologies outlined in this guide provide a roadmap for generating the necessary data to bridge the current knowledge gap and enable a robust and reliable safety assessment of this compound.
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Introduction: The Unique Reactivity of an Ortho-Diamino Aromatic System
An In-Depth Technical Guide to the Reaction of 2,3-Diaminobenzoic Acid with Aldehydes and Ketones
This compound (2,3-DBA) is an aromatic compound distinguished by the presence of two adjacent amino groups and a carboxylic acid moiety on a benzene ring.[1][2][3] This specific arrangement of functional groups, particularly the ortho-disposed amines, imparts a unique reactivity profile that makes it a valuable reagent in both synthetic and analytical chemistry. The nucleophilicity of the amino groups, combined with their proximity, allows for facile condensation and subsequent intramolecular cyclization reactions with bifunctional electrophiles, most notably aldehydes and ketones.
This guide, intended for researchers and professionals in drug development and chemical sciences, provides a detailed exploration of the core reactions of 2,3-DBA with carbonyl compounds. We will delve into the underlying mechanisms, showcase its application in the synthesis of pharmaceutically relevant heterocyclic scaffolds, and provide detailed protocols for its use as a highly sensitive derivatization agent in analytical biochemistry.
Part 1: The Core Reaction Mechanism - Condensation and Aromatic Cyclization
The fundamental reaction between this compound and a carbonyl compound (aldehyde or ketone) is a tandem condensation-cyclization process. The reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which rapidly undergoes an intramolecular cyclization to yield a stable, heterocyclic product.
The causality behind this efficient transformation lies in the proximity of the two nucleophilic amino groups. Once the first amine condenses with the carbonyl carbon, the second amine is perfectly positioned to attack the newly formed imine carbon or a related intermediate, leading to the formation of a new ring system.
Below is a generalized mechanism for the reaction with an aldehyde.
Sources
understanding the fluorescence properties of 2,3-Diaminobenzoic acid
An In-depth Technical Guide to the Fluorescence Properties of 2,3-Diaminobenzoic Acid
Abstract
This compound (2,3-DBA) is an aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, polymers, and dyes.[1][2] While its fluorescent nature is noted in chemical literature, a detailed, quantitative characterization of its photophysical properties is not extensively documented.[3] This guide, therefore, serves as a technical primer for researchers, scientists, and drug development professionals. It establishes the theoretical foundation for the fluorescence of 2,3-DBA by drawing upon the well-characterized properties of its isomers and related aminobenzoic acids. We provide expert-driven, field-proven protocols for the systematic characterization of its environmental sensitivity—specifically to solvent polarity and pH—and for exploring its potential as a fluorescent probe for metal ions. This document is designed not only to inform but to serve as a practical roadmap for unlocking the full potential of 2,3-DBA in sensing and imaging applications.
The Structural Basis for Fluorescence in this compound
The fluorescence of an aromatic molecule is intrinsically linked to its electronic structure. In 2,3-DBA, the benzene ring acts as the core π-conjugated system, or chromophore. The substituents—two amino groups (-NH₂) and one carboxylic acid group (-COOH)—critically modulate its electronic and, therefore, its photophysical properties.
-
Electron-Donating Groups (EDG): The two amino groups are powerful electron-donating groups, feeding electron density into the aromatic ring through resonance.
-
Electron-Withdrawing Group (EWG): The carboxylic acid group is an electron-withdrawing group, pulling electron density from the ring.
This arrangement of opposing electronic functionalities on the same aromatic ring sets the stage for a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron is promoted to an excited state. In this excited state, there is a significant redistribution of electron density from the amino groups towards the carboxylic acid group. This results in an excited state (S₁) that is significantly more polar than the ground state (S₀). This ICT character is a hallmark of many environment-sensitive fluorescent probes and is the primary reason for the solvatochromic and pH-dependent behavior we anticipate for 2,3-DBA.[4][5]
Caption: Energy diagram showing photoexcitation and subsequent fluorescence from an ICT state.
Environmental Sensitivity: The Impact of Solvent and pH
The highly polar excited state of 2,3-DBA makes its fluorescence exquisitely sensitive to its local environment. Understanding this sensitivity is key to its application as a probe.
Solvatochromism: Responding to Solvent Polarity
Solvatochromism is the phenomenon where a substance's color (or fluorescence emission wavelength) changes with the polarity of the solvent.[6] For molecules exhibiting ICT, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a lower-energy (longer wavelength) fluorescence emission. This is known as a bathochromic, or red, shift.
While specific data for 2,3-DBA is unavailable, a detailed study on its isomer, 3,5-diaminobenzoic acid (3,5-DBA), confirms a significant bathochromic shift in its fluorescence spectra when moving from non-polar to polar solvents, a direct consequence of its ICT character.[5] It is highly probable that 2,3-DBA will exhibit similar positive solvatochromism.
This protocol provides a self-validating workflow to quantitatively assess the solvatochromism of 2,3-DBA.
Objective: To measure the absorption and emission spectra of 2,3-DBA in a range of solvents with varying polarity and to construct a Lippert-Mataga plot to quantify the change in dipole moment upon excitation.
Materials:
-
High-purity this compound
-
Spectroscopic grade solvents (e.g., Dioxane, Ethyl Acetate, Acetonitrile, DMSO, Methanol, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2,3-DBA (e.g., 1 mM) in a suitable solvent like DMSO or Methanol.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. Ensure the final concentration of the stock solvent is less than 0.1% to avoid co-solvent effects.
-
Absorption Spectra: Record the absorption spectrum for each solution. Identify the wavelength of maximum absorbance (λ_abs).
-
Emission Spectra: Set the fluorometer's excitation wavelength to the λ_abs for each solvent. Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).
-
Data Analysis:
-
Convert λ_abs and λ_em to wavenumbers (ṽ_abs and ṽ_em in cm⁻¹).
-
Calculate the Stokes shift (Δṽ = ṽ_abs - ṽ_em) for each solvent.
-
Calculate the solvent polarity parameter, Δf (orientation polarizability), for each solvent.
-
Plot the Stokes shift (Δṽ) against the orientation polarizability (Δf). This is the Lippert-Mataga plot. The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states (Δµ²).
-
Caption: Experimental workflow for characterizing solvatochromism.
pH Sensitivity: A Multi-State System
2,3-DBA possesses three ionizable groups: two basic amino groups and one acidic carboxylic acid group. Consequently, its net charge and electronic properties are highly dependent on the pH of the solution. This will directly translate to pH-dependent fluorescence.[4] The different protonation states can have drastically different absorption and emission characteristics.
Caption: Potential protonation states of 2,3-DBA across a pH range.
One can predict that the fluorescence will be significantly altered at low pH (where the lone pairs of the amino groups are protonated, removing their electron-donating ability) and potentially at high pH. The neutral or zwitterionic forms are most likely to be the most fluorescent species.
Objective: To determine the apparent pKa values of the ground and excited states of 2,3-DBA by measuring changes in fluorescence intensity as a function of pH.
Materials:
-
High-purity this compound
-
A series of buffers covering a wide pH range (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10)
-
Fluorometer and pH meter
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a set of buffered solutions with a constant concentration of 2,3-DBA (e.g., 5 µM). Ensure constant ionic strength across all buffers if possible.
-
Measure pH: Accurately measure the final pH of each solution.
-
Determine Excitation Wavelength: Identify an excitation wavelength where both the acidic and basic forms of the molecule absorb light (an isosbestic point is ideal, found by overlaying absorption spectra at extreme pH values). If not possible, use the λ_abs of the most fluorescent species.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each buffered solution.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the measured pH.
-
Fit the resulting titration curve to the appropriate Henderson-Hasselbalch equation (or a multi-component version) to extract the apparent pKa value(s). The pKa derived from fluorescence data reflects the equilibrium of the excited state.
-
Potential Application: Fluorescent Sensing of Metal Ions
The arrangement of two amino groups and a carboxylic acid group on adjacent positions of the benzene ring creates a potent chelating pocket . This structure is predisposed to bind with metal ions. 2,3-DBA is indeed known to be a chelating agent that can form stable complexes.[1][7]
Binding of a metal ion can rigidify the molecular structure and perturb the ICT process, leading to significant changes in fluorescence. This can manifest as:
-
Chelation-Enhanced Fluorescence (CHEF): Fluorescence intensity increases upon metal binding.
-
Chelation-Quenched Fluorescence: Fluorescence intensity decreases upon metal binding, often due to mechanisms like spin-orbit coupling (with heavy metals) or energy/electron transfer.[8]
Objective: To rapidly screen the fluorescence response of 2,3-DBA to a panel of biologically and environmentally relevant metal ions.
Materials:
-
2,3-DBA solution in a suitable buffer (e.g., 10 µM in 20 mM HEPES, pH 7.4).
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, Pb(NO₃)₂, CdCl₂, HgCl₂).
-
96-well microplate (black, clear bottom) and a plate-reading fluorometer.
Procedure:
-
Assay Setup: In the wells of the microplate, add the 2,3-DBA buffer solution.
-
Addition of Metals: Add a small volume of each metal stock solution to the wells to achieve a final concentration that is in excess (e.g., 100 µM). Include a "no metal" control.
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Fluorescence Reading: Read the fluorescence intensity of the plate using excitation and emission wavelengths determined from initial characterization.
-
Data Analysis: Compare the fluorescence intensity of each "metal" well to the "no metal" control. A significant increase or decrease in fluorescence indicates a potential sensing capability for that specific ion. Positive hits should be followed up with full titration experiments to determine binding affinity and stoichiometry.
Caption: High-throughput screening workflow for metal ion sensing.
Quantitative Data Summary (Hypothetical)
| Property | This compound | 3,5-Diaminobenzoic Acid (Literature)[5] |
| λ_abs (max, nm) | To be determined | ~350 (in water) |
| λ_em (max, nm) | To be determined | ~410 (in water) |
| Quantum Yield (Φ_F) | To be determined | Variable with solvent |
| Lifetime (τ, ns) | To be determined | Variable with solvent |
| Solvatochromic Shift | Predicted: Positive (Red Shift) | Positive (Red Shift) |
| pH Sensitivity | Predicted: High | High |
| Metal Chelation | Yes[7] | Less pronounced |
Conclusion and Future Directions
This compound possesses the requisite chemical structure of an environment-sensitive fluorophore, characterized by electron-donating and -withdrawing groups that facilitate intramolecular charge transfer. Based on the robust data from its isomers and related compounds, it is predicted to exhibit significant solvatochromic and pH-dependent fluorescence. Furthermore, its inherent structure as a metal chelator makes it a prime candidate for development as a fluorescent sensor.
This guide provides the theoretical framework and, critically, the practical, step-by-step methodologies for the comprehensive characterization of this promising but under-studied molecule. The protocols outlined for analyzing solvatochromism, pH effects, and metal ion interactions constitute a clear path forward. Executing these experiments will fill a notable gap in the scientific literature and could unlock new applications for 2,3-DBA in chemical sensing, cellular imaging, and materials science.
References
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- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227–232.
- Qi, W., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 875241.
- Wikipedia contributors. (2023, December 19). Solvatochromism. In Wikipedia, The Free Encyclopedia.
- ResearchGate. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
- J, S., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Journal of Fluorescence, 21(3), 1213–1222.
- Nosenko, Y., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. The Journal of Physical Chemistry A, 114(14), 4914–4920.
- Richard, A., et al. (2012). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. The Journal of Physical Chemistry B, 116(19), 5606–5612.
- Grasso, G., et al. (2018). Fluorescent peptide dH3w: A sensor for environmental monitoring of mercury (II). Journal of Inorganic Biochemistry, 187, 124–130.
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- Schy, W. E., & Plewa, M. J. (1989). Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation. Analytical Biochemistry, 180(2), 314–318.
- FUPRESS. (2024). Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles.
- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366-375.
- Jennings, C., et al. (2013). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Analytical and Bioanalytical Chemistry, 405(21), 6615–6627.
- ResearchGate. (2023). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study.
- Bobrov, E. N., et al. (2019). The Mechanism of Fluorescence Quenching of Protein Photosensitizers Based on miniSOG During Internalization of the HER2 Receptor. Acta Naturae, 11(4), 58–65.
- Pilch, M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 856.
- Jiao, G.-S., et al. (2009). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Bioconjugate Chemistry, 20(6), 1063–1069.
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2,3-Diaminobenzoic acid as a building block in organic synthesis
An In-Depth Technical Guide to 2,3-Diaminobenzoic Acid as a Building Block in Organic Synthesis
Authored by a Senior Application Scientist
Foreword: The Versatility of a Vicinal Diamine
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound (2,3-DABA), a seemingly simple aromatic compound, emerges as a powerhouse of synthetic versatility. Its unique arrangement of two adjacent amino groups and a carboxylic acid moiety on a benzene ring offers a rich tapestry of reactivity, making it an invaluable precursor for a wide array of heterocyclic systems and functional polymers. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of 2,3-DABA, moving beyond mere procedural descriptions to elucidate the underlying chemical logic that governs its utility. We will explore its synthesis, delve into its pivotal role in the construction of medicinally relevant scaffolds, and highlight its application in modern analytical techniques.
Core Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties and a reliable synthetic route are the foundational pillars for the effective utilization of any chemical building block.
Physicochemical Characteristics
This compound is typically a white to off-white or dark brown crystalline solid.[1][2] Its solubility in water and polar organic solvents is a direct consequence of the hydrophilic amino and carboxylic acid groups.[1] This solubility profile enhances its utility in a variety of reaction media.[3]
| Property | Value | Source(s) |
| CAS Number | 603-81-6 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Melting Point | 198–204°C (with decomposition) | [5] |
| pKa | 5.10 ± 0.10 | [5] |
| Appearance | White to off-white/dark brown solid | [1][2] |
| Solubility | Soluble in water and polar organic solvents | [1][3] |
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound involves the reduction of 3-nitroanthranilic acid (2-amino-3-nitrobenzoic acid).[2][5] Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method for this transformation.[2][5]
Experimental Protocol: Catalytic Hydrogenation of 3-Nitroanthranilic Acid
Objective: To synthesize this compound via the reduction of 3-nitroanthranilic acid.
Materials:
-
3-Nitroanthranilic acid (2-amino-3-nitrobenzoic acid)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Celite®
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen (H₂) gas supply
Procedure:
-
In a suitable reaction vessel, dissolve 3-nitroanthranilic acid (e.g., 9.36 g, 51.4 mmol) in methanol (e.g., 100 mL).[2]
-
Carefully add 10% Pd/C catalyst (e.g., 2.0 g) to the solution.[2]
-
Stir the reaction mixture under a hydrogen atmosphere at ambient pressure until the consumption of hydrogen ceases.[2]
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[2]
-
The crude product can be purified by flash chromatography using a solvent system such as a 5:1 mixture of dichloromethane and methanol to yield this compound as a dark brown solid.[2]
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.
-
Celite Filtration: Celite is a diatomaceous earth filter aid that prevents the fine particles of the Pd/C catalyst from passing through the filter paper, ensuring a clean filtrate.
Applications in Heterocyclic Synthesis
The true synthetic power of this compound lies in its ability to serve as a precursor to a variety of heterocyclic compounds. The vicinal diamine functionality is primed for cyclocondensation reactions with 1,2-dicarbonyl compounds and their equivalents to form six-membered heterocyclic rings, while the carboxylic acid group can participate in further transformations or modulate the properties of the final molecule.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are components of several pharmacologically active agents.[6] The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a fundamental and widely used method for quinoxaline synthesis.[7][8] this compound, being a substituted o-phenylenediamine, readily undergoes this reaction to produce quinoxaline-carboxylic acids, which are valuable intermediates in medicinal chemistry.[5]
Reaction Mechanism: Quinoxaline Formation
The reaction proceeds via a double condensation mechanism. One of the amino groups of 2,3-DABA attacks one of the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon, and a subsequent dehydration step yields the aromatic quinoxaline ring.
Experimental Protocol: Synthesis of a Quinoxaline-carboxylic Acid
Objective: To synthesize a quinoxaline-carboxylic acid derivative from this compound and a 1,2-dicarbonyl compound (e.g., benzil).
Materials:
-
This compound
-
Benzil
-
Ethanol or Acetic Acid
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and benzil (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[7]
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent Choice: Ethanol and acetic acid are common solvents for this condensation as they effectively dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.[7]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and dehydration steps, driving the reaction to completion.
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9] While various synthetic routes exist, derivatives of this compound can be utilized in the construction of certain benzodiazepine scaffolds, particularly those with substitution patterns amenable to its functionality. The synthesis of 2,3-benzodiazepines often involves multi-step sequences.[9]
Applications in Medicinal Chemistry and Drug Development
The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities.
-
Anti-inflammatory and Analgesic Agents: 2,3-DABA is a key intermediate in the synthesis of novel anti-inflammatory and analgesic drugs.[3][5]
-
Antimicrobial and Anticancer Properties: Benzimidazole derivatives, which can be synthesized from 2,3-DABA, are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[10][11]
-
Enzyme Inhibition: It is used in research related to enzyme inhibition, aiding in the understanding of biological processes and the development of new therapeutic strategies.[3]
Role in Polymer Chemistry
This compound is a valuable monomer in the synthesis of specialty polymers.[3] The presence of two amino groups allows for polycondensation reactions with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. The carboxylic acid group can be incorporated into the polymer backbone or remain as a pendant group, imparting specific properties such as improved solubility or sites for further functionalization. These polymers can exhibit high thermal stability and are used in applications such as coatings and adhesives.[3][5] For instance, 2,3-DABA can undergo polycondensation with terephthaloyl chloride.[2]
Utility in Analytical Chemistry: Fluorescent Derivatization
Beyond its role in synthesis, this compound has found a niche in analytical chemistry as a fluorescent labeling agent. This application is particularly prominent in the analysis of α-keto acids, such as sialic acids, which are important in various biological processes.[12]
Sialic Acid Analysis
Sialic acids are a family of nine-carbon sugars that play crucial roles in cell recognition and signaling.[12] Aberrant sialylation is associated with diseases like cancer.[13] Quantifying sialic acids is therefore important in biomedical research. 2,3-DABA reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection.
This derivatization reaction provides a sensitive and specific method for the quantification of sialic acids in complex biological samples.[14] Similarly, its isomer, 3,5-diaminobenzoic acid, has also been used for fluorescent tagging of sialic acid and DNA.[15][16]
Conclusion
This compound is a testament to the principle that complex functionality can arise from relatively simple molecular structures. Its trifunctional nature provides a robust platform for the synthesis of a diverse range of compounds with significant applications in pharmaceuticals, materials science, and analytical chemistry. For the synthetic chemist, 2,3-DABA is not just a reagent but a strategic tool for accessing valuable molecular diversity. As research continues to push the boundaries of molecular design, the utility of such versatile building blocks will undoubtedly continue to expand, paving the way for new discoveries and innovations.
References
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- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- An unknown source. (n.d.).
- CentAUR. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- An unknown source. (n.d.). Novel quinoxaline derivatives: synthesis and structural studies.
- Journal of the Chemical Society C. (n.d.). Novel routes to pyrazino[2,3-b]quinoxalines.
- Der Pharma Chemica. (2016).
- ResearchGate. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and.
- PMC. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- PubMed. (1989). Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation. Analytical Biochemistry, 180(2), 314-318.
- Google Patents. (1967). Preparation of certain benzodiazepine compounds. US3340253A.
- Prospects in Pharmaceutical Sciences. (2022). the methods of synthesis of 2-aminobenzophenones. 22(3), 81-91.
- PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.
- New Journal of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
- ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption.
- PMC. (n.d.). Glycomic Analysis of Sialic Acid Linkages in Glycans Derived from Blood Serum Glycoproteins.
- ResearchGate. (n.d.). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties.
- NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- NCBI. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers.
- PubChem. (n.d.). This compound | C7H8N2O2 | CID 198069.
- Journal of the Chemical Society C. (n.d.). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines.
- Universal Class. (n.d.). Synthesis and Reactions of -Bicarbonyl Compounds.
- PMC. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
- PubChem. (n.d.). 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062.
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Unlocking New Frontiers: A Technical Guide to the Research Applications of 2,3-Diaminobenzoic Acid
Abstract
2,3-Diaminobenzoic acid (2,3-DBA), a versatile aromatic compound, is emerging as a critical building block in diverse fields of scientific research. Its unique trifunctional nature, possessing two adjacent amino groups and a carboxylic acid moiety, offers a rich scaffold for the synthesis of a wide array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research applications of 2,3-DBA. We will delve into its pivotal role in the synthesis of heterocyclic compounds, its potential as a fluorescent labeling agent in glycoanalysis, its application as a matrix in mass spectrometry, and its utility in the development of advanced polymers and novel therapeutics. This guide will provide not only the theoretical underpinnings of these applications but also actionable experimental protocols and mechanistic insights to empower researchers in their scientific endeavors.
Introduction: The Chemical Versatility of this compound
This compound (CAS No. 603-81-6) is a tan to brown solid with the molecular formula C₇H₈N₂O₂.[1] Its structure, featuring a benzene ring substituted with a carboxyl group and two vicinal amino groups, is the key to its broad reactivity and utility in organic synthesis. The adjacent amino groups are poised for cyclization reactions, while the carboxylic acid provides a handle for further functionalization, such as esterification or amidation.
This guide will explore the primary research domains where 2,3-DBA is making a significant impact, providing both the conceptual framework and practical methodologies for its application.
Synthesis of Biologically Active Heterocyclic Scaffolds
The ortho-diamine functionality of 2,3-DBA makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which form the core of pharmacologically active molecules.
Quinoxaline Derivatives: Building Blocks for Therapeutics
Quinoxalines are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for quinoxaline synthesis.[2] 2,3-DBA serves as a valuable starting material for producing quinoxaline-6-carboxylic acids, which can be further modified.
Reaction Mechanism: The reaction proceeds through a condensation-cyclization-dehydration sequence. The amino groups of 2,3-DBA nucleophilically attack the carbonyl carbons of the 1,2-diketone, followed by cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.[3]
Figure 1: General workflow for the synthesis of quinoxaline-6-carboxylic acids from this compound.
Experimental Protocol: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of this compound and 1 equivalent of a 1,2-diaryl-1,2-ethanedione (e.g., benzil) in a minimal amount of a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,3-diarylquinoxaline-6-carboxylic acid.
| Reactant A (1 eq.) | Reactant B (1 eq.) | Solvent | Temperature | Time (h) | Product |
| This compound | Benzil | Ethanol | Reflux | 3 | 2,3-Diphenylquinoxaline-6-carboxylic acid |
| This compound | 4,4'-Dimethoxybenzil | Acetic Acid | 120 °C | 2 | 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid |
Table 1: Representative conditions for the synthesis of quinoxaline-6-carboxylic acids.
Phenazine Scaffolds: Privileged Structures in Drug Discovery
Phenazines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including antibiotic, antitumor, and antifungal properties.[5] While the direct synthesis of phenazine-1-carboxylic acid from 2,3-DBA is not the most common route, the principles of phenazine synthesis from ortho-diamines can be applied. A common method involves the condensation of an ortho-diamine with an ortho-quinone.
Reaction Mechanism: The synthesis of phenazines from o-phenylenediamines and catechols (which are oxidized in situ to o-quinones) involves a condensation reaction followed by an oxidative cyclization.
Figure 2: Conceptual pathway for the synthesis of phenazine-1-carboxylic acid.
Benzodiazepines: Modulators of the Central Nervous System
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The core structure of many benzodiazepines is a diazepine ring fused to a benzene ring. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of an o-phenylenediamine with two equivalents of a ketone or an α,β-unsaturated carbonyl compound.[1]
Reaction Mechanism: The reaction is typically acid-catalyzed and involves the initial formation of a diimine intermediate from the condensation of the o-phenylenediamine with the ketone. This is followed by an intramolecular cyclization and tautomerization to yield the 1,5-benzodiazepine ring system.[6]
Experimental Protocol: General Synthesis of 1,5-Benzodiazepines [1]
-
Reaction Mixture: To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add a ketone (2.2 equivalents) and a catalytic amount of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.
-
Isolation and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 1,5-benzodiazepine derivative.
Fluorescent Derivatization for High-Sensitivity Analysis
The inherent fluorescence of certain aromatic compounds makes them valuable as labeling agents for the sensitive detection of biomolecules in complex mixtures. While 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a commonly used fluorescent tag for sialic acids, the structural similarity of 2,3-DBA suggests its potential for similar applications.[7]
Potential for Sialic Acid Analysis in Glycobiology
Sialic acids are terminal monosaccharides on many glycoconjugates and play crucial roles in various biological processes. Their quantification is essential in biopharmaceutical characterization and disease biomarker discovery. The reaction of the α-keto acid functionality of sialic acid with the ortho-diamine of a labeling reagent forms a fluorescent quinoxalinone derivative, which can be detected with high sensitivity by HPLC with fluorescence detection.
Proposed Reaction Mechanism:
Figure 3: Proposed reaction of this compound with sialic acid for fluorescent labeling.
Hypothetical Experimental Protocol for Sialic Acid Derivatization with 2,3-DBA:
-
Sample Preparation: Release sialic acids from the glycoprotein sample by mild acid hydrolysis (e.g., 2 M acetic acid at 80 °C for 2 hours).
-
Derivatization: To the dried hydrolysate, add a solution of 2,3-DBA in a suitable solvent containing a reducing agent (e.g., sodium hydrosulfite) and an acid catalyst (e.g., acetic acid). Incubate the mixture at 50-60 °C for 2-3 hours in the dark.
-
HPLC Analysis: Analyze the derivatized sample by reversed-phase HPLC with a fluorescence detector (e.g., excitation at ~370 nm and emission at ~450 nm, wavelengths would need to be optimized for the 2,3-DBA derivative).
| Analyte | Derivatizing Agent | Detection Method | Limit of Detection |
| Sialic Acids | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | HPLC-Fluorescence | fmol range |
| Sialic Acids (Proposed) | This compound | HPLC-Fluorescence | To be determined |
Table 2: Comparison of a standard and a proposed fluorescent labeling agent for sialic acid analysis.
Advanced Materials Science: Synthesis of High-Performance Polymers
The bifunctional nature of 2,3-DBA, with its two amino groups and one carboxylic acid group, makes it a valuable monomer for the synthesis of high-performance polymers such as poly(amide-imide)s (PAIs). These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.
Poly(amide-imide)s from this compound
2,3-DBA can be used as a monomer in polycondensation reactions with diacid chlorides or dianhydrides to produce PAIs. The amide linkages provide flexibility and solubility, while the imide rings contribute to the high thermal stability.
Polymerization Scheme:
Figure 4: General scheme for the synthesis of poly(amide-imide)s using this compound.
Experimental Protocol: Synthesis of a Poly(amide-imide) [8]
-
Monomer Preparation: Ensure this compound and the diacid chloride (e.g., terephthaloyl chloride) are pure and dry.
-
Polycondensation: In a moisture-free reaction setup under an inert atmosphere (e.g., nitrogen), dissolve 2,3-DBA in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Addition of Co-monomer: Slowly add an equimolar amount of the diacid chloride to the stirred solution at a low temperature (e.g., 0-5 °C).
-
Polymerization: After the initial addition, allow the reaction mixture to warm to room temperature and continue stirring for several hours to achieve a high molecular weight polymer. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and solvent, and then dry it in a vacuum oven.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
In MALDI mass spectrometry, a matrix is used to co-crystallize with the analyte and absorb the laser energy, facilitating the soft ionization of the analyte molecules. While 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices, research has shown that other small aromatic carboxylic acids, including isomers of aminobenzoic acid, can also serve as effective MALDI matrices, particularly for the analysis of peptides and proteins.[9]
This compound as a Potential MALDI Matrix
The aromatic nature and the presence of polar functional groups in 2,3-DBA suggest its potential as a MALDI matrix. The amino groups can facilitate proton transfer, a key step in the ionization process. A comparative study of different aminobenzoic acid isomers would be necessary to fully evaluate the performance of 2,3-DBA in terms of signal intensity, resolution, and background noise.[10]
Hypothetical Application Workflow:
Figure 5: Conceptual workflow for using this compound as a MALDI matrix.
Drug Development and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[11] Its structure allows for the creation of novel molecular entities with potential therapeutic value.
Precursor for Anti-inflammatory Agents
Research has demonstrated that derivatives of aminobenzoic acids can exhibit significant anti-inflammatory properties.[12] The unique scaffold of 2,3-DBA can be exploited to synthesize new chemical entities that can modulate inflammatory pathways. For instance, it can be used to generate libraries of compounds for screening against inflammatory targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a molecule of significant interest with a growing number of applications in scientific research. Its utility as a precursor for heterocyclic compounds, its potential in advanced analytical techniques, and its role in the development of new materials and pharmaceuticals underscore its importance. Future research will likely uncover new synthetic methodologies and applications for this versatile compound. As our understanding of its reactivity and properties expands, 2,3-DBA is poised to become an even more valuable tool in the arsenal of chemists and materials scientists.
References
- A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA)
- A plausible mechanism for the formation of 1,5-benzodiazepine is shown in figure 1. Amino groups of o-phenylenediamine attack carbonyl group of ketone in the presence of phenylboronic acid, giving the intermediate diimine I. Then, 1,3-shift of the hydrogen attached methyl group occurs to afford an intermediate enamine II, which cyclizes to produce desired product 1,5-benzodiazepine 3. ([Link])
- Benzodiazepines are generally synthesized by the condensation of o-phenylenediamine (OPDA)
- Phenazine natural products and synthetic small molecules possess an exquisite and diverse array of biological activities. For this reason, we consider the phenazine heterocycle 1 (Figure 1) to be a privileged scaffold. ([Link])
- A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA)
- Here, we describe two new compounds which, when used as MALDI matrices, are able to efficiently induce ISD of peptides and proteins: 2-aminobenzamide and 2-aminobenzoic acid. ([Link])
- Among the diverse synthetic strategies, the most common synthesis of BZDs involves the condensation of o-phenylenediamine (OPD)
- The development of rapid approaches for the synthesis of privileged scaffold inspired chemical libraries is a driving force in drug discovery. Phenazines demonstrate a diverse array of biological activities (e.g. anticancer, antibacterial, antifungal, etc.) thus we consider the phenazine heterocycle to be a privileged scaffold of importance to drug discovery. ([Link])
- A new diacid monomer containing an imide ring and a methoxy pendant group, 3-trimellitimido-4-methoxybenzoic acid TMBA, was synthesized and characterized. The diacid was used to synthesize six novel poly(amide-imide)s, (PAIs), through a polycondensation reaction with different diamines in the presence of triphenylphosphite, calcium chloride, and pyridine in N-methyl-2-pyrrolidinone. ([Link])
- A phenazine-1-carboxylic acid intermediate was synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid. It was then esterified and reacted with hydrazine hydrate to afford phenazine-1-carboxylic hydrazine. Finally, 10 new hydrazone compounds were obtained by the condensation reaction of phenazine-1-carboxylic acid hydrazide and the respective aldehyde-containing compound. ([Link])
- An improved synthetic method of a natural fungicide, phenazine-1-carboxylic acid, was reported. ([Link])
- This compound is particularly prized as a pharmaceutical intermediate due to its versatile functional groups – two amine groups and a carboxylic acid. This arrangement allows chemists to readily functionalize the molecule, building intricate heterocyclic ring systems that are common motifs in many pharmaceuticals. ([Link])
- Herein, we report the hydrothermal synthesis (HTS) of 2,3-diarylquinoxaline carboxylic acids from 1,2-diarylketones and 3,4-diaminobenzoic acid. ([Link])
- A new diacid monomer containing an imide ring and a methoxy pendant group, 3-trimellitimido-4-methoxybenzoic acid TMBA, was synthesized and characterized. ([Link])
- The reaction follows a mechanism of acid-catalyzed condensation reactions, in our case with AlMoVP acting as a Brønsted acid, (1) coordination of a diketone to acid sites of AlMoVP, (2) the nucleophilic attack on the carbonyl intermediate, (3) dehydration to give a carbocation intermediate, and (4) elimination of a proton to give the quinoxaline product. ([Link])
- An improved synthetic method of a natural fungicide, phenazine-1-carboxylic acid, was reported. In brief, the process constitutes of (a) one-pot synthesis of 1-methyphenazine (IV) from pyrocatechol and 3-methyl-2-aminoaniline... ([Link])
- A new diacid monomer containing an imide ring and a methoxy pendant group, 3-trimellitimido-4-methoxybenzoic acid TMBA, was synthesized and characterized. ([Link])
- A detailed study of the reaction parameters was performed to identify reaction conditions towards minimal decarboxylation. Thirteen 2,3-diarylquinoxaline-6-carboxylic acids are obtained at temperatures between 150–230 °C within 5–30 minutes. ([Link])
- The most common and straightforward route to quinoxalines is the condensation of 1,2-dicarbonyl compounds with 1,2-diaminobenzenes under various conditions... ([Link])
- In preclinical models of murine BCa, this particular compound exhibited remarkable anticancer activities. Structurally, DAB-1 is made from para-amino- benzoic acid and bears two different components, a maleimide and a hydrazide moieties, which are critical for its anti-inflammatory activity and its anticancer properties. ([Link])
- Condensation reaction of o-phenylenediamine 1a, e with α-dicarbonyl derivatives in ethanol under microwave irradiation afforded quinoxalines 3a, m high yield... ([Link])
- One of the first methods developed for the fluorometric analysis of sialic acid was reported by Hess and Rolde. 3,5-diaminobenzoic acid is use a fluorescent tag to analyse sialic acid. ([Link])
- The newly synthesized compounds were screened for their anti-inflammatory and analgesic activities and were compared with standard drugs, aspirin and phenylbutazone. ([Link])
- The freed sialic acid species are then derivitized using 1,2-diamino-4,5-methylenedioxybenzene-2HCl (DMB) dye. The DMB-labeled sialic acids are then separated via reversed-phase (RP) chromatography with subsequent on-line fluorescence detection. ([Link])
- One of the mechanisms leading to MALDI in-source decay (MALDI ISD)
- Poly(amide-imide)s have been synthesized by direct polycondensation reaction of various aromatic diamines with a dicarboxylic acid containing... ([Link])
- Comparative study of matrices for their use in the rapid screening of anabolic steroids by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. ([Link])
- Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography-Fluorescence Detection-Mass Spectrometry. ([Link])
- New data on sample preparation and matrix selection for the fast screening of androgenic anabolic steroids (AAS) by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry (MALDI-TOF-MS) is presented. ([Link])
- This thesis primarily addresses the systematic modification of polyamides, poly(amideimide) s,polyimides and polyurethanes to yield high performance poly(thiourea-amide)s,poly(thiourea-amide-imide)s,poly(thiourea-ether-imide)s,poly(phenylthiourea-azomethineimide)s,poly(urethane-thiourea)s,polyandpoly(urethaneazomethine). ([Link])
- Approaches for the analysis of low molecular weight compounds with laser desorption/ionization techniques and mass spectrometry. ([Link])
- Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. ([Link])
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An In-Depth Technical Guide to the Biosynthesis of Aminobenzoic Acid Isomers
Introduction
Aminobenzoic acid isomers, including 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (m-aminobenzoic acid), and 4-aminobenzoic acid (p-aminobenzoic acid or PABA), are crucial molecules with diverse biological roles and significant industrial applications. They serve as precursors for the synthesis of essential metabolites, pharmaceuticals, dyes, and polymers.[1] Understanding their biosynthetic pathways is paramount for researchers, scientists, and drug development professionals aiming to harness and manipulate these pathways for biotechnological and therapeutic purposes.
This guide provides a comprehensive technical overview of the core biosynthetic pathways of aminobenzoic acid isomers. It is designed to offer not just a recitation of enzymatic steps but also to provide insights into the underlying biochemical logic, experimental methodologies for pathway analysis, and the regulatory mechanisms that govern the flux of metabolites.
The biosynthesis of these aromatic compounds is deeply rooted in the shikimate pathway , a central metabolic route in bacteria, fungi, algae, and plants, but absent in animals.[2][3] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate , the last common branch-point intermediate for the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.[2][4][5] It is from chorismate that the pathways to the aminobenzoic acid isomers diverge, a critical juncture for metabolic engineering and drug design.
PART 1: The Central Precursor - Biosynthesis of Chorismate via the Shikimate Pathway
The shikimate pathway is a seven-step enzymatic process that lays the foundation for all aromatic amino acid and aminobenzoic acid biosynthesis. The journey from central carbon metabolism to the pivotal intermediate, chorismate, is a testament to the elegance and efficiency of metabolic networks.
The seven enzymatic reactions of the shikimate pathway are:
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Condensation of PEP and E4P.
-
3-dehydroquinate (DHQ) synthase: Cyclization of DAHP to DHQ.
-
3-dehydroquinate (DHQ) dehydratase: Dehydration of DHQ to 3-dehydroshikimate.
-
Shikimate dehydrogenase: Reduction of 3-dehydroshikimate to shikimate.
-
Shikimate kinase: Phosphorylation of shikimate to shikimate-3-phosphate (S3P).
-
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Condensation of S3P and PEP to form EPSP.[6]
-
Chorismate synthase: Elimination of phosphate from EPSP to yield chorismate.[5]
The molecular architecture of the enzymes catalyzing these steps can vary between organisms. In bacteria like Escherichia coli, they are typically monofunctional enzymes, whereas in fungi and some protists, they form a pentafunctional enzyme complex called the AROM complex.[2]
Visualizing the Shikimate Pathway
Caption: The Shikimate Pathway to Chorismate.
PART 2: Biosynthesis of Aminobenzoic Acid Isomers from Chorismate
Chorismate stands at a metabolic crossroads, from which distinct enzymatic pathways lead to the formation of the three aminobenzoic acid isomers.
Biosynthesis of 2-Aminobenzoic Acid (Anthranilic Acid)
Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan in many organisms.[7][8] Its synthesis from chorismate is catalyzed by a single, crucial enzyme: anthranilate synthase .
Enzymatic Step:
-
Anthranilate synthase (AS): This enzyme catalyzes the conversion of chorismate to anthranilate.[7][8] It is typically a bienzyme complex composed of two subunits, TrpE and TrpG in E. coli.
-
TrpG (or an equivalent glutaminase subunit): This subunit hydrolyzes glutamine to produce ammonia.
-
TrpE (the synthase subunit): This subunit binds chorismate and utilizes the ammonia generated by TrpG to replace the hydroxyl group at the C-2 position of chorismate, followed by the elimination of pyruvate to form anthranilate.
-
Visualizing the Anthranilic Acid Pathway
Caption: Biosynthesis of Anthranilic Acid.
Biosynthesis of 4-Aminobenzoic Acid (PABA)
PABA is a vital precursor for the synthesis of folates (vitamin B9) in bacteria, plants, and fungi.[9][10] Humans cannot synthesize PABA and must obtain folate from their diet. The biosynthesis of PABA from chorismate is a two-step process involving a set of enzymes encoded by the pab genes.[11]
Enzymatic Steps:
-
4-amino-4-deoxychorismate (ADC) synthase: This enzyme complex, composed of subunits PabA and PabB in E. coli, catalyzes the conversion of chorismate to ADC.
-
4-amino-4-deoxychorismate (ADC) lyase (PabC): This enzyme catalyzes the elimination of pyruvate from ADC, leading to the aromatization of the ring and the formation of PABA.[1][13]
In some microorganisms, the PabA and PabB proteins are fused into a single polypeptide, which can enhance the stability and efficiency of the reaction.[1]
Visualizing the PABA Pathway
Caption: Biosynthesis of 4-Aminobenzoic Acid (PABA).
Biosynthesis of 3-Aminobenzoic Acid (m-Aminobenzoic Acid)
The biosynthesis of 3-aminobenzoic acid is less universally conserved and understood compared to its ortho and para isomers. In many organisms, a dedicated biosynthetic pathway originating directly from chorismate has not been fully elucidated. However, in the context of certain secondary metabolite biosynthesis, such as the antitumor antibiotic pactamycin produced by Streptomyces pactum, a pathway involving Claisen condensation of acetyl-CoA and other precursors has been proposed.[14]
It is important to note that in synthetic organic chemistry, 3-aminobenzoic acid is typically prepared by the reduction of 3-nitrobenzoic acid.[15] While this is not a biological pathway, it highlights the distinct chemical logic often employed in nature versus the laboratory.
For the purpose of this guide, we will focus on the known and well-characterized enzymatic pathways. The biosynthesis of 3-aminobenzoic acid in many primary metabolic contexts remains an area of active research.
PART 3: Experimental Protocols for Pathway Analysis
Validating and characterizing the biosynthesis of aminobenzoic acid isomers requires a combination of genetic, biochemical, and analytical techniques. The following protocols provide a framework for investigating these pathways.
Enzyme Kinetics Assay
Studying the kinetics of the enzymes involved, such as anthranilate synthase and the PABA synthase complex, is fundamental to understanding their catalytic mechanism, substrate specificity, and regulation.[16][17]
Objective: To determine the kinetic parameters (Km and Vmax) of a purified enzyme.
Methodology: Spectrophotometric Assay
-
Enzyme Purification: Purify the target enzyme (e.g., anthranilate synthase) using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Reaction Setup: Prepare a series of reaction mixtures in a quartz cuvette, each containing a constant concentration of the purified enzyme and varying concentrations of the substrate (e.g., chorismate).
-
Initiate Reaction: Start the reaction by adding the co-substrate (e.g., glutamine).
-
Monitor Reaction: Measure the change in absorbance over time at a wavelength specific to the product (e.g., anthranilate) or a coupled enzymatic reaction.[16]
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[18]
Causality behind Experimental Choices:
-
Purified Enzyme: Using a purified enzyme is crucial to eliminate interference from other cellular components and to ensure that the measured activity is solely attributable to the enzyme of interest.
-
Varying Substrate Concentration: This allows for the determination of the substrate concentration at which the enzyme reaches half of its maximum velocity (Km), a measure of its affinity for the substrate.
-
Initial Velocity: Measuring the initial rate of the reaction minimizes the effects of product inhibition and substrate depletion, providing a more accurate measure of the enzyme's catalytic efficiency.
HPLC Analysis of Aminobenzoic Acid Isomers
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying aminobenzoic acid isomers from biological samples.[19]
Objective: To quantify the production of aminobenzoic acid isomers in a microbial culture.
Methodology: Reversed-Phase HPLC
-
Sample Preparation:
-
Centrifuge the cell culture to separate the supernatant and cell pellet.
-
Lyse the cells (e.g., by sonication) to release intracellular metabolites.
-
Filter the supernatant and cell lysate to remove particulate matter.[20]
-
-
Chromatographic Separation:
-
Detection:
-
Use a UV detector set to the maximum absorbance wavelength of the aminobenzoic acid isomers.[21]
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure aminobenzoic acid isomers.
-
Compare the peak areas of the samples to the standard curve to determine the concentration of each isomer.[20]
-
Self-Validating System:
-
The use of an internal standard can account for variations in sample preparation and injection volume.
-
Running a blank (uninoculated medium) is essential to identify any background peaks that may interfere with the analysis.
-
Spiking a sample with a known amount of the analyte can verify the accuracy of the quantification method.
Genetic Manipulation of Biosynthetic Pathways
Creating knockout or overexpression mutants is a powerful approach to confirm the function of specific genes in a biosynthetic pathway and to engineer strains for enhanced production of a desired isomer.
Objective: To verify the role of the pabC gene in PABA biosynthesis in E. coli.
Methodology: Gene Knockout via Homologous Recombination
-
Construct a Deletion Cassette: Create a linear DNA fragment containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the pabC gene.
-
Transformation: Introduce the deletion cassette into E. coli cells expressing a recombinase system (e.g., Lambda Red).
-
Selection: Plate the transformed cells on a medium containing the corresponding antibiotic to select for cells that have integrated the cassette into their genome.
-
Verification: Confirm the deletion of the pabC gene by PCR and sequencing.
-
Phenotypic Analysis: Grow the knockout mutant in a minimal medium with and without PABA supplementation to observe its growth phenotype. The inability to grow without PABA would confirm the essential role of pabC in PABA biosynthesis.[22]
Authoritative Grounding: The principles of homologous recombination for gene knockout are well-established and widely used in microbial genetics.
PART 4: Regulation of Aminobenzoic Acid Biosynthesis
The biosynthesis of aminobenzoic acid isomers is tightly regulated to meet the metabolic demands of the cell and to conserve energy. Regulation occurs at both the genetic and enzymatic levels.
-
Feedback Inhibition: The final products of the pathways, such as tryptophan and folate, can act as allosteric inhibitors of the key enzymes at the branch points. For instance, PABA synthase can be repressed by aromatic amino acids and PABA itself.[23][24]
-
Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes can be controlled by transcriptional regulators. In Listeria monocytogenes, the expression of pabA and pabBC is upregulated by the master virulence regulator PrfA during infection.[22][25]
Quantitative Data Summary
| Enzyme/Pathway | Organism | Key Regulatory Mechanism | Effector Molecule(s) |
| Anthranilate Synthase | E. coli | Feedback Inhibition | Tryptophan |
| PABA Synthase | Streptomyces griseus | Enzyme Repression | Aromatic amino acids, PABA |
| PABA Biosynthesis | Listeria monocytogenes | Transcriptional Activation | PrfA |
Conclusion
The biosynthesis of aminobenzoic acid isomers is a fascinating and fundamentally important area of biochemistry. Originating from the central shikimate pathway, these molecules are synthesized through distinct enzymatic routes that are subject to intricate regulatory controls. A thorough understanding of these pathways, from the catalytic mechanisms of the enzymes to the logic of their regulation, is essential for researchers in both basic and applied sciences. The experimental protocols outlined in this guide provide a robust framework for the investigation and manipulation of these pathways, paving the way for advancements in metabolic engineering, drug development, and synthetic biology.
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- 23. Characterization and regulation of p-aminobenzoic acid synthase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: A Robust Protocol for Sialic Acid Quantitation using 2,3-Diaminobenzoic Acid (DABA) Derivatization and RP-HPLC-FLD
Abstract
Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, are critical modulators of a vast array of physiological and pathological processes.[1][2] Their expression levels and linkage types are increasingly recognized as critical quality attributes (CQAs) for biopharmaceutical drugs and as biomarkers for various diseases, including cancer and viral infections.[1][3] This application note provides a comprehensive and technically detailed protocol for the sensitive and quantitative analysis of sialic acids using a pre-column derivatization method with 2,3-diaminobenzoic acid (DABA), followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for sialic acid analysis.
Introduction: The Significance of Sialic Acid Analysis
Sialic acids are a family of over 50 different nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being the most common in biopharmaceuticals.[3] In humans, Neu5Ac is the predominant form, as the gene responsible for converting Neu5Ac to Neu5Gc is inactive. The presence of Neu5Gc on therapeutic proteins can elicit an immune response in patients.
The degree of sialylation and the specific linkage (α2,3- or α2,6-) to underlying galactose residues significantly impact the efficacy, serum half-life, and immunogenicity of glycoprotein therapeutics.[3] Consequently, accurate quantitation of sialic acids is a regulatory requirement (ICH Q6B) for the characterization and quality control of biologics.[3][4] Beyond biopharmaceuticals, sialic acid analysis is pivotal in cancer research, where altered sialylation patterns are associated with metastasis and immune evasion, and in virology, where sialic acids serve as receptors for viral entry.[1]
This protocol details the use of this compound (DABA) as a fluorescent labeling agent for sialic acids. DABA reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative, enabling sensitive detection by HPLC. While 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a closely related and commonly used reagent, the principles and procedural steps are largely analogous.[5]
Principle of the Method
The DABA derivatization method for sialic acid analysis involves three key stages, as illustrated in the workflow diagram below:
-
Release of Sialic Acids: Sialic acids are first liberated from the glycoconjugate backbone through either mild acid hydrolysis or enzymatic digestion with neuraminidase.[6] Acid hydrolysis is a common and cost-effective method, though it must be carefully controlled to prevent degradation of the released sialic acids.
-
Fluorescent Derivatization: The released sialic acids are then incubated with DABA. The reaction involves the condensation of the two amino groups of DABA with the α-keto acid group of the sialic acid, forming a stable, fluorescent aromatic derivative.
-
Chromatographic Separation and Detection: The DABA-labeled sialic acids are separated by RP-HPLC and quantified using a fluorescence detector. The retention times of the derivatized sialic acids are compared to those of known standards for identification, and the peak areas are used for quantification.
Figure 1: General workflow for sialic acid analysis using DABA derivatization.
Materials and Reagents
Equipment
-
HPLC system with a fluorescence detector
-
RP-HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm)
-
Heating block or water bath
-
pH meter
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Fume hood
Reagents and Standards
-
This compound (DABA)
-
N-Acetylneuraminic acid (Neu5Ac) standard
-
N-Glycolylneuraminic acid (Neu5Gc) standard
-
Acetic acid, glacial
-
Sodium acetate
-
Sodium hydrosulfite (sodium dithionite)
-
2-Mercaptoethanol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Detailed Experimental Protocol
Preparation of Reagents
DABA Derivatization Reagent (Prepare fresh daily and protect from light):
-
In a fume hood, dissolve 7 mg of DABA in 1 mL of a solution containing:
-
850 µL Water
-
75 µL Glacial Acetic Acid
-
50 µL 2-Mercaptoethanol
-
-
Add 4 mg of sodium hydrosulfite and mix until dissolved.
Acetic Acid (2 M) for Hydrolysis:
-
Carefully add 11.5 mL of glacial acetic acid to 88.5 mL of HPLC-grade water.
HPLC Mobile Phase:
-
Mobile Phase A: 9% Acetonitrile, 7% Methanol, 84% Water
-
Mobile Phase B: Acetonitrile
Sample Preparation and Sialic Acid Release
-
Accurately weigh or pipette a known amount of the glycoprotein sample (typically 50-200 µg) into a microcentrifuge tube.
-
Add 100 µL of 2 M acetic acid.
-
Tightly cap the tube and incubate at 80°C for 2 hours in a heating block to release the sialic acids.
-
After incubation, cool the sample to room temperature and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant containing the released sialic acids to a new microcentrifuge tube.
DABA Derivatization
-
To the supernatant from step 4.2.5, add 100 µL of the freshly prepared DABA derivatization reagent.
-
Mix thoroughly and incubate at 50°C for 2.5 hours in the dark.
-
After incubation, cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.
Preparation of Standards
-
Prepare stock solutions of Neu5Ac and Neu5Gc standards (e.g., 1 mg/mL in water).
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
Derivatize the standards in the same manner as the samples (section 4.3).
HPLC Analysis
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 9% Acetonitrile, 7% Methanol, 84% Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at ~373 nm, Emission at ~448 nm
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized standards and samples.
-
Record the chromatograms and integrate the peak areas corresponding to DABA-Neu5Ac and DABA-Neu5Gc.
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the peak area of the derivatized Neu5Ac and Neu5Gc standards against their known concentrations.
-
Quantification: Determine the concentration of Neu5Ac and Neu5Gc in the samples by interpolating their peak areas from the standard curve.
-
Molar Ratio: Calculate the molar ratio of sialic acid to protein to express the degree of sialylation.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low signal or no peaks | Incomplete hydrolysis | Ensure correct acid concentration, temperature, and incubation time. |
| Degradation of DABA reagent | Prepare the DABA reagent fresh daily and protect it from light. | |
| Degradation of DABA-labeled sialic acids | Analyze samples within 24 hours of derivatization.[4] | |
| Poor peak shape or resolution | Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile). |
| Inappropriate mobile phase | Optimize the mobile phase composition. Consider a gradient elution if necessary. | |
| Interfering peaks | Reagent-related peaks | Ensure high-purity reagents. A blank injection (reagents only) can help identify these peaks. |
| Sample matrix effects | Consider a sample cleanup step (e.g., solid-phase extraction) if the matrix is complex. |
Critical Parameters:
-
Hydrolysis Conditions: Over-hydrolysis can lead to the degradation of sialic acids, while under-hydrolysis will result in incomplete release. These conditions may need to be optimized for different glycoproteins.
-
DABA Reagent Stability: The DABA reagent is light-sensitive and prone to oxidation. It is crucial to prepare it fresh and store it in the dark.
-
pH of the Derivatization Reaction: The reaction is pH-dependent. The use of an acetic acid solution for hydrolysis typically provides an appropriate pH for the subsequent derivatization.
Linkage-Specific Sialic Acid Analysis
The protocol described above quantifies total sialic acids but does not distinguish between α2,3- and α2,6-linkages. For linkage-specific analysis, a different derivatization strategy is required. One common method involves a carbodiimide-mediated reaction where α2,6-linked sialic acids are converted to stable esters, while α2,3-linked sialic acids form an unstable lactone that can be subsequently opened with an amine to form a stable amide.[7][8][9] This differential derivatization results in a mass difference that can be detected by mass spectrometry.[8][10]
Figure 2: Conceptual workflow for linkage-specific sialic acid derivatization.
Conclusion
The DABA derivatization method followed by RP-HPLC with fluorescence detection is a robust, sensitive, and reliable technique for the quantification of sialic acids in a variety of samples, including biopharmaceuticals. Careful attention to critical parameters such as hydrolysis conditions and reagent stability is essential for obtaining accurate and reproducible results. This application note provides a comprehensive guide to aid researchers in the successful implementation of this important analytical method.
References
- Al-Saeed, F. A., Al-Jindan, R. Y., & Al-Faris, N. A. (2022). Sialic acid: an attractive biomarker with promising biomedical applications. Journal of Taibah University Medical Sciences, 17(5), 725-735. [Link]
- CarboHyde. (2023). Growing impact of sialic acid-containing glycans in future drug discovery. [Link]
- Longdom Publishing. (2021). Sialic acid Applications in the Drug Delivery Systems. Journal of Pharmaceutics & Drug Delivery Research, 10(9). [Link]
- Okamoto, K., & Goto, S. (2018). Development of miracle medicines from sialic acids. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 94(10), 387–401. [Link]
- Ludger Ltd. (n.d.).
- Holst, S., et al. (2019).
- Suzuki, T., & Suzuki, M. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 95(9), 523–537. [Link]
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
- Plumb, R. S., et al. (2017). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]
- Wheeler, S. F., et al. (2009). Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers. Rapid Communications in Mass Spectrometry, 23(2), 303-312. [Link]
- ResearchGate. (n.d.). Reaction scheme for the linkage-specific derivatization of sialic acids and subsequent GirP labelling. [Link]
- Manzi, A. E., et al. (1990). High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. Analytical Biochemistry, 188(1), 20-32. [Link]
- Halabelian, L., et al. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids. Analytical Chemistry, 95(20), 7856–7864. [Link]
- Toyoda, M., et al. (2008). Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. Glycobiology, 18(7), 527-533. [Link]
- Islam, T., & Lam, A. K. (2014). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells.
- Waters Corporation. (n.d.). Sialic Acid Analyses Using BEH C18 Columns. [Link]
- Sato, C., & Kitajima, K. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 2309, 131-140. [Link]
- ResearchGate. (n.d.). Optimization of metabolic labeling for cell tracking. [Link]
- Wang, Y., et al. (2019). Two-step derivatization and mass spectral distinction of α2,3 and α2,6 sialic acid linkages on N-glycans by MALDI-TOF. Talanta, 194, 762-768. [Link]
- Suzuki, T., & Suzuki, M. (2019). Sialic Acid Derivatization for Glycan Analysis by Mass Spectrometry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 95(9), 523–537. [Link]
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Application Note: A Step-by-Step Guide to 2,3-Diaminobenzoic Acid (2,3-DABA) Labeling for Enhanced Analysis of N-linked Glycans
Abstract
Analysis of N-linked glycosylation is a critical quality attribute in the development and manufacturing of biotherapeutics and a key area of investigation in glycobiology research. Sialic acids, often found at the termini of N-glycan structures, play a crucial role in protein stability, function, and immunogenicity. This application note provides a detailed, step-by-step protocol for the fluorescent labeling of N-linked glycans using 2,3-diaminobenzoic acid (2,3-DABA). This method offers a robust and sensitive approach, particularly for the analysis of sialylated glycans. We will delve into the rationale behind each step, from the enzymatic release of glycans using PNGase F to the specifics of the 2,3-DABA labeling reaction and subsequent purification by Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated workflow for N-glycan analysis.
Introduction: The "Why" of 2,3-DABA Labeling
N-linked glycans are complex carbohydrate structures attached to asparagine residues of proteins. Their composition, branching, and terminal sialylation can significantly impact the safety and efficacy of glycoprotein therapeutics. Therefore, accurate and sensitive analytical methods are paramount.
Fluorescent labeling of glycans released from a protein backbone is a cornerstone of modern glycan analysis. While several fluorescent tags exist, such as 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA), this compound (2,3-DABA) and its close analog 1,2-diamino-4,5-methylenedioxybenzene (DMB) hold a distinct advantage for the analysis of sialic acids.[1][2][3] The reaction mechanism of these ortho-phenylenediamine compounds is different from reductive amination used for 2-AB and 2-AA.[4][5] Instead of reacting with the reducing terminus of the entire glycan, 2,3-DABA specifically condenses with the α-keto acid functionality of sialic acids, forming a highly fluorescent derivative.[2] This specificity makes it an excellent tool for quantifying sialic acid content and for applications where sialylation is the primary focus.
This guide will walk you through a complete workflow, ensuring a self-validating system where each stage is designed for optimal recovery and data quality.
Experimental Workflow Overview
The entire process, from glycoprotein to analyzable labeled glycans, can be visualized as a three-stage process. Each stage is critical for the success of the subsequent steps.
Figure 1: High-level workflow for 2,3-DABA labeling of N-linked glycans.
Stage 1: Enzymatic Release of N-linked Glycans
The first critical step is the quantitative release of intact N-glycans from the glycoprotein backbone. The enzyme Peptide-N-Glycosidase F (PNGase F) is the gold standard for this purpose, as it cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein.[6][7]
Expertise & Experience: For complete and efficient cleavage, especially for complex glycoproteins, denaturation of the protein is essential.[6][7][8][9] Denaturation unfolds the protein, making the glycosylation sites accessible to the PNGase F enzyme. The following protocol utilizes denaturing conditions for robust and reliable glycan release.
Protocol 3.1: Denaturing PNGase F Digestion
| Reagent/Parameter | Quantity/Setting | Rationale/Comment |
| Glycoprotein | 1-20 µg | Starting material. Ensure it is free of interfering substances. |
| 10X Glycoprotein Denaturing Buffer | 1 µL | Contains SDS to unfold the protein. |
| Deionized Water | to 10 µL | Adjusts the initial reaction volume. |
| Denaturation Step | 100°C for 10 min | Heat-induced denaturation in the presence of SDS. |
| 10X GlycoBuffer 2 | 2 µL | Provides the optimal pH and ionic strength for PNGase F activity. |
| 10% NP-40 | 2 µL | A non-ionic detergent that sequesters SDS, which would otherwise inhibit PNGase F.[6][7] |
| Deionized Water | 6 µL | Brings the total reaction volume to 20 µL. |
| PNGase F | 1 µL | The enzyme that cleaves the N-glycans. |
| Incubation | 37°C for 1 hour | Optimal temperature for PNGase F activity. Incubation time can be extended for particularly resistant glycoproteins.[6][7] |
Self-Validation: The success of the deglycosylation can be easily monitored by running a small aliquot of the reaction mixture on an SDS-PAGE gel alongside the untreated glycoprotein. A shift to a lower molecular weight indicates the successful removal of glycans.[6][7]
Stage 2: 2,3-DABA Labeling of Sialic Acids
Once the glycans are released, they are ready for fluorescent labeling. As mentioned, 2,3-DABA reacts specifically with the α-keto acid of sialic acids.
The Chemistry Behind the Label
The reaction is a condensation between the two adjacent amino groups of 2,3-DABA and the α-keto acid of the sialic acid, forming a stable, fluorescent quinoxaline derivative. This reaction is typically carried out under mild acidic conditions and with a reducing agent to prevent side reactions.
Figure 2: Reaction of 2,3-DABA with the α-keto acid group of sialic acid.
Protocol 4.1: 2,3-DABA Labeling Reaction
This protocol is adapted from established methods for ortho-phenylenediamine-based labeling of sialic acids.[10]
| Reagent/Parameter | Quantity/Setting | Rationale/Comment |
| Dried Glycan Sample | From Stage 1 | The entire sample post-PNGase F digestion should be dried down in a centrifugal evaporator. |
| DABA Labeling Solution | Prepare fresh and protect from light. | |
| Deionized Water | 436 µL | |
| Glacial Acetic Acid | 38 µL | Creates the necessary acidic environment for the condensation reaction. |
| 2-Mercaptoethanol | 26 µL | Acts as a reducing agent to maintain a reducing environment and prevent oxidation of DABA. |
| Sodium Hydrosulfite | 4 mg | A further reducing agent to ensure stability of the reagents. |
| This compound (DABA) | 0.7 mg | The fluorescent labeling reagent. |
| Labeling Reaction | ||
| Add Labeling Solution to dried glycans | 20 µL | Reconstitutes the glycans in the labeling cocktail. |
| Incubation | 50°C for 2-3 hours in the dark | The elevated temperature drives the reaction, while darkness prevents photodegradation of the fluorescent label.[10] |
Trustworthiness: The DABA-labeled sialic acids are light-sensitive. It is critical to protect the samples from light after the labeling step and analyze them within 24 hours to prevent sample degradation and ensure reproducible results.[10]
Stage 3: Purification of Labeled Glycans
After the labeling reaction, the sample contains the labeled glycans, but also excess labeling reagents, salts, and denatured protein. These must be removed as they can interfere with downstream chromatographic analysis.[11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice for this purification, as it effectively retains the polar glycans while allowing the more hydrophobic excess dye and other contaminants to be washed away.[11][12][13][14]
Protocol 5.1: HILIC Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline for using a HILIC SPE plate or cartridge. Always refer to the specific manufacturer's instructions.
| Step | Reagent/Solvent | Volume | Action | Rationale |
| 1. Conditioning | Deionized Water | 1 mL | Pass through column | Wets the sorbent. |
| 2. Equilibration | 85% Acetonitrile, 15% Water | 1 mL | Pass through column | Prepares the sorbent for sample loading in high organic solvent. |
| 3. Sample Loading | Labeled Glycan Sample + Acetonitrile (to 85%) | ~100-200 µL | Load onto column | The high acetonitrile concentration promotes binding of the hydrophilic glycans to the stationary phase. |
| 4. Wash 1 | 1% Formic Acid in 90% Acetonitrile | 1 mL | Pass through column | Removes excess DABA reagent and other hydrophobic impurities. |
| 5. Wash 2 | 85% Acetonitrile, 15% Water | 1 mL | Pass through column | A final wash to remove any remaining non-specifically bound contaminants. |
| 6. Elution | 100 mM Ammonium Formate in Water | 200-400 µL | Collect eluate | The high aqueous content disrupts the hydrophilic interactions, eluting the purified, labeled glycans. |
Self-Validation: To ensure the HILIC SPE protocol is performing optimally for your specific glycans (especially highly sialylated ones), it is advisable to analyze the flow-through and wash fractions from the initial setup. The absence of your target glycans in these fractions confirms they were retained on the column and subsequently eluted. Comparing a pre-SPE and post-SPE sample by HPLC will demonstrate the removal of interfering peaks from the excess reagent.[13]
Analysis and Data Interpretation
The purified, 2,3-DABA-labeled glycans are now ready for analysis, typically by reverse-phase HPLC or UHPLC with fluorescence detection.
-
Excitation Wavelength: ~360-375 nm
-
Emission Wavelength: ~440-450 nm
The resulting chromatogram will show a profile of the sialylated glycans present in the original sample. The identity of the peaks can be determined by comparing their retention times to those of a labeled sialic acid reference panel or by using an in-line mass spectrometer for structural confirmation. The peak area provides quantitative information about the relative abundance of each sialylated glycan species.
Conclusion
This application note provides a comprehensive and technically grounded protocol for the 2,3-DABA labeling of N-linked glycans. By understanding the rationale behind each step—from the necessity of denaturation for complete PNGase F digestion to the principles of HILIC-based purification—researchers can implement this workflow with confidence. This method provides a robust and sensitive tool for the detailed characterization of sialylation, a critical quality attribute for biotherapeutic proteins and a key modification in many biological processes.
References
- protocols.io. (2022, February 11). PNGase F Protocol (Denaturing Conditions) V.2.
- Bulldog Bio. (2018, February 9). PNGase F PRIME™ Protocol.
- Bio-Rad Laboratories. (n.d.). PNGase F Instruction Manual.
- Lauber, M. A., et al. (2015). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection. Analytical Chemistry, 87(10), 5401–5409.
- Helali, Y., et al. (2024). Development and validation of online SPE purification coupled to HILIC-fluorescence-MS analysis for the characterization of N-glycans. Talanta, 270, 125541.
- Waters Corporation. (n.d.). Rapid Preparation of Released N-Glycans for HILILC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent.
- Waters Corporation. (n.d.). Optimization of GlycoWorks HILIC SPE for the Quantitative and Robust Recovery of N-Linked Glycans from mAb-Type Materials.
- Lauber, M. A., et al. (2015). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection. Analytical Chemistry, 87(10), 5401-5409.
- Ahn, J., et al. (2018). Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. Journal of Pharmaceutical Sciences, 107(7), 1851-1859.
- Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481.
- Tsuchiya, Y., et al. (2016). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. Scientific Reports, 6, 39181.
- Wang, J., et al. (2020). On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid. Analytical Chemistry, 92(16), 11329–11336.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Gray, C. J., et al. (2021). Biosynthetic Glycan Labeling. bioRxiv.
- Nishimura, S., et al. (2023). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. Journal of Mass Spectrometry, 58(3), e4943.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 198069, this compound.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- SCIEX. (n.d.). Differentiation of α2,3 and α2,6 sialic acid linked glycan isomers using SelexION Differential Mobility Separation device.
- Li, Y., et al. (2022). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry, 65(5), 3734–3753.
- Nishimura, S., et al. (2023). An Enhanced Dual Detection of DMB-Labeled Sialic Acids Using High-Resolution Accurate Mass Spectrometry and Fluorescence Detection. ResearchGate.
- Muthana, M. M., et al. (2021). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. ChemBioChem, 22(12), 2110-2118.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate.
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Introduction: The Critical Role of Sialylation in Glycoprotein Function
An Application Note and Protocol for the Quantitative Analysis of Sialic Acids in Glycoproteins using 2,3-Diaminobenzoic Acid (DABA)
Glycosylation is a pivotal post-translational modification that profoundly impacts the structure, function, and stability of proteins. Terminal sialylation, the attachment of sialic acids (N-acetylneuraminic acid, Neu5Ac, and N-glycolylneuraminic acid, Neu5Gc, being the most common forms), is of particular importance in drug development and biological research. The degree of sialylation can influence the serum half-life, biological activity, and immunogenicity of therapeutic glycoproteins like monoclonal antibodies. Therefore, accurate and robust quantification of sialic acids is a critical quality attribute (CQA) that must be monitored during development and manufacturing.
This application note provides a detailed protocol for the sensitive quantification of sialic acids using a pre-column derivatization method with this compound (DABA). DABA reacts specifically with the α-keto acid functionality of sialic acids, yielding a highly fluorescent derivative that can be readily separated and quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). We will delve into the chemical basis of the method, provide a step-by-step experimental workflow, and discuss key considerations for robust and reliable results.
The Chemistry of DABA Derivatization
The analytical power of this method lies in the specific condensation reaction between this compound and the α-keto acid group of sialic acids. This reaction, typically carried out in an acidic, oxygen-depleted environment at elevated temperatures, forms a stable, tricyclic aromatic derivative. This product is intensely fluorescent, which allows for highly sensitive detection, often at the picomole level.
The reaction proceeds in two main steps:
-
Schiff Base Formation: One of the amino groups of DABA reacts with the ketone of the sialic acid to form a Schiff base intermediate.
-
Cyclization: The second amino group then attacks a carboxylic acid group, leading to a cyclization and dehydration reaction that forms the final fluorescent condensed product.
A reducing agent, such as sodium hydrosulfite (sodium dithionite) or 2-mercaptoethanol, is crucial for the reaction's success. It prevents the oxidative degradation of DABA, which can otherwise lead to the formation of interfering fluorescent artifacts and a loss of sensitivity. The entire procedure is often performed in the dark to further minimize the light-induced degradation of the DABA reagent.
Experimental Workflow for Sialic Acid Analysis
The overall process involves three main stages: the release of sialic acids from the glycoprotein backbone, derivatization with DABA, and finally, separation and quantification by HPLC-FLD.
Figure 1: High-level workflow for DABA-based sialic acid quantification.
Detailed Protocols
Important: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DABA and other reagents can be hazardous.
Protocol 1: Sialic Acid Release via Mild Acid Hydrolysis
This protocol is designed to cleave terminal sialic acids with minimal degradation of the released monosaccharides.
Materials:
-
Purified glycoprotein sample (approx. 10-100 µg)
-
2 M Acetic Acid
-
Microcentrifuge tubes
-
Heating block or water bath
-
Centrifugal evaporator (e.g., SpeedVac)
Procedure:
-
Transfer a known amount of glycoprotein (e.g., 50 µg) into a microcentrifuge tube.
-
Add a sufficient volume of 2 M acetic acid to achieve a final protein concentration of 1-2 mg/mL.
-
Securely cap the tube and incubate at 80°C for 2 hours to hydrolyze the glycosidic bonds of sialic acids.
-
After incubation, cool the sample to room temperature.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Carefully transfer the supernatant containing the released sialic acids to a new clean tube.
-
Dry the supernatant completely using a centrifugal evaporator. The dried pellet can be stored at -20°C or used immediately for derivatization.
Protocol 2: DABA Derivatization
This procedure must be performed with minimal exposure to light to prevent reagent degradation.
Materials:
-
Dried sialic acid sample (from Protocol 1)
-
Sialic acid standards (Neu5Ac, Neu5Gc) for standard curve
-
DABA Labeling Solution (see preparation below)
-
Deionized water
-
Heating block
-
Aluminum foil
Preparation of DABA Labeling Solution:
-
This solution should be prepared fresh daily and protected from light.
-
In a light-protected tube (e.g., amber vial or tube wrapped in foil), dissolve the following in 850 µL of deionized water:
-
7 mg this compound (DABA)
-
1.4 mg sodium hydrosulfite (also called sodium dithionite)
-
Add 150 µL of 2-Mercaptoethanol.
-
-
Vortex thoroughly until all components are dissolved.
Procedure:
-
Prepare a standard curve by making serial dilutions of Neu5Ac and Neu5Gc standards (e.g., ranging from 10 to 500 pmol). Dry these standards in separate tubes.
-
Reconstitute the dried samples and standards by adding 100 µL of the freshly prepared DABA Labeling Solution to each tube.
-
Vortex briefly to ensure the pellet is fully dissolved.
-
Wrap the tubes in aluminum foil or place them in a dark container.
-
Incubate the samples at 60°C for 2.5 hours in a heating block.
-
After incubation, cool the samples to room temperature. The samples are now ready for HPLC analysis. If not analyzing immediately, store them at 4°C in the dark for up to 48 hours.
Protocol 3: HPLC-FLD Analysis
Instrumentation and Columns:
-
An HPLC system equipped with a fluorescence detector.
-
A reverse-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Ex | 373 nm |
| Fluorescence Em | 448 nm |
| Gradient | 8-15% A over 30 min |
Note: The gradient may need to be optimized depending on the specific column and HPLC system used.
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 8% A, 92% B) until a stable baseline is achieved.
-
Inject 20 µL of the derivatized standard or sample.
-
Run the gradient program and collect the data. The DABA-derivatized Neu5Ac and Neu5Gc will elute as distinct, sharp peaks.
-
After each run, a column wash with a high percentage of organic solvent (e.g., 90% Acetonitrile) is recommended to remove any strongly retained compounds.
Data Analysis and Quantification
-
Standard Curve: Plot the peak area of the Neu5Ac and Neu5Gc standards against their known concentrations (in pmol). Perform a linear regression to generate a standard curve. The R² value should ideally be >0.99 for a reliable curve.
-
Sample Quantification: Using the linear regression equation (y = mx + c) from the standard curve, calculate the amount (in pmol) of Neu5Ac and Neu5Gc in your injected sample based on their measured peak areas.
-
Molar Ratio Calculation: To express the results as moles of sialic acid per mole of protein, use the following formula:
Molar Ratio = (pmol of Sialic Acid) / (pmol of Protein Injected)
The pmol of protein can be calculated from the initial mass of protein used for hydrolysis and its molecular weight.
Trustworthiness and Method Validation Insights
To ensure the reliability of your results, consider the following:
-
Specificity: The reaction is highly specific for α-keto acids. However, other α-keto acids present in a complex biological sample could potentially interfere. For purified glycoproteins, this is rarely an issue.
-
Linearity and Range: Always establish the linear range of your assay using a standard curve that brackets the expected concentration of your samples.
-
Precision: Assess the repeatability of the assay by running multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 15%.
-
System Suitability: Before running samples, inject a standard to confirm that the HPLC system is performing correctly (e.g., check for peak shape, retention time, and signal intensity).
References
- Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine.
- Ghaderi, D., Taylor, R. E., Padler-Karavani, V., Diaz, S., & Varki, A. (2010). Implications of the presence of N-glycolylneuraminic acid in recombinant therapeutic glycoproteins. Nature Biotechnology.
- Anumula, K. R. (1994). High-resolution and high-sensitivity methods for oligosaccharide mapping and characterization by normal-phase high-performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Analytical Biochemistry. [Note: While this reference is for a different labeling reagent, it discusses the principles of fluorescent labeling for glycan analysis, which is relevant context.
- Sato, K., Okubo, A., & Yamazaki, S. (1999). Sensitive determination of α-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications.
- Inoue, H., & Inoue, Y. (1996). Ultrasensitive detection of α-keto acids by fluorescence derivatization with 1,2-diamino-4,5-methylenedioxybenzene. Analytical Biochemistry.
Application Note: High-Sensitivity Analysis of Carbohydrates using HPLC with Fluorescence Detection Following Pre-Column Derivatization with 2,3-Diaminobenzoic Acid (2,3-DABA)
Abstract
This technical guide provides a comprehensive protocol for the sensitive and quantitative analysis of reducing carbohydrates using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The methodology is centered on the pre-column derivatization of monosaccharides with 2,3-Diaminobenzoic Acid (2,3-DABA). This application note is intended for researchers, scientists, and drug development professionals who require precise and reliable carbohydrate profiling. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer insights into method validation and troubleshooting.
Introduction: The Rationale for Fluorescent Derivatization in Carbohydrate Analysis
Carbohydrates are fundamental biomolecules involved in a vast array of biological processes, from energy storage to cellular recognition.[1] Accurate quantification of monosaccharide composition is critical in fields ranging from food science to biopharmaceutical characterization. However, the analysis of carbohydrates by conventional HPLC techniques presents significant challenges. Most carbohydrates lack a strong chromophore or fluorophore, making detection by UV-Vis or fluorescence detectors problematic without chemical modification.[2][3][4]
To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy. This approach covalently attaches a fluorescent tag to the carbohydrate molecule, dramatically enhancing detection sensitivity and selectivity.[4][5] The choice of derivatizing agent is crucial; an ideal agent should react specifically and efficiently with the target analyte under mild conditions to form a stable, highly fluorescent product.
This compound (2,3-DABA) is an excellent candidate for this purpose. Its aromatic structure and amino groups provide the necessary functionality for reaction with the reducing end of carbohydrates and subsequent fluorescence. While protocols for similar reagents like 2-aminobenzoic acid (2-AA) are well-established, this guide will detail the specific application of 2,3-DABA.[6]
The Chemistry of 2,3-DABA Derivatization: Reductive Amination
The derivatization of reducing carbohydrates with 2,3-DABA proceeds via a two-step reaction known as reductive amination. This reaction is specific to the open-chain aldehyde or ketone group present in reducing sugars.[6]
-
Schiff Base Formation: The primary amino group of 2,3-DABA nucleophilically attacks the carbonyl carbon of the reducing sugar's open-chain form, forming an unstable Schiff base intermediate.
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine bond of the Schiff base to a stable secondary amine. This step ensures the irreversibility of the reaction and the formation of a stable, fluorescent derivative.
The resulting 2,3-DABA-carbohydrate conjugate is highly fluorescent, allowing for sensitive detection.
Caption: Reaction mechanism of 2,3-DABA with a reducing sugar.
Experimental Protocol: Derivatization of Carbohydrates with 2,3-DABA
This protocol is designed for the derivatization of monosaccharide standards and hydrolyzed polysaccharide samples.
Reagent Preparation
-
Derivatization Reagent: Dissolve 30 mg of 2,3-DABA and 30 mg of sodium cyanoborohydride in 1 mL of a solution containing 2% (w/v) boric acid in methanol. This solution should be prepared fresh daily.
-
Monosaccharide Standards: Prepare individual stock solutions of monosaccharide standards (e.g., glucose, galactose, mannose, xylose, fucose) at a concentration of 1 mg/mL in deionized water. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions.
-
Sample Preparation: For polysaccharide samples, perform acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 100°C for 3 hours) to release the constituent monosaccharides. The hydrolysate should be dried completely and reconstituted in deionized water.
Derivatization Procedure
-
To 5 µL of the monosaccharide standard mixture or the reconstituted hydrolyzed sample in a microcentrifuge tube, add 10 µL of the freshly prepared 2,3-DABA labeling solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at 80°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the samples to room temperature.
-
Dilute the samples with the HPLC mobile phase (e.g., 1:1 acetonitrile:water) to an appropriate concentration for analysis.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection into the HPLC system.
Sources
- 1. REDOX REACTION MECHANISMS OF REDUCING SUGARS CONSIDERED FROM THE VIEWPOINT OF DIFFERENCES IN MOLECULAR STRUCTURES | GEOMATE Journal [geomatejournal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jasco-global.com [jasco-global.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the carbohydrates from Notopterygium forbesii Boiss by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Sensitive UPLC-FLR Method for the Quantification of Sialic Acids from Glycoproteins using 2,3-Diaminobenzoic Acid (2,3-DABA) Derivatization
Abstract
This application note presents a detailed, robust, and validated method for the sensitive quantification of sialic acids released from glycoproteins using Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLR). The protocol leverages the specific derivatization of α-keto acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), with 2,3-diaminobenzoic acid (2,3-DABA) to form a highly fluorescent derivative. We provide a comprehensive guide covering sialic acid release, a step-by-step derivatization protocol, UPLC-FLR method development strategies, and data analysis. This method is crucial for researchers, scientists, and drug development professionals involved in the characterization of biotherapeutics, where sialylation is a critical quality attribute (CQA) influencing product efficacy, stability, and serum half-life.
Introduction: The Critical Role of Sialylation
Glycosylation is a pivotal post-translational modification that significantly impacts the function of many therapeutic proteins. Among the diverse array of monosaccharides, sialic acids, typically found at the termini of N- and O-linked glycan chains, play an outsized role. The type and extent of sialylation can affect critical properties of biotherapeutics, including their immunogenicity, receptor binding affinity, and circulatory half-life.[1] Therefore, accurate and sensitive quantification of different sialic acid species, primarily Neu5Ac and Neu5Gc, is a regulatory expectation and a scientific necessity during biopharmaceutical development.
While a variety of analytical techniques exist for glycan analysis, methods that specifically target sialic acids offer distinct advantages in sensitivity and simplicity. Labeling of the entire glycan chain with fluorophores like 2-aminobenzamide (2-AB) followed by HILIC separation is a common approach for overall glycan profiling.[2][3] However, for dedicated sialic acid quantification, a more direct strategy is often preferred. This involves the chemical release of sialic acids from the glycoprotein backbone, followed by derivatization with a fluorescent tag.
This application note focuses on the use of this compound (2,3-DABA). This reagent reacts specifically with the α-keto acid functional group of sialic acids under acidic conditions to form a stable and highly fluorescent quinoxalinone derivative.[4] This specificity minimizes interference from other monosaccharides and allows for highly sensitive detection using a standard fluorescence detector, making it an ideal choice for a quantitative assay.
Principle of the Method
The analytical workflow is a three-stage process:
-
Sialic Acid Release: Sialic acids are cleaved from the parent glycoprotein via mild acid hydrolysis. This step is optimized to ensure complete release of terminal sialic acids while minimizing the degradation of the released monosaccharides or the underlying glycan structure.
-
2,3-DABA Derivatization: The free sialic acids are incubated with 2,3-DABA. The primary amine groups of DABA undergo a condensation reaction with the α-keto acid of the sialic acid, followed by cyclization to form a fluorescent derivative. This reaction is highly specific and efficient.
-
UPLC-FLR Analysis: The DABA-labeled sialic acids are separated using reverse-phase UPLC, which provides excellent resolution for the different sialic acid derivatives. The separated analytes are then detected by a fluorescence detector set to the optimal excitation and emission wavelengths for the DABA adduct, allowing for precise quantification against a standard curve.
Materials and Reagents
-
Glycoprotein Sample: 10-100 µg of purified glycoprotein.
-
Standards: N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) quantitative standards (e.g., from QA-Bio or Sigma-Aldrich).
-
Reagents for Release & Labeling:
-
Acetic Acid, HPLC Grade
-
This compound dihydrochloride (2,3-DABA)
-
2-Mercaptoethanol
-
Sodium Dithionite
-
-
UPLC Solvents:
-
Acetonitrile (ACN), UPLC/MS Grade
-
Methanol (MeOH), UPLC/MS Grade
-
Water, UPLC/MS Grade or Milli-Q
-
Ammonium Formate, LC-MS Grade
-
-
Equipment:
-
UPLC system with a fluorescence detector (e.g., Waters ACQUITY UPLC H-Class with FLR Detector)
-
Reverse-Phase UPLC Column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Heating block or oven capable of maintaining 50°C and 80°C
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Experimental Protocols
Protocol 1: Sialic Acid Release via Mild Acid Hydrolysis
Causality: Mild acid hydrolysis with acetic acid is the standard method for selectively cleaving terminal sialic acid residues without significantly degrading other monosaccharides.[1] The conditions (temperature and time) are a balance between ensuring complete release and preventing analyte degradation.
-
Prepare Hydrolysis Solution: Prepare a 2 M solution of acetic acid in Milli-Q water.
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, place 10-100 µg of your glycoprotein sample (can be lyophilized or in solution; if in solution, dry down first).
-
Standard Preparation: Prepare stock solutions of Neu5Ac and Neu5Gc standards. For the calibration curve, create a series of dilutions ranging from 1 pmol to 100 pmol per tube and dry them down.
-
Hydrolysis: Add 50 µL of 2 M acetic acid to each sample and standard tube.
-
Incubation: Securely cap the tubes and incubate in a heating block at 80°C for 2 hours.
-
Cooling: After incubation, cool the tubes on ice for 5 minutes and then centrifuge briefly to collect condensation.
Protocol 2: 2,3-DABA Derivatization
Causality: The DABA labeling reaction requires acidic conditions and a reducing agent (mercaptoethanol) to prevent oxidation of the DABA reagent, ensuring high labeling efficiency.[1][5] The reaction is performed in the dark as the DABA reagent and its derivatives can be light-sensitive.
-
Prepare DABA Labeling Solution: Prepare this solution fresh daily and protect from light.
-
In a suitable container, dissolve 7 mg of 2,3-DABA and 1.5 mg of sodium dithionite in 1 mL of a solution containing 0.7 M 2-mercaptoethanol and 1.4 M acetic acid.
-
Vortex until fully dissolved.
-
-
Labeling Reaction: Add 100 µL of the freshly prepared DABA labeling solution to each hydrolyzed sample and standard tube from Protocol 1.
-
Incubation: Vortex briefly, and incubate at 50°C for 3 hours in the dark.
-
Termination: Terminate the reaction by cooling the tubes on ice for 10 minutes. The samples are now ready for UPLC analysis. If not analyzing immediately, store at -20°C.
Protocol 3: UPLC-FLR Analysis
Causality: A reverse-phase C18 column is ideal for separating the relatively nonpolar DABA-labeled sialic acid derivatives. A gradient elution from a weak aqueous mobile phase to a stronger organic mobile phase ensures that the analytes elute with good peak shape and are well-resolved from any interfering peaks from the labeling reagents.[5]
UPLC System & Conditions:
| Parameter | Recommended Setting |
| System | Waters ACQUITY UPLC H-Class |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp. | 40°C |
| Mobile Phase A | 50 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | 90% Methanol, 10% Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| FLR Excitation | 410 nm [4] |
| FLR Emission | 510 nm [4] |
UPLC Gradient:
| Time (min) | Flow (mL/min) | %A | %B | Curve |
| Initial | 0.4 | 95 | 5 | Initial |
| 15.0 | 0.4 | 70 | 30 | 6 |
| 16.0 | 0.4 | 0 | 100 | 6 |
| 18.0 | 0.4 | 0 | 100 | 6 |
| 18.5 | 0.4 | 95 | 5 | 6 |
| 25.0 | 0.4 | 95 | 5 | 6 |
Method Development & Data Analysis
Optimization
For optimal performance, it may be necessary to adjust the UPLC gradient.
-
Improving Resolution: If peaks are co-eluting, flatten the gradient (i.e., decrease the rate of change of %B) around the elution time of the analytes.
-
Reducing Run Time: If peaks are well-resolved, the gradient can be steepened to reduce the overall analysis time.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for Neu5Ac and Neu5Gc in your chromatograms by comparing their retention times to those of the injected standards.
-
Standard Curve: Integrate the peak area for each standard injection. Plot the peak area versus the known amount (in pmol) for both Neu5Ac and Neu5Gc to generate two separate linear calibration curves. The R² value should be >0.99 for a valid curve.
-
Quantification: Integrate the corresponding Neu5Ac and Neu5Gc peaks in the chromatograms from your glycoprotein samples. Use the linear regression equation from the standard curve to calculate the amount (in pmol) of each sialic acid present in your sample injection.
-
Reporting: The final result is typically reported as moles of sialic acid per mole of glycoprotein or as a percentage of total sialylation.
Example Quantitative Data:
| Sample | Peak Area (Neu5Ac) | Calculated Amount (pmol) | Peak Area (Neu5Gc) | Calculated Amount (pmol) |
| Standard 1 (10 pmol) | 150,000 | 10.0 | 145,000 | 10.0 |
| Standard 2 (50 pmol) | 755,000 | 50.0 | 730,000 | 50.0 |
| Glycoprotein Batch A | 453,000 | 30.2 | 14,800 | 1.0 |
| Glycoprotein Batch B | 481,500 | 32.1 | Not Detected | 0.0 |
Overall Workflow Visualization
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incomplete hydrolysis. Degraded DABA reagent. Incorrect FLR wavelengths. | Ensure hydrolysis temperature and time are correct. Prepare DABA labeling solution fresh each time. Verify detector settings (Ex: 410 nm, Em: 510 nm). |
| Poor Peak Shape | Column contamination or degradation. Incompatible injection solvent. | Flush the column or replace if necessary. Ensure sample is fully dissolved in a solvent similar to the initial mobile phase. |
| High Background Noise | Contaminated mobile phase or system. Light exposure of DABA reagent. | Use fresh, high-purity solvents. Protect DABA solution and labeled samples from light. |
| Inconsistent Retention Times | Fluctuations in column temperature. Pump or gradient mixing issues. | Ensure the column compartment is at the set temperature. Prime the pump and check for leaks or bubbles. |
Conclusion
The UPLC-FLR method detailed in this application note provides a sensitive, specific, and reliable workflow for the quantification of sialic acids from glycoproteins. By employing a specific derivatization reaction with 2,3-DABA, this protocol allows for the accurate measurement of Neu5Ac and Neu5Gc, which are critical quality attributes for many biotherapeutic products. The use of UPLC technology ensures high resolution and rapid analysis times, making this method well-suited for both research and quality control environments.
References
- Doneanu, A., et al. (2020). High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution. Journal of the American Society for Mass Spectrometry.
- Waters Corporation. (2007). UPLC-FLR Method Development of 2-AB Labeled Glycan Separation in Hydrophilic Interaction Chromatography (HILIC).
- Bio-Rad. (n.d.). PNGase F Instruction Manual.
- Yu, Y. Q. (2014). A Holistic Workflow for Acquisition, Processing, and Reporting Fluorescent-Labeled Glycans. Waters Corporation.
- Lauber, M., et al. (2015). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent. Waters Corporation.
- Ludger Ltd. (n.d.). Glycan Analysis - HILIC-UPLC-FLR-ESI-MS/MS.
- Yu, Y. Q., et al. (2015). Applying a Novel Glycan Tagging Reagent, RapiFluor-MS, and an Integrated UPLC-FLR/QTof MS System for Confident N-Glycan Characterization. Waters Corporation.
- Moran, A. B., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry.
- Waters Corporation. (2007). UPLC-FLR Method Development of 2-AB Labeled Glycan Separation in Hydrophilic Interaction Chromatography (HILIC).
- Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry.
- Keser, T., et al. (2021). Systematic Comparison of Fluorescent Labels for Released N-Glycan Analysis by HILIC-UPLC-FLR-MS. Frontiers in Chemistry.
- Kuru, E., et al. (2015). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science.
- Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods.
- Gurney, T. Jr., & Gurney, E. G. (1985). DABA Fluorescence Assay for Submicrogram Amounts of DNA. Methods in Molecular Biology.
- Takara Bio. (2016). Sialic Acid Fluorescence Labeling Kit User Manual.
- SCIEX. (2018). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System.
- Grey, A. C., et al. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids. Analytical Chemistry.
- Zhang, L., et al. (2016). Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid functionalized gold nanoparticles. Biosensors and Bioelectronics.
- Waters Corporation. (2011). Trastuzumab Glycan Batch-to-Batch Profiling using a UPLC/FLR/Mass Spectrometry Platform.
Sources
- 1. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. DABA Fluorescence Assay for Submicrogram Amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takarabio.com [takarabio.com]
Application Note: Quantitative Analysis of Sialic Acids in Glycoproteins by 2,3-Diaminobenzoic Acid (DABA) Derivatization and Mass Spectrometry
Introduction: The Critical Role of Sialylation and the Need for Robust Analytical Methods
Sialic acids are a diverse family of nine-carbon α-keto acid sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] This terminal placement makes them pivotal in a vast array of biological processes, including cell-cell recognition, immune responses, and the serum half-life of therapeutic proteins.[3] Consequently, the qualitative and quantitative profiling of sialic acids is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutics and a key area of investigation in biomarker discovery.[3]
Mass spectrometry (MS) has become an indispensable tool for glycan analysis due to its sensitivity and ability to provide detailed structural information.[4][5] However, native sialic acids are notoriously unstable, being prone to loss during sample preparation and mass spectrometric analysis.[4][5] To overcome this, chemical derivatization is employed to stabilize the sialic acid and enhance its detection.
This application note details a robust workflow for the sensitive and specific analysis of sialic acids using 2,3-diaminobenzoic acid (DABA) as a derivatizing agent, followed by Liquid Chromatography-Mass Spectrometry (LC-MS). While reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are commonly used, the fundamental reaction chemistry is shared among ortho-diamino aromatic compounds, making this protocol broadly applicable.[6][7][8][9] The method hinges on the specific condensation reaction between the ortho-diamino group of DABA and the α-keto acid functionality of sialic acids to form a stable, fluorescent quinoxalinone derivative, which is readily analyzed by LC-MS.[10][11]
Principle of the Method: Quinoxalinone Formation
The core of this analytical strategy is the chemical derivatization of sialic acids with DABA. Sialic acids, such as the common N-acetylneuraminic acid (Neu5Ac), possess an α-keto acid moiety. Under acidic conditions and gentle heating, the vicinal amino groups of DABA react with the α-dicarbonyl of the sialic acid's keto group and carboxyl group. This condensation reaction results in the formation of a highly stable, aromatic quinoxalinone ring system. This derivatization achieves three critical objectives for robust analysis:
-
Stabilization: It replaces the labile glycosidic linkage and stabilizes the carboxyl group, preventing inadvertent loss of the sialic acid during analysis.[4]
-
Enhanced Ionization: The aromatic, nitrogen-containing quinoxalinone structure enhances protonation, leading to a significant improvement in ionization efficiency for mass spectrometry.
-
Chromatographic Retention: The derivatization increases the hydrophobicity of the polar sialic acid, allowing for excellent separation using reversed-phase liquid chromatography (RPLC).
Diagram of the DABA Derivatization Reaction
A placeholder image is used for the quinoxalinone derivative. The actual structure involves the fusion of the DABA and sialic acid molecules. Caption: Reaction of DABA with the α-keto acid of sialic acid.
Experimental Workflow
The complete analytical workflow is a multi-step process designed for high reproducibility and sensitivity. It begins with the release of sialic acids from the glycoprotein, followed by derivatization, purification, and finally, instrumental analysis.
Workflow Diagram
Caption: Overall workflow for DABA-based sialic acid analysis.
Detailed Protocols
Part 1: Release of Sialic Acids from Glycoproteins
Rationale: Sialic acids must first be cleaved from the parent glycoprotein. Mild acid hydrolysis is a standard and effective method for this purpose. The conditions are optimized to ensure complete release while minimizing degradation of the released monosaccharides.
Materials:
-
Glycoprotein sample (10-100 µg)
-
2 M Acetic Acid
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Reconstitute the lyophilized glycoprotein sample or aliquot the necessary volume of a liquid sample into a 1.5 mL microcentrifuge tube.
-
Add 2 M acetic acid to the sample to a final volume of 100-200 µL.
-
Securely cap the tube and vortex briefly to mix.
-
Incubate the sample in a heating block at 80°C for 2 hours. This step hydrolyzes the glycosidic bonds, releasing the terminal sialic acids.[3]
-
After incubation, cool the sample to room temperature.
-
Dry the sample completely in a centrifugal vacuum evaporator. The dried sample contains the released sialic acids and is now ready for derivatization.
Part 2: Derivatization with this compound (DABA)
Rationale: This is the core chemical labeling step. The reaction is performed in an acidic solution containing a reducing agent to prevent oxidative side reactions, ensuring a high yield of the desired quinoxalinone derivative. The conditions are based on established protocols for similar ortho-diamino reagents.[6][8][9]
Materials:
-
Dried, released sialic acids from Part 1
-
DABA Labeling Solution:
-
7 mM this compound (DABA)
-
1 M β-mercaptoethanol
-
18 mM Sodium hydrosulfite
-
Dissolved in 2 M Acetic Acid (prepare fresh)
-
-
Heating block or water bath
Procedure:
-
Prepare the DABA Labeling Solution immediately before use. Protect it from light.
-
Add 200 µL of the freshly prepared DABA Labeling Solution to the dried sialic acid sample.
-
Vortex thoroughly to ensure the sample is completely dissolved.
-
Incubate the mixture at 50°C for 2.5 to 3 hours in the dark. This allows the condensation reaction to proceed to completion.
-
After incubation, cool the sample to room temperature. The sample is now derivatized and ready for purification.
Part 3: Purification of DABA-Labeled Sialic Acids
Rationale: It is crucial to remove excess DABA reagent, salts, and other byproducts from the reaction mixture. These components can interfere with chromatography and suppress ionization in the mass spectrometer. Solid-Phase Extraction (SPE) using a C18 reversed-phase sorbent is an effective method for this cleanup. The hydrophobic DABA-sialic acid derivatives are retained on the column while polar impurities are washed away.
Materials:
-
C18 SPE cartridge (e.g., 100 mg bed weight)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid in Water
-
50% Acetonitrile / 0.1% Formic Acid in Water
Procedure:
-
Condition the C18 SPE cartridge:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge.
-
Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the cartridge run dry.
-
-
Load the Sample:
-
Dilute the derivatization reaction mixture with 800 µL of 0.1% formic acid in water.
-
Load the entire diluted sample onto the conditioned C18 cartridge.
-
-
Wash the Cartridge:
-
Pass 2 mL of 0.1% formic acid in water through the cartridge to remove salts and excess polar reagents.
-
-
Elute the DABA-Sialic Acids:
-
Place a clean collection tube under the cartridge.
-
Elute the retained DABA-labeled sialic acids with 1 mL of 50% acetonitrile / 0.1% formic acid.
-
-
Dry the Sample:
-
Dry the eluted sample in a centrifugal vacuum evaporator. . Reconstitute the dried sample in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) for analysis.
-
Part 4: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography separates the different DABA-labeled sialic acid species based on their hydrophobicity. High-resolution mass spectrometry provides accurate mass measurement for identification, and tandem MS (MS/MS) provides structural confirmation through fragmentation analysis.
Instrumentation and Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be 5-40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with a survey scan (e.g., m/z 150-1000) followed by MS/MS scans of the top 3-5 most intense ions.
Data Analysis and Expected Results
The primary analysis involves extracting ion chromatograms (XICs) for the expected m/z values of the DABA-labeled sialic acids.
| Sialic Acid | Abbreviation | Monoisotopic Mass (Da) | DABA-Derivative Mass (Da) [M+H]⁺ |
| N-Acetylneuraminic acid | Neu5Ac | 309.1009 | 426.1407 |
| N-Glycolylneuraminic acid | Neu5Gc | 325.0958 | 442.1356 |
| Keto-deoxy-nonulosonic acid | KDN | 268.0794 | 385.1192 |
| N-acetyl-9-O-acetylneuraminic acid | Neu5,9Ac₂ | 351.1114 | 468.1513 |
Note: The mass of the DABA derivative is calculated as: [Mass of Sialic Acid] + [Mass of DABA (C₇H₈N₂O₂)] - [2 x Mass of H₂O] + [Mass of H⁺]. The molecular formula of 2,3-DABA is C₇H₈N₂O₂.
The identity of each peak should be confirmed by its accurate mass and its characteristic MS/MS fragmentation pattern. Quantification can be performed relative to an internal standard or by relative peak areas for profiling experiments.
Conclusion
The derivatization of sialic acids with this compound provides a robust and sensitive method for their quantification and detailed characterization by LC-MS. The formation of a stable quinoxalinone derivative overcomes the inherent instability of sialic acids, enhances chromatographic separation, and significantly improves mass spectrometric detection. This workflow is a valuable tool for researchers in biopharmaceutical development and clinical glycomics, enabling the precise monitoring of a critical class of glycan modifications.
References
- Manzi, A. E., et al. (1990). New sialic acids from biological sources identified by a comprehensive and sensitive approach: liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of SIA quinoxalinones. Glycobiology, 5(7), 687-702.
- Sun, X., et al. (2014). Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration. Journal of Chromatography B, 944, 150-156.
- Wang, C., et al. (2020). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. Analytical Methods, 12(16), 2136-2143.
- Wang, B. (2015). Systematic Investigation of Quinoxaline Derivatization of Sialic Acids and Their Quantitation Applicability Using High Performance Liquid Chromatography. ETD Archive. 1.
- Wang, C., et al. (2020). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. ResearchGate.
- Sun, X., et al. (2015). Systemic Investigation on Quinoxaline Derivatization of Sialic Acid and Its Quantitative Application for Biosamples. ResearchGate.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters.
- Hui, Y., et al. (2017). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Analytical Chemistry, 89(23), 12694–12702.
- Nishikaze, T. (2019). Sialic Acid Derivatization for Glycan Analysis by Mass Spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 523–537.
- Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 95(9), 523-537.
- Sato, Y., et al. (2023). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. Scientific Reports, 13(1), 1-11.
- KNAUER. (n.d.). Separation of DMB-labeled Sialic Acids. LabRulez LCMS.
- Crich, D., & Li, W. (2007). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. The Journal of Organic Chemistry, 72(11), 4029-4038.
- Richards, M. R., & Gildersleeve, J. C. (2023). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Carbohydrate Research, 529, 108849.
- Richards, M. R., & Gildersleeve, J. C. (2023). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-didehydro-5-N-acetylneuraminic acid (DANA). ChemRxiv.
- Kitajima, K., et al. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 2309, 147-156.
- Yang, Y., et al. (2021). A Linkage-specific Sialic Acid Labeling Strategy Reveals Different Site-specific Glycosylation Patterns in SARS-CoV-2 Spike Protein Produced in CHO and HEK Cell Substrates. Frontiers in Chemistry, 9, 706821.
- Lee, Y. S., & Lee, D. Y. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41785-41792.
- Zhang, L., et al. (2021). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 105(16-17), 6245-6259.
- Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209.
- Schumacher, L. J., et al. (2017). Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study. Chemistry – A European Journal, 23(42), 10046-10054.
Sources
- 1. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. "Systematic Investigation of Quinoxaline Derivatization of Sialic Acids" by Libo Wang, Dan Wang et al. [engagedscholarship.csuohio.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for MALDI-TOF MS Analysis of 2,3-Diaminobenzoic Acid (2,3-DABA) Derivatives
Abstract
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput analytical technique renowned for its speed, sensitivity, and tolerance to complex sample matrices.[1][2] This application note provides a comprehensive guide for the sample preparation and analysis of 2,3-diaminobenzoic acid (2,3-DABA) and its derivatives, which are crucial building blocks in the development of pharmaceuticals, including benzodiazepines and antibacterial agents.[3][4][5] The analysis of low molecular weight compounds (< 500 Da) like 2,3-DABA (MW 152.15) by MALDI-TOF MS presents a significant challenge due to spectral interference from matrix-related ions in the low-mass region.[6][7] This guide details optimized protocols, from matrix selection to co-crystallization techniques, designed to overcome these challenges and ensure the acquisition of high-quality, reproducible mass spectra for researchers, scientists, and drug development professionals.
Introduction: The MALDI-TOF MS Principle and Small Molecule Challenges
MALDI-TOF MS is a soft ionization technique that enables the analysis of a wide range of molecules, from large proteins to small organic compounds.[8][9] The process relies on co-crystallizing an analyte with a specialized organic compound, the "matrix," on a target plate.[1][10] A pulsed laser irradiates the sample spot, and the matrix, which is selected for its strong absorbance at the laser's wavelength, absorbs the energy.[9][11] This energy absorption leads to the desorption and ionization of both matrix and analyte molecules, which are then accelerated into a time-of-flight tube. Ions are separated based on their mass-to-charge ratio (m/z), with lighter ions reaching the detector faster than heavier ones, generating a characteristic mass spectrum.[11][12]
The primary obstacle in analyzing small molecules is the "low-mass desert," where the matrix itself produces a forest of peaks (from fragments, adducts, and clusters) that can obscure or completely suppress the analyte signal.[6] The chemical nature of 2,3-DABA derivatives—possessing both acidic (carboxylic acid) and basic (amino) functional groups—makes them polar and amenable to ionization in both positive and negative modes.[3][13] However, this requires careful selection of the matrix and preparation method to ensure the analyte signal is clearly resolved from the matrix background.
Caption: Overall workflow for MALDI-TOF MS analysis.
Materials and Reagents
Ensure all solvents are of HPLC or LC-MS grade. All other reagents should be of the highest purity available to minimize contamination.
-
Analytes: 2,3-DABA derivatives of interest.
-
Matrices:
-
2,5-Dihydroxybenzoic acid (2,5-DHB)
-
α-Cyano-4-hydroxycinnamic acid (CHCA/HCCA)
-
9-Aminoacridine (9-AA)
-
-
Solvents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Ultrapure Water (e.g., Milli-Q or equivalent)
-
-
Acids:
-
Trifluoroacetic acid (TFA)
-
-
Equipment:
-
MALDI Target Plate (stainless steel recommended)
-
Calibrated micropipettes (0.5-10 µL range)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Dessicator (optional, for controlled drying)
-
Protocol I: Matrix Selection and Preparation
The choice of matrix is the most critical parameter for successful small molecule analysis. The ideal matrix co-crystallizes homogenously with the analyte, absorbs laser energy efficiently, and produces minimal background interference in the m/z region of interest.[14][15]
Causality Behind Matrix Selection:
-
2,5-DHB: As a benzoic acid derivative itself, DHB has structural similarity to the 2,3-DABA core. It is known to be an excellent matrix for polar analytes and often yields more homogenous crystal structures.[14][16] This is our primary recommendation.
-
CHCA: A highly versatile and commonly used matrix. While often used for peptides, it can be effective for small molecules and provides a robust, high-yield ionization environment.[15][17] It serves as an excellent secondary option.
-
9-AA: The presence of the carboxylic acid group on 2,3-DABA derivatives makes them amenable to deprotonation. 9-AA is a preferred matrix for analysis in the negative-ion mode, which may provide cleaner spectra for these analytes.[18][19]
| Matrix | Typical Solvent System | Ion Mode | Key Advantages | Potential Disadvantages |
| 2,5-DHB | 10 mg/mL in 50:50 ACN:H₂O + 0.1% TFA | Positive | Good for polar molecules, homogenous crystals.[14] | Can produce matrix adducts. |
| CHCA | Saturated solution in 50:50 ACN:H₂O + 0.1% TFA | Positive | High ionization efficiency, very robust.[14] | Can have significant background below 500 Da. |
| 9-AA | 10 mg/mL in 50:50 IPA:ACN | Negative | Excellent for negative ion mode, less background.[19] | May have lower sensitivity for certain compounds. |
Step-by-Step Matrix Solution Preparation:
-
Prepare Solvent Mixtures: Create the required solvent systems as listed in the table above (e.g., for DHB, mix equal volumes of ACN and water, then add TFA to a final concentration of 0.1%).
-
Weigh Matrix: Accurately weigh the matrix powder and place it into a clean microcentrifuge tube.
-
Dissolve Matrix: Add the appropriate solvent mixture to the tube to achieve the target concentration (e.g., 1 mL for 10 mg of DHB). For CHCA, add solvent until a saturated solution with some undissolved solid at the bottom is achieved.
-
Mix Thoroughly: Vortex the tube for 1-2 minutes. Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Centrifuge (for saturated solutions): For the saturated CHCA solution, centrifuge for 1 minute to pellet the excess solid. Use only the supernatant for sample preparation.
-
Fresh Preparation: Matrix solutions, especially saturated ones, should be prepared fresh daily for optimal performance.[20][21]
Protocol II: Analyte Preparation and Co-crystallization
Proper co-crystallization is essential for transferring laser energy to the analyte efficiently. The goal is to create a homogenous solid solution of analyte molecules embedded within the matrix crystals.[10][14]
Step-by-Step Analyte Solution Preparation:
-
Solvent Selection: Dissolve the 2,3-DABA derivative sample in a solvent that ensures its complete solubility. A good starting point is 50:50 ACN:H₂O or MeOH.
-
Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL. From this, create a working solution with a concentration in the range of 1-50 µM. Serial dilutions may be necessary to find the optimal concentration.[14] The final analyte amount on the target should be in the picomole (pmol) to femtomole (fmol) range.
Sources
- 1. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-TOF Mass Spectrometry: Principle, Applications in Microbiology [microbeonline.com]
- 3. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. What Is MALDI TOF MS? A Complete Guide to Mass Spectrometry [en.autobio.com.cn]
- 9. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Principle of MALDI/TOFMS : Shimadzu (Europe) [shimadzu.eu]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. covachem.com [covachem.com]
- 16. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 17. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rutgers_MS_Home [react.rutgers.edu]
- 21. Sample preparation [people.unipmn.it]
Application Notes and Protocols for the Quantitative Analysis of Sialic Acids Using 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foundational Principles: Beyond the Protocol
The quantification of sialic acids, terminal monosaccharides on glycan chains, is a critical quality attribute in the development and manufacturing of biotherapeutic glycoproteins.[1][2] Sialylation patterns can significantly influence the efficacy, stability, pharmacokinetics, and immunogenicity of these drugs.[3][4] For instance, the presence of N-glycolylneuraminic acid (Neu5Gc), which is not synthesized by humans, can trigger an immune response.[1][2] Therefore, a robust and reliable analytical method for the quantification of sialic acids, including common forms like N-acetylneuraminic acid (Neu5Ac) and Neu5Gc, is mandated by regulatory bodies such as the ICH Q6B guidelines.[1][2]
This guide provides a comprehensive overview and detailed protocol for the quantitative analysis of sialic acids using a highly sensitive fluorescence derivatization method with 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection (FLD). This method is favored for its specificity and sensitivity, allowing for detection at the picomole level.[3]
The Chemistry of DMB Derivatization: A Tale of Specificity
The cornerstone of this analytical method is the specific reaction between DMB and the α-keto acid functionality of sialic acids. This specificity is paramount, as it ensures that other monosaccharides present in the sample do not interfere with the analysis.[2] The reaction proceeds in a controlled, acidic environment. Under these conditions, the sialic acid's cyclic structure opens to expose a ketone group adjacent to a carboxylic acid. The two amino groups of the DMB molecule then condense with these two adjacent carbonyl groups, forming a stable, highly fluorescent derivative.[2] This fluorescent tag allows for sensitive detection and quantification.
The choice of DMB over other diaminobenzene derivatives, such as 2,3-Diaminobenzoic acid (DABA), is often due to the enhanced stability and fluorescence quantum yield of the DMB-sialic acid adduct. While DABA also reacts with α-keto acids, the methylenedioxy group in DMB contributes to a more rigid and planar structure, which enhances its fluorescence properties.
The Experimental Workflow: A Visual Guide
To provide a clear overview of the entire process, from sample preparation to data analysis, the following workflow diagram has been generated. This visual representation will serve as a roadmap for the detailed protocols that follow.
Caption: Experimental workflow for quantitative sialic acid analysis.
Detailed Experimental Protocols
The following protocols are designed to be a self-validating system. Adherence to these steps, coupled with the use of appropriate controls and standards, will ensure the generation of reliable and reproducible data.
Reagent Preparation
-
Hydrolysis Solution: 2 M Acetic Acid. Prepare fresh by diluting glacial acetic acid with ultrapure water.
-
DMB Labeling Solution: This solution is light-sensitive and should be prepared fresh before use. A typical composition includes:
-
7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
1 M 2-mercaptoethanol (to prevent oxidative degradation)
-
18 mM sodium hydrosulfite (a reducing agent)
-
5 mM trifluoroacetic acid (to maintain an acidic pH)[5]
-
Note: Commercially available kits often provide pre-made solutions or pre-weighed reagents for convenience and consistency.[6]
-
-
Sialic Acid Standards:
-
Prepare a stock solution of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) of known concentration (e.g., 1 mg/mL) in ultrapure water.
-
Generate a standard curve by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.[3]
-
-
Mobile Phase for HPLC:
Sialic Acid Release: Mild Acid Hydrolysis
The goal of this step is to cleave the terminal sialic acids from the glycans without degrading the released monosaccharides.
-
Sample Preparation: Aliquot your glycoprotein sample (typically 5-200 µg, depending on the level of sialylation) into a microcentrifuge tube.[2][3]
-
Controls: Prepare a negative control (sample buffer or water) and a positive control (a well-characterized glycoprotein like fetuin) to process alongside your samples.[2]
-
Hydrolysis: Add an equal volume of 2 M acetic acid to each sample and control.
-
Incubation: Incubate the samples at 80°C for 2 hours.[2] This temperature and time have been optimized to ensure complete release of sialic acids while minimizing their degradation.
-
Cooling: After incubation, cool the samples to room temperature.
DMB Derivatization
This step attaches the fluorescent DMB label to the released sialic acids.
-
Aliquot: Transfer a small, precise volume of the hydrolysate (e.g., 5-10 µL) to a new microcentrifuge tube.
-
Standards: Prepare your calibration standards for labeling in parallel.
-
Labeling: Add an equal volume of the freshly prepared DMB labeling solution to each sample, control, and standard.
-
Incubation: Incubate the reactions at 50°C for 2-3 hours in the dark.[2] The reaction is performed in the dark to prevent photodegradation of the DMB reagent and the fluorescent product.
-
Termination: Stop the reaction by adding a larger volume of water or mobile phase A (e.g., 480 µL) to dilute the mixture.
HPLC-FLD Analysis
The DMB-labeled sialic acids are now ready for separation and quantification.
-
HPLC System Setup:
-
Column: A C18 reversed-phase column is typically used.
-
Fluorescence Detector: Set the excitation wavelength to approximately 373 nm and the emission wavelength to approximately 448 nm.[7]
-
-
Injection: Inject an appropriate volume of the diluted, labeled sample onto the HPLC system.
-
Gradient Elution: A typical gradient might be:
-
Start with a low percentage of mobile phase B (e.g., 8%).
-
Gradually increase the percentage of mobile phase B to elute the more hydrophobic DMB-labeled sialic acids.
-
Include a column wash and re-equilibration step in your gradient program.
-
-
Data Acquisition: Record the chromatograms for all standards, controls, and samples.
Data Analysis and Interpretation
Calibration Curve and Quantification
-
Peak Identification: Identify the peaks corresponding to Neu5Ac and Neu5Gc in your chromatograms by comparing their retention times to those of the standards.
-
Standard Curve: Generate a standard curve by plotting the peak area of each sialic acid standard against its known concentration. The curve should be linear with a correlation coefficient (R²) greater than 0.99.
-
Quantification: Determine the concentration of Neu5Ac and Neu5Gc in your samples by interpolating their peak areas on the standard curve.
Reporting Results
The results are typically reported as the molar ratio of each sialic acid to the glycoprotein (e.g., moles of Neu5Ac per mole of monoclonal antibody). This requires knowing the initial amount of protein used in the analysis and its molecular weight.
| Parameter | Description |
| Linearity | The R² value of the calibration curve should be >0.99. |
| Limit of Detection (LOD) | The lowest concentration of sialic acid that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of sialic acid that can be accurately quantified. |
| Precision | The relative standard deviation (RSD) of replicate measurements should be low (e.g., <15%). |
| Accuracy | Determined by spike and recovery experiments, with recovery typically between 80-120%.[8] |
Troubleshooting: A Scientist's Guide to Common Pitfalls
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or no signal for sialic acids | - Incomplete hydrolysis- Degradation of DMB reagent- Insufficient sample amount- Incorrect FLD settings | - Verify hydrolysis conditions (time, temp, acid concentration).- Prepare fresh DMB labeling solution.- Increase the amount of starting glycoprotein.- Check and optimize detector settings. |
| Poor peak shape or resolution | - Column degradation- Inappropriate mobile phase or gradient- Sample overload | - Use a new or validated HPLC column.- Optimize the HPLC gradient and mobile phase composition.- Inject a smaller volume or dilute the sample. |
| High background noise | - Contaminated reagents or water- DMB reagent degradation | - Use high-purity reagents and ultrapure water.- Prepare DMB solution fresh and protect from light. |
| Variability in replicate injections | - Inconsistent sample preparation- Air bubbles in the HPLC system | - Ensure precise and consistent pipetting.- Degas mobile phases and prime the HPLC system thoroughly. |
| Unexpected peaks in the chromatogram | - Contaminants in the sample or reagents- Side reactions during labeling | - Run a blank (reagents only) injection.- Ensure the DMB labeling conditions are followed precisely. |
References
- Fong, A., Yan, J., Galermo, A. G., Rice, T., Jones, A., & Haxo, T. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent Technologies, Inc.
- Unnamed Author. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR.
- Unnamed Author. (n.d.). Quantitative Sialic Acid Analysis. Ludger.
- Royle, L., Hendel, J., & Kozak, R. P. (n.d.). Quantitative Sialic Acid Analysis. Ludger Ltd.
- Khatun, M. S., et al. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. Bioorganic & Medicinal Chemistry, 30, 115882.
- Unnamed Author. (n.d.). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. National Institutes of Health (NIH).
- Reiding, K. R., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(18), 6639–6648.
- Zhang, Y., et al. (2025). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. Analytica Chimica Acta, 1295, 342295.
- Fong, A., Yan, J., & Jones, A. (2022). Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins. Agilent.
- Unnamed Author. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. National Center for Biotechnology Information (NCBI).
- Unnamed Author. (n.d.). Sialic Acid Analyses Using BEH C18 Columns. Waters Corporation.
- Reiding, K. R., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography-Fluorescence Detection-Mass Spectrometry. PubMed, 94(18), 6639-6648.
- Nishikaze, T., et al. (2008). Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. PubMed, 80(13), 5191-9.
- Unnamed Author. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit. Ludger Ltd.
- Blommaert, A., et al. (2019). Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. Molecules, 24(19), 3589.
- Sekiya, S., Wada, Y., & Tanaka, K. (2005). Derivatization for stabilizing sialic acids in MALDI-MS. PubMed, 77(17), 5334-9.
- Nishikaze, T. (2019). Sialic Acid Derivatization for Glycan Analysis by Mass Spectrometry. PubMed, 95(9), 523-537.
- Pompach, P., et al. (2018). Glycomics studies using sialic acid derivatization and mass spectrometry. Nature Reviews Chemistry, 2, 0128.
- Unnamed Author. (2021). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. MDPI.
- Wang, Y., et al. (2025). Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. Journal of Pharmaceutical and Biomedical Analysis, 263, 116937.
- Unnamed Author. (n.d.). Troubleshooting table. ResearchGate.
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- 8. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]
Application Notes and Protocols for the Quantification of Neu5Ac and Neu5Gc using 2,3-Diaminobenzoic Acid (DABA) Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sialic Acid Analysis in Modern Research and Biotherapeutics
Sialic acids, a family of nine-carbon acidic monosaccharides, are predominantly found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] Among the diverse range of sialic acids, N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) are of significant biological and pharmaceutical relevance. Neu5Ac is the most common sialic acid in humans, while Neu5Gc is not synthesized by humans and its presence on biotherapeutics can elicit an immune response.[1][3] Consequently, the characterization and quantification of Neu5Ac and Neu5Gc are considered a critical quality attribute (CQA) for glycoprotein biopharmaceuticals, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH) in guideline Q6B.[1][4][5]
The relative abundance of Neu5Ac and Neu5Gc can significantly impact the efficacy, pharmacokinetics, and immunogenicity of a biotherapeutic drug.[3] For instance, the presence of Neu5Gc on a therapeutic protein can lead to the formation of anti-Neu5Gc antibodies in patients, potentially leading to faster clearance of the drug or adverse immune reactions.[1][4][5] Therefore, a robust and sensitive analytical method for the accurate quantification of Neu5Ac and Neu5Gc is indispensable in the development and quality control of biopharmaceuticals.
This application note provides a detailed protocol for the quantification of Neu5Ac and Neu5Gc using a pre-column derivatization method with 2,3-Diaminobenzoic acid (DABA), often used as its more stable salt, 1,2-diamino-4,5-methylenedioxybenzene (DMB). This method is widely adopted due to its high sensitivity and specificity, relying on the formation of highly fluorescent derivatives that can be readily separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[4][5][6][7]
Principle of the Method: DABA Derivatization of Sialic Acids
The quantification of Neu5Ac and Neu5Gc using DABA is based on a specific chemical reaction between the α-keto acid group of the sialic acids and the vicinal diamines of DABA (or DMB). This condensation reaction results in the formation of a stable, highly fluorescent quinoxaline derivative. The reaction is highly specific for α-keto acids, which ensures minimal interference from other components in the sample matrix.
The derivatization reaction is typically carried out under acidic conditions and at an elevated temperature to ensure efficient and complete labeling of the released sialic acids. The resulting fluorescently labeled Neu5Ac and Neu5Gc can then be separated by RP-HPLC and detected with high sensitivity using a fluorescence detector.[8]
Figure 1: Chemical reaction of DMB with the α-keto acid of sialic acid to form a fluorescent derivative.
Experimental Workflow
The overall workflow for the quantification of Neu5Ac and Neu5Gc using DABA derivatization consists of three main stages: sialic acid release, fluorescent labeling, and HPLC analysis.
Figure 2: Experimental workflow for Neu5Ac and Neu5Gc quantification.
Detailed Protocols
Part 1: Sialic Acid Release from Glycoproteins
This step involves the liberation of sialic acids from the glycan chains of the glycoprotein. Mild acid hydrolysis is the most common method for this purpose.[1][4][5]
Materials:
-
Heating block or oven set to 80°C
-
Microcentrifuge tubes
-
Vacuum centrifuge (e.g., SpeedVac)
Procedure:
-
To a microcentrifuge tube containing the glycoprotein sample, add a sufficient volume of 2 M acetic acid or 0.1 M TFA to achieve the desired final concentration.
-
Incubate the sample at 80°C for 2 hours to release the sialic acids.[1][9]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Carefully transfer the supernatant containing the released sialic acids to a new microcentrifuge tube.
-
Dry the sample completely using a vacuum centrifuge. The dried samples can be stored at -20°C if not proceeding immediately to the labeling step.[10]
Part 2: DABA/DMB Fluorescent Labeling
This protocol describes the derivatization of the released sialic acids with DMB. It is crucial to protect the DMB labeling reagent and the labeled samples from light to prevent degradation.[1]
Materials:
-
Dried sialic acid sample
-
DMB labeling solution (commercially available kits are recommended, e.g., from Ludger or Takara Bio)[4][8] or freshly prepared:
-
7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
0.75 M 2-mercaptoethanol
-
18 mM sodium hydrosulfite
-
1.4 M acetic acid
-
-
Deionized water
Procedure:
-
Prepare the DMB labeling solution if not using a kit. Dissolve DMB, 2-mercaptoethanol, and sodium hydrosulfite in 1.4 M acetic acid. This solution should be freshly prepared and protected from light.
-
Add 20 µL of the DMB labeling solution to the dried sialic acid sample.[1]
-
Vortex the tube to ensure the sample is fully dissolved.
-
Incubate the mixture at 50°C for 3 hours in the dark.[1]
-
After incubation, cool the reaction mixture on ice for 5 minutes to stop the reaction.[8]
-
Add 480 µL of deionized water to the reaction mixture.[1] The sample is now ready for HPLC analysis. Labeled samples should be analyzed within 24 hours for best results.[1]
Part 3: RP-HPLC Analysis
The DMB-labeled sialic acids are separated by reverse-phase HPLC and detected by a fluorescence detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Mobile Phase C: Deionized water
-
Isocratic Elution: A common mobile phase composition is a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.[7][8]
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the DMB-labeled sample onto the column.
-
Run the analysis under isocratic conditions.
-
Identify the peaks for Neu5Ac-DMB and Neu5Gc-DMB based on the retention times of the corresponding standards.
-
Quantify the amount of Neu5Ac and Neu5Gc in the sample by comparing the peak areas to a standard curve generated from known concentrations of Neu5Ac and Neu5Gc standards that have been subjected to the same labeling procedure.
Quantitative Data and Performance
The DABA/DMB derivatization method followed by HPLC-fluorescence detection is highly sensitive, allowing for the detection of sialic acids in the picomole to femtomole range.[3][8]
| Parameter | Neu5Ac | Neu5Gc | Reference |
| Typical Retention Time (min) | ~8 | ~9 | [7] |
| Limit of Detection (LOD) | 6.00 pg | 8.80 pg | [11] |
| Limit of Quantification (LOQ) | 18.0 pg | 29.0 pg | [11] |
Note: Retention times and detection limits may vary depending on the specific HPLC system, column, and mobile phase conditions used.
Troubleshooting and Expert Insights
-
Incomplete Sialic Acid Release: Ensure the acid hydrolysis step is performed at the correct temperature and for the specified duration. Incomplete hydrolysis will lead to an underestimation of the sialic acid content.
-
Degradation of DMB Reagent: The DMB labeling reagent is sensitive to light and oxidation. Always prepare it fresh or use a high-quality commercial kit. Store the reagent and labeled samples protected from light.[1]
-
Interfering Peaks: The derivatization reaction can sometimes produce side-product peaks. Running a blank sample (water subjected to the entire procedure) is essential to identify and exclude these peaks from the analysis.[7]
-
Standard Curve Preparation: It is crucial to prepare a standard curve using Neu5Ac and Neu5Gc standards that have been processed through the same release (if applicable) and labeling procedure as the samples. This accounts for any potential variations in labeling efficiency.[4]
Conclusion
The quantification of Neu5Ac and Neu5Gc is a critical analytical step in the development and quality control of biopharmaceuticals and for various research applications. The this compound (DABA/DMB) derivatization method, coupled with RP-HPLC and fluorescence detection, provides a robust, sensitive, and specific workflow for this purpose. By following the detailed protocols and considering the expert insights provided in this application note, researchers can achieve accurate and reliable quantification of these important sialic acids, ensuring the safety and efficacy of biotherapeutic products and advancing our understanding of the role of sialylation in biology.
References
- Ludger Ltd. (n.d.). Ludger Guide to Sialylation: I Neu5Ac and Neu5Gc Quantitation.
- Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics.
- Ludger Ltd. (2012). Sialic Acid Analysis Guide I : NeuAc and NeuGc Quantitation.
- Qian, R., Ding, L., Yan, L., & Ju, H. (2015). Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid. Analytica Chimica Acta, 888, 134-140.
- Sakei, T., et al. (2023). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection.
- Qian, R., Ding, L., Yan, L., & Ju, H. (2015). Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid. Semantic Scholar.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Moran, A. B., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(18), 6644-6652.
- Agilent Technologies. (n.d.). AdvanceBio Sialic Acid Profiling and Quantitation Kit User Manual.
- Sato, C., & Kitajima, K. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 2307, 149-158.
- Ludger Ltd. (n.d.). Product Guide for LudgerTagTM DMB Sialic Acid Release and Labelling Kit.
- Takara Bio. (2016). Sialic Acid Fluorescence Labeling Kit.
- Nishikaze, T., & Tanaka, K. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry Reviews, 38(6), 519-532.
- Galuska, S. P., et al. (2020). Quantification of Nucleotide-Activated Sialic Acids by a Combination of Reduction and Fluorescent Labeling. Frontiers in Chemistry, 8, 589.
- Zhang, Q., & Zheng, Q. (2019). [Advances in derivatization for the analysis of sialic acids by chromatography and/or mass spectrometry]. Se Pu, 37(12), 1261-1267.
- Miura, Y., et al. (2007). Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. Glycobiology, 17(8), 840-846.
- Wang, C., et al. (2018). Systematic Investigation of Quinoxaline Derivatization of Sialic Acids and Their Quantitation Applicability Using High Performance Liquid Chromatography. EngagedScholarship@CSU.
- Chen, Y., et al. (2024).
- Cosenza, G., et al. (2022). Determination of N-acetylneuraminic and N-glycolylneuraminic acids in unprocessed milk of four cattle breeds. Journal of Dairy Research, 89(4), 433-435.
- Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics.
- Varki, A., & Gagneux, P. (2012). Methods for detecting and analyzing n-glycolylneuraminic acid (Neu5Gc) specific antibodies in biological materials. U.S.
Sources
- 1. waters.com [waters.com]
- 2. [Advances in derivatization for the analysis of sialic acids by chromatography and/or mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. ludger.com [ludger.com]
- 5. ludger.com [ludger.com]
- 6. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 8. takarabio.com [takarabio.com]
- 9. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. "Systematic Investigation of Quinoxaline Derivatization of Sialic Acids" by Libo Wang, Dan Wang et al. [engagedscholarship.csuohio.edu]
Application Note: Quantitative Analysis of α-Dicarbonyl Compounds in Complex Biological Samples using 2,3-Diaminobenzoic Acid (2,3-DABA) Derivatization
Introduction: The Challenge of Measuring Carbonyl Stress
Reactive α-dicarbonyl compounds (α-DCs), such as glyoxal (GO) and methylglyoxal (MGO), are highly reactive metabolites formed during glycolysis and the degradation of glycated proteins and lipids.[1][2] Elevated levels of these compounds lead to "carbonyl stress," a condition implicated in the pathology of numerous diseases, including diabetes, cardiovascular disease, and neurodegeneration.[3][4] Consequently, the accurate quantification of α-DCs in biological samples (e.g., plasma, tissue) is critical for researchers and drug development professionals seeking to understand disease mechanisms and identify potential biomarkers.[3]
However, the direct measurement of α-DCs is analytically challenging due to their low physiological concentrations, high reactivity, and lack of strong chromophores for UV-Vis or fluorescence detection.[4] To overcome these limitations, a chemical derivatization strategy is employed. This protocol details a robust and validated method using 2,3-diaminobenzoic acid (2,3-DABA) as a derivatizing agent. This reaction converts transient α-dicarbonyls into stable, aromatic quinoxalinone derivatives that can be sensitively and selectively quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method: The Quinoxalinone Condensation Reaction
The core of this assay is the specific condensation reaction between the two adjacent amine groups of 2,3-DABA and the two vicinal carbonyl groups of an α-dicarbonyl compound.[5] This reaction proceeds via a two-step addition-elimination mechanism, forming a stable, six-membered heterocyclic ring known as a quinoxalinone.[5] The resulting derivative incorporates an aromatic system, which imparts strong UV absorbance, making it readily detectable. The specificity of the reaction ensures that only α-dicarbonyl structures are labeled, providing high selectivity for the analytes of interest.
Figure 1: Reaction of 2,3-DABA with Methylglyoxal.
Experimental Workflow Overview
The entire process, from sample collection to data analysis, is designed to ensure reproducibility and accuracy. The workflow minimizes analyte degradation and removes interfering matrix components prior to instrumental analysis.
Figure 2: Overall experimental workflow.
Materials and Reagents
| Item | Recommended Specifications |
| Chemicals & Reagents | |
| This compound | Purity >98% |
| Glyoxal (GO) | 40% solution in H₂O |
| Methylglyoxal (MGO) | 40% solution in H₂O |
| Internal Standard (IS) | e.g., 2,3-Hexanedione or stable isotope-labeled GO/MGO |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Methanol (MeOH) | HPLC Grade |
| Formic Acid (FA) | LC-MS Grade |
| Water | Ultrapure (18.2 MΩ·cm) |
| Sodium Hydroxide (NaOH) | ACS Grade |
| Hydrochloric Acid (HCl) | ACS Grade |
| Consumables & Hardware | |
| Solid Phase Extraction | C18 SPE Cartridges (e.g., 100 mg, 1 mL) |
| Syringe Filters | 0.22 µm PVDF or PTFE |
| HPLC Vials | 2 mL amber glass with PTFE-lined septa |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Tissue Homogenizer | Bead-based or rotor-stator homogenizer |
| Centrifuge | Capable of 14,000 x g and 4°C |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
Causality: Accurate standard preparation is the foundation of quantitative analysis. Stock solutions are made in a non-aqueous solvent to ensure stability, and working standards are prepared in the reaction buffer to mimic sample conditions.
-
2,3-DABA Reagent (10 mM): Dissolve 15.2 mg of 2,3-DABA in 10 mL of 0.1 M HCl. Sonicate briefly to aid dissolution. Store protected from light at 4°C for up to one week.
-
α-Dicarbonyl Stock Standards (100 mM):
-
Carefully prepare 100 mM stock solutions of glyoxal and methylglyoxal in HPLC-grade acetonitrile.
-
Note: The exact concentration of commercial α-DC solutions can vary. It is highly recommended to determine the precise concentration of the stock solution via a validated method like NMR or titration.
-
-
Internal Standard (IS) Stock (10 mM): Prepare a 10 mM stock solution of the chosen internal standard (e.g., 2,3-Hexanedione) in acetonitrile.
-
Calibration Curve Working Standards (0.5 - 50 µM):
-
Prepare a mixed working stock of GO and MGO at 1 mM in ultrapure water.
-
Perform serial dilutions in ultrapure water to create calibration standards at concentrations spanning the expected sample range (e.g., 50, 25, 10, 5, 2.5, 1, and 0.5 µM). These will be derivatized in the same manner as the samples.
-
Protocol 2: Sample Preparation
Causality: The goal of sample preparation is to create a clear, protein-free supernatant that is compatible with the derivatization reaction. Proteins interfere by precipitating during the reaction and can irreversibly bind to the HPLC column.[6][7] All steps should be performed on ice to minimize metabolic activity and analyte degradation.
A. Plasma or Serum Samples:
-
Thaw frozen plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8][9]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new, clean tube without disturbing the protein pellet. This is the protein-free extract.
B. Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing homogenization beads and 500 µL of ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize the tissue according to the manufacturer's instructions for your instrument until no visible tissue fragments remain.[7]
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Perform protein precipitation on 100 µL of the tissue supernatant as described in Protocol 2A (steps 3-7).
Protocol 3: 2,3-DABA Derivatization Reaction
Causality: The reaction is performed under controlled pH and temperature to drive the formation of the quinoxalinone product to completion. A pH of ~8 and elevated temperature (60°C) are used to accelerate the condensation reaction.[10] An internal standard is added before derivatization to account for variability in reaction efficiency and sample loss during subsequent steps.
-
To 100 µL of protein-free extract (from Protocol 2) or calibration standard (from Protocol 1), add 10 µL of the 10 mM Internal Standard stock solution.
-
Add 100 µL of the 10 mM 2,3-DABA reagent.
-
Adjust the pH of the mixture to ~8.0 using 0.1 M NaOH. Check the pH using a narrow-range pH strip.
-
Vortex briefly to mix.
-
Incubate the samples in a heating block or water bath at 60°C for 3 hours, protected from light.[10]
-
After incubation, cool the samples to room temperature.
Protocol 4: Post-Derivatization Sample Clean-up (SPE)
Causality: Solid Phase Extraction (SPE) is a critical step to remove unreacted, polar 2,3-DABA and other matrix interferences that could co-elute with the analytes of interest during HPLC analysis.[9] The hydrophobic quinoxalinone derivatives are retained on the C18 sorbent while polar impurities are washed away.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Loading: Load the entire derivatized sample mixture (~220 µL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove salts and unreacted DABA.
-
Elution: Elute the retained quinoxalinone derivatives with 500 µL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).
-
Filter the final sample through a 0.22 µm syringe filter into an HPLC vial.
Instrumental Analysis and Data Processing
Causality: Reversed-phase HPLC is ideal for separating the relatively nonpolar quinoxalinone derivatives. A gradient elution is used to effectively separate the analytes from each other and from any remaining matrix components, ensuring accurate quantification. UV detection at 313 nm provides good sensitivity for the quinoxalinone chromophore.[10]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 313 nm[10] |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-60% B; 20-22 min: 60-95% B; 22-25 min: 95% B; 25-30 min: 5% B |
Data Processing:
-
Integrate the peak areas for the GO-DABA, MGO-DABA, and IS-DABA derivatives.
-
For each calibration standard, calculate the response ratio: (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the response ratio against the known analyte concentration. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (R² > 0.99).
-
Calculate the response ratio for the unknown samples and use the regression equation to determine the concentration of GO and MGO in the reconstituted sample.
-
Account for all dilution and concentration factors from the original sample preparation to report the final concentration in the biological matrix (e.g., in µmol/L for plasma or nmol/g for tissue).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low/No Analyte Signal | Incomplete derivatization (incorrect pH/temp) | Verify pH of reaction mixture is ~8. Ensure incubator is at 60°C. Extend reaction time. |
| Analyte loss during SPE | Ensure SPE cartridge is properly conditioned. Use a less strong wash solvent or a stronger elution solvent. | |
| Poor Peak Shape (Tailing) | Column degradation | Replace HPLC column or use a guard column. |
| Sample matrix interference | Improve sample clean-up; ensure complete protein precipitation. | |
| High Background Signal | Contaminated reagents or solvents | Use fresh, high-purity solvents. Run a reagent blank (all steps without sample) to identify the source.[5] |
| Poor Reproducibility | Inconsistent sample handling/pipetting | Use calibrated pipettes. Ensure consistent timing for all steps, especially incubation. |
| Variability in SPE recovery | Use an automated SPE system if available. Ensure consistent flow rates during SPE steps. |
References
- Vertex AI Search. (2024). Searching for carbonylome biomarkers of aging – development and validation of the proteomic method for quantification of carbonylated protein in human plasma. PubMed Central.
- Weber, D., et al. (2015).
- Osorio, V.M., & Cardeal, Z.L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- BenchChem. (2025).
- OIV.
- MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- PubMed. (2008).
- Kunz, T., et al. (2018).
- Li, Y., et al. (2024).
- Khuhawar, M.Y., & Das, S. (2011).
- Wang, Y., & Ho, C. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews.
- Lapolla, A., et al. (2003).
- Dong, F., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- MetwareBio.
- Biotage.
- EPA. (1996).
- ResearchGate. (2020). Survey of 1,2-Dicarbonyl Compounds in Commercial Honey of Different Floral Origin.
- Glomb, M.A., & Tschirnich, R. (2001). Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo. PubMed.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. oiv.int [oiv.int]
Application Note & Protocol: Quantification of DNA in Crude Extracts Using the 2,3-Diaminobenzoic Acid (DABA) Assay
Introduction: The Imperative for Specific DNA Quantification in Complex Biological Matrices
In molecular biology, drug development, and diagnostics, the accurate quantification of deoxyribonucleic acid (DNA) is a foundational requirement. While spectrophotometric methods like A260/A280 absorbance ratios are commonplace, their utility is significantly diminished when analyzing crude biological extracts.[1] Such samples are often replete with contaminants like RNA, proteins, and various metabolites that also absorb ultraviolet light, leading to an overestimation of DNA concentration and compromising the reliability of downstream applications.[1]
Fluorescence-based assays offer a more specific and sensitive alternative. Among these, the 2,3-Diaminobenzoic acid (DABA) assay stands out for its efficacy in quantifying DNA in unpurified lysates. This application note provides a detailed technical guide and a robust protocol for the DABA assay, tailored for researchers, scientists, and drug development professionals working with complex biological samples. We will delve into the chemical underpinnings of the assay, provide a step-by-step experimental workflow, and address common challenges such as interfering substances and high background fluorescence.
Principle of the DABA Assay: A Reaction Specific to Deoxyribose
The specificity of the DABA assay for DNA lies in its chemical reaction with 2'-deoxyribose, the sugar moiety that forms the backbone of DNA.[2] The assay proceeds in two main stages:
-
Acid-Catalyzed Depurination: Under acidic conditions and elevated temperatures, the glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar are hydrolyzed. This exposes the aldehyde group of the deoxyribose.
-
Fluorescent Condensation Reaction: this compound then reacts with the exposed aldehyde group of deoxyribose to form a highly fluorescent product. This condensation reaction is the basis for the quantitative measurement. The intensity of the fluorescence emitted is directly proportional to the amount of DNA present in the sample.
A key advantage of this method is its low reactivity with ribose, the sugar component of RNA. This makes the DABA assay particularly suitable for crude extracts where RNA is a common contaminant.
Visualizing the Mechanism and Workflow
To better understand the underlying chemistry and the experimental procedure, the following diagrams illustrate the reaction mechanism and the overall workflow of the DABA assay.
Caption: Chemical mechanism of the DABA assay.
Caption: Step-by-step workflow of the DABA assay.
Detailed Protocol for DNA Quantification using the DABA Assay
This protocol is designed to be a robust starting point and may require optimization depending on the specific sample type and available equipment.
Reagents and Materials
| Reagent/Material | Specifications |
| This compound dihydrochloride (DABA) | High purity grade |
| Perchloric Acid (HClO₄) | Concentrated (e.g., 70%) |
| DNA Standard | Calf thymus DNA or another suitable standard |
| DNA-free Water | Nuclease-free |
| Fluorometer | Capable of excitation at ~408 nm and emission at ~500 nm |
| Microcentrifuge tubes | 1.5 mL or 2.0 mL |
| Heating block or water bath | Capable of maintaining 60°C |
| Spectrophotometer (optional) | For initial estimation of DNA concentration |
Preparation of Solutions
1. DABA Reagent (2 M this compound dihydrochloride)
-
Caution: DABA is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Dissolve 3.0 g of this compound dihydrochloride in 10 mL of DNA-free water.
-
This solution should be prepared fresh before each use. Protect from light to prevent degradation.
2. DNA Standard Stock Solution (e.g., 1 mg/mL)
-
Prepare a stock solution of calf thymus DNA in DNA-free water or a suitable buffer (e.g., TE buffer).
-
The concentration of the stock solution should be accurately determined using a spectrophotometer.
3. DNA Standard Working Solutions
-
Prepare a series of dilutions from the DNA standard stock solution to create a standard curve. A typical range would be from 0.5 µg/mL to 20 µg/mL.
Experimental Procedure
-
Sample Preparation:
-
Prepare crude extracts from your biological samples using a suitable lysis or homogenization method.
-
If the expected DNA concentration is high, dilute the crude extract with DNA-free water to fall within the range of the standard curve.
-
-
Assay Setup:
-
In separate microcentrifuge tubes, pipette 100 µL of each DNA standard, unknown sample, and a blank (DNA-free water).
-
To each tube, add 100 µL of the freshly prepared DABA reagent.
-
Mix thoroughly by vortexing.
-
-
Incubation:
-
Incubate the tubes at 60°C for 1 hour in a heating block or water bath. This step facilitates the depurination and condensation reaction.
-
-
Cooling:
-
After incubation, cool the tubes to room temperature for 10-15 minutes.
-
-
Fluorescence Measurement:
-
Transfer the contents of each tube to a suitable cuvette or microplate for your fluorometer.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 408 nm and an emission wavelength of approximately 500 nm.
-
Data Analysis
-
Standard Curve Generation:
-
Subtract the fluorescence reading of the blank from all standard and sample readings.
-
Plot the corrected fluorescence values of the DNA standards against their corresponding concentrations (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit of the data to a linear model.
-
-
Calculation of Unknown DNA Concentration:
-
Use the equation of the standard curve to calculate the DNA concentration in the unknown samples.
-
Remember to account for any dilution factors used during sample preparation.
-
Addressing Challenges: Interfering Substances and Troubleshooting
The accuracy of the DABA assay in crude extracts can be affected by the presence of certain interfering substances. Understanding and mitigating these interferences is crucial for reliable results.
Common Interfering Substances
| Interfering Substance | Source | Mechanism of Interference | Mitigation Strategy |
| Polysaccharides | Plant tissues, microbial extracts | Can co-precipitate with DNA, leading to inaccurate measurements. | Use of high-salt extraction buffers (e.g., CTAB buffer) to increase polysaccharide solubility. |
| Polyphenols | Plant tissues | Can bind to DNA and inhibit enzymatic reactions or interfere with fluorescence. | Include polyvinylpyrrolidone (PVP) or polyvinylpolypyrrolidone (PVPP) in the extraction buffer to bind and remove polyphenols. |
| Humic Acids | Soil and environmental samples | Can quench fluorescence, leading to an underestimation of DNA concentration. | Use of purification columns or kits designed to remove humic acids. |
| High Salt Concentrations | Lysis buffers | Can alter the reaction kinetics or quench fluorescence. | Dilute the sample or perform a buffer exchange step. |
| Detergents | Lysis buffers | May interfere with the fluorescence measurement. | Use detergents at the lowest effective concentration and consider a cleanup step if interference is suspected. |
Troubleshooting High Background Fluorescence
High background fluorescence can obscure the signal from the DNA-DABA reaction, reducing the sensitivity of the assay.
-
Cause: Contamination of reagents or plasticware with fluorescent compounds.
-
Solution: Use high-purity reagents and DNA-free, nuclease-free plasticware. Run a "reagent blank" (without sample) to check for contamination.
-
-
Cause: Autofluorescence from the crude extract itself.
-
Cause: Degradation of the DABA reagent.
-
Solution: Always prepare the DABA reagent fresh and protect it from light.
-
Assay Validation and Quality Control
To ensure the reliability of your results, it is essential to validate the DABA assay for your specific application.
-
Linearity: The assay should demonstrate a linear relationship between fluorescence and DNA concentration over the desired range.[5][6]
-
Precision: Assess the repeatability (intra-assay precision) and reproducibility (inter-assay precision) by running the same sample multiple times on the same day and on different days.
-
Accuracy: Compare the results obtained with the DABA assay to those from another established DNA quantification method, if possible, using purified DNA samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of DNA that can be reliably detected and quantified.[6]
Conclusion: A Powerful Tool for DNA Quantification in Challenging Samples
The this compound assay provides a sensitive, specific, and cost-effective method for quantifying DNA in crude biological extracts. Its low interference from RNA makes it particularly advantageous over traditional spectrophotometric methods for unpurified samples. By understanding the principles of the assay, adhering to a robust protocol, and being mindful of potential interferences, researchers can obtain accurate and reliable DNA quantification data, thereby ensuring the success of subsequent molecular analyses.
References
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- DeNovix. (2025, January 10). Broad Range Assay Detailed Protocol | Technical Note 143.
- DeNovix. (2025, May 30). Broad Range Assay Standard Protocol | Technical Note 142.
- Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
- Gómez-Díaz, C., et al. (2020). Quantification of DNA through the NanoDrop Spectrophotometer: Methodological Validation Using Standard Reference Material and Sprague Dawley Rat and Human DNA. Journal of Analytical Methods in Chemistry, 2020, 8885753. [Link]
- Horizon Discovery. (n.d.). Comparative analysis of DNA quantification methods for gDNA and ctDNA reference standards.
- Hurt, R. A., et al. (2008).
- Kowalchuk, G. A., et al. (2004). Quantification of nucleic acids. In Molecular Microbial Ecology Manual (pp. 215-222). Springer, Dordrecht.
- NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
- Price, T. D., & Plewa, M. J. (1989). Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation. Analytical Biochemistry, 180(2), 314–318. [Link]
- PubChem. (n.d.). This compound.
- Różewicka-Ceynowa, K., et al. (2023). One-Step Synthesis of 3‑(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Organic Process Research & Development, 27(11), 2055–2061. [Link]
- TATAA Biocenter. (n.d.). qPCR assay validation.
- Torsvik, V. (2004). Quantification of nucleic acids. In Molecular Microbial Ecology Manual (pp. 215-222). Springer, Dordrecht.
- Van der Sluis, R. M., et al. (2018). In-depth validation of total HIV-1 DNA assays for quantification of various HIV-1 subtypes. Scientific Reports, 8(1), 17228. [Link]
- Wikipedia. (n.d.). Deoxyribose.
- Yekelchyk, M. (2019, November 19). I'm getting abnormally high background fluorescence on my LabChip HT NGS 3K assay. Can anyone help? ResearchGate.
Sources
- 1. Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DNA sugar backbone 2' deoxyribose determines toll-like receptor 9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
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Application of 2,3-Diaminobenzoic Acid in Pharmaceutical Research: A Technical Guide
Introduction: The Versatile Scaffold of 2,3-Diaminobenzoic Acid
This compound (2,3-DBA), a bifunctional aromatic compound, has emerged as a valuable and versatile scaffold in pharmaceutical research. Its unique structure, featuring two adjacent amino groups and a carboxylic acid moiety on a benzene ring, provides a reactive platform for a multitude of chemical transformations.[1] This trifecta of functional groups allows for the construction of complex heterocyclic systems, the development of sensitive analytical reagents, and the synthesis of targeted therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the key applications of 2,3-DBA in pharmaceutical research, complete with detailed protocols and the scientific rationale underpinning its utility.
The primary applications of 2,3-DBA in the pharmaceutical landscape can be broadly categorized into three main areas: as a crucial building block for the synthesis of kinase inhibitors and other therapeutic molecules[3][4], as a derivatizing agent for the sensitive detection of reactive carbonyl and nitrogen species[5][6], and in the analysis of carbohydrates. This guide will delve into these applications, offering both the theoretical framework and practical methodologies for researchers, scientists, and drug development professionals.
I. Synthesis of Kinase Inhibitors: The Benzimidazole Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.[3] Its ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an excellent pharmacophore for targeting the ATP-binding site of kinases. 2,3-DBA is an ideal starting material for the synthesis of 2-substituted benzimidazoles through condensation reactions with aldehydes or carboxylic acids.[7][8]
Causality of Experimental Choices:
The synthesis of benzimidazole-based kinase inhibitors from 2,3-DBA typically involves a cyclocondensation reaction. The choice of the reaction partner (aldehyde or carboxylic acid) and the reaction conditions are critical for achieving high yields and purity. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the dehydration and subsequent cyclization to form the stable benzimidazole ring.[8] The reaction with aldehydes is often preferred due to milder reaction conditions and generally higher yields.
Experimental Workflow: Synthesis of a Benzimidazole Derivative
Caption: Workflow for the synthesis of a benzimidazole derivative from this compound.
Protocol: Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-4-carboxylic acid
This protocol describes the synthesis of a model benzimidazole derivative from 2,3-DBA and 4-chlorobenzaldehyde.[8]
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in DMF (3 mL).
-
Add a catalytic amount of p-TsOH (e.g., 20 mol%).
-
Heat the reaction mixture with stirring at 80°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in water (20 mL).
-
Slowly add the reaction mixture dropwise to the stirred Na₂CO₃ solution. A precipitate will form.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water.
-
Dry the crude product in a vacuum oven.
-
(Optional) Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole-4-carboxylic acid.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Analytical Applications: Derivatization for Enhanced Detection
The ortho-diamine functionality of 2,3-DBA makes it an excellent derivatizing agent for a variety of analytes that are otherwise difficult to detect, particularly reactive carbonyl species (RCS) and reducing sugars. The reaction typically yields a stable, highly fluorescent or UV-active product, significantly enhancing the sensitivity and selectivity of analytical methods like High-Performance Liquid Chromatography (HPLC).
A. Detection of Reactive Carbonyl Species (e.g., Methylglyoxal)
Methylglyoxal (MG), a highly reactive dicarbonyl compound, is implicated in diabetic complications and other pathologies. Its accurate quantification in biological samples is crucial for understanding its role in disease. 2,3-DBA reacts with MG to form a fluorescent quinoxaline derivative, allowing for sensitive detection by HPLC with fluorescence or UV detection.[5][6]
Caption: Reaction of 2,3-DBA with methylglyoxal to form a fluorescent quinoxaline derivative.
This protocol is adapted from methods for the determination of methylglyoxal in biological samples.[5][6]
Materials:
-
Plasma sample
-
Trifluoroacetic acid (TFA)
-
This compound (derivatizing reagent)
-
Internal standard (e.g., 6,7-dimethoxy-2,3-dimethylquinoxaline)
-
HPLC-grade acetonitrile and water
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 100 µL of 10% (v/v) TFA. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add an equal volume of 2,3-DBA solution (e.g., 2 mg/mL in 0.5 M HCl).
-
Incubate the mixture at 60°C for 2 hours in the dark.
-
Cool the reaction mixture to room temperature.
-
-
Sample Cleanup (Optional):
-
For complex matrices, pass the derivatized sample through a C18 SPE cartridge to remove interferences. Elute the derivatized analyte with methanol or acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the quinoxaline derivative from other components (e.g., start with 10% B, ramp to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 352 nm.[5]
-
Quantification: Construct a calibration curve using standard solutions of methylglyoxal treated with the same derivatization procedure.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 200-1000 nM | [5][6] |
| Limit of Detection (LOD) | 30.6 pmol (at 215 nm) | [5] |
| Limit of Quantification (LOQ) | - | - |
| Intraday Precision (%RSD) | 3.5-12.6% (at 352 nm) | [5] |
| Interday Precision (%RSD) | 7.2-14.7% (at 352 nm) | [5] |
B. Analysis of Reducing Sugars
2,3-DBA can be used for the derivatization of reducing monosaccharides through reductive amination. This process introduces a chromophore (the benzoic acid moiety) to the sugar molecule, enabling its detection by HPLC with UV detection. This is particularly useful for the compositional analysis of polysaccharides in biopharmaceuticals.[9]
This protocol is based on established methods for monosaccharide analysis using aminobenzoic acid derivatives.[9]
Materials:
-
Hydrolyzed polysaccharide sample (containing monosaccharides)
-
This compound
-
Sodium cyanoborohydride
-
Boric acid in methanol
-
Sodium acetate trihydrate
Procedure:
-
Sample Preparation:
-
Dry the hydrolyzed monosaccharide sample by centrifugal evaporation.
-
Reconstitute the sample in 5 µL of 80 mg/mL sodium acetate trihydrate.
-
-
Preparation of Labeling Solution:
-
Dissolve 30 mg of 2,3-DBA in 1 mL of 2% (w/v) boric acid in methanol.
-
To this suspension, dissolve 30 mg of sodium cyanoborohydride.
-
-
Derivatization:
-
Add 10 µL of the labeling solution to the reconstituted monosaccharide sample.
-
Incubate the mixture at 80°C for 60 minutes.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reversed-phase HPLC with UV detection. The specific chromatographic conditions will need to be optimized based on the monosaccharides of interest.
-
III. Detection of Reactive Nitrogen Species: A Fluorescent Probe for Peroxynitrite
Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species implicated in various pathological conditions.[10] The detection of this transient species in biological systems is challenging. While specific fluorescent probes for peroxynitrite have been developed, the underlying chemistry often involves the oxidation of a non-fluorescent precursor to a fluorescent product. The ortho-diamine structure of 2,3-DBA, upon reaction with species derived from peroxynitrite, can lead to the formation of a fluorescent triazole derivative.
Proposed Mechanism and Application:
The reaction of peroxynitrite with the aromatic amine groups of 2,3-DBA, particularly after protonation to form peroxynitrous acid (ONOOH), can lead to nitration and subsequent cyclization to form a fluorescent benzotriazole derivative. This "turn-on" fluorescence provides a basis for a sensitive detection method.
Conceptual Protocol: Fluorometric Detection of Peroxynitrite
This is a conceptual protocol based on the known reactivity of o-phenylenediamines and the principles of fluorescent probe design for reactive nitrogen species.[10][11][12]
Materials:
-
Cell culture or biological sample
-
This compound stock solution (in DMSO or a suitable buffer)
-
Phosphate-buffered saline (PBS)
-
Peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite standard (handle with extreme caution)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Loading/Sample Preparation:
-
For cell-based assays, incubate the cells with a working concentration of 2,3-DBA (e.g., 5-10 µM) in cell culture medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
For cell-free assays, prepare the sample in a suitable buffer.
-
-
Induction of Peroxynitrite Formation:
-
Treat the cells or sample with a peroxynitrite donor or inducer of oxidative/nitrosative stress.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength for the formed benzotriazole derivative (the exact wavelengths would need to be determined experimentally but are expected to be in the UV/blue region for excitation and blue/green region for emission).
-
Monitor the change in fluorescence over time.
-
Self-Validation and Controls:
-
Include a negative control (no peroxynitrite donor).
-
Include a positive control with an authentic peroxynitrite standard to confirm the probe's responsiveness.
-
Use scavengers of peroxynitrite (e.g., uric acid) to demonstrate the specificity of the fluorescence signal.
Conclusion
This compound is a remarkably versatile molecule in the pharmaceutical research toolkit. Its applications range from the fundamental synthesis of bioactive heterocyclic compounds like kinase inhibitors to the development of sophisticated analytical methods for quantifying disease-relevant biomarkers. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for leveraging the unique chemical properties of 2,3-DBA in their own investigations. As our understanding of complex biological systems and disease mechanisms grows, the demand for such adaptable chemical tools will undoubtedly continue to expand.
References
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- Tomić, S., et al. (2004). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. Clinical Biochemistry, 37(10), 881-886.
- Knewtson, K. L., et al. (2019). Fluorescent detection of peroxynitrite during antibody-dependent cellular phagocytosis. Methods in Enzymology, 620, 199-216.
- Čandrlić, S., et al. (2004). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography.
- Bolasco, A., et al. (2011). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 18(29), 4488-4519.
- Abdel-Wahab, B. F., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248.
- Fooladia, T., et al. (2021). Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. MethodsX, 8, 101481.
- Al-Azzawi, A. M., et al. (2023).
- Shi, Y., et al. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection. Food Chemistry, 454, 139589.
- Organic Chemistry Portal. (2023). Benzimidazole synthesis.
- Al-Masoudi, W. A. M., et al. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2053-2059.
- Knewtson, K. L., et al. (2020). Fluorescent Detection of Peroxynitrite Produced by Myeloid-Derived Suppressor Cells in Cancer and Inhibition by Dasatinib. ACS Chemical Biology, 15(1), 136-143.
- Asif, M. (2023).
- Zangade, S. B., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 307-312.
- ResearchGate. (2013).
- Zhang, R., et al. (2023). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). International Journal of Molecular Sciences, 24(16), 12821.
- Sun, J., et al. (2023).
- Hellwig, M., et al. (2018).
- Çavuşoğlu, B. K., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. Journal of the Serbian Chemical Society, 87(3), 291-304.
- Odani, H., et al. (2016). Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene.
- ResearchGate. (2016). Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene.
- Sirbu, I., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2769.
- CymitQuimica. CAS 603-81-6: this compound.
- Zhang, H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34005-34026.
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- ResearchGate. (2019). Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages.
- Waters Corporation. (2014). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System.
- PubChem. This compound.
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- de la Cruz, J. P., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 793.
- Waters Corporation. (2012).
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- ResearchGate. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
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Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2,3-Diaminobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from 2,3-diaminobenzoic acid. The primary focus is on the development of "turn-on" fluorescent sensors for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. We will delve into the underlying chemical principles, provide detailed, step-by-step synthesis protocols, and offer practical guidance on the application of these probes in a research setting. This document is intended for researchers, scientists, and drug development professionals with an interest in chemical biology and the development of novel sensing technologies.
Introduction: The Potential of this compound in Fluorescence Sensing
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and quantification of specific analytes within complex biological systems with high sensitivity and spatiotemporal resolution. The design of these molecular tools often hinges on the selection of a core chemical scaffold that can be readily modified to impart both desirable photophysical properties and selective reactivity towards a target analyte.
This compound (2,3-DBA) is a versatile and highly promising starting material for the synthesis of a class of fluorescent probes based on the benzimidazole and benzotriazole scaffolds.[1][2] The key feature of 2,3-DBA is the presence of two adjacent amino groups on a benzene ring, which provides a reactive center for the construction of these heterocyclic systems. The carboxylic acid moiety offers a handle for further chemical modification, allowing for the fine-tuning of the probe's solubility, targeting capabilities, and photophysical characteristics.
The most prominent application of probes derived from ortho-diamino aromatic compounds is the detection of nitric oxide (NO).[3][4][5] These probes operate on a "turn-on" mechanism where the non-fluorescent or weakly fluorescent diamino form reacts with a nitrosating agent, derived from the oxidation of NO, to form a highly fluorescent triazole derivative.[6][7] This reaction provides a direct and specific method for the detection of NO in biological samples.
This application note will provide a detailed protocol for the synthesis of the core functional unit for an NO probe starting from this compound, and will discuss its application in the context of nitric oxide detection.
The Chemistry of Nitric Oxide Detection
The detection of nitric oxide using probes derived from this compound is based on the well-established reaction of ortho-diamines with nitrous acid or its derivatives. Nitric oxide itself is a radical and does not directly react with the diamine. However, in the presence of oxygen, NO is readily oxidized to dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[4]
The reaction proceeds via a diazotization of one of the amino groups, followed by an intramolecular cyclization to form a stable and highly fluorescent benzotriazole.[8] This chemical transformation results in a significant change in the electronic structure of the molecule, leading to a dramatic increase in fluorescence quantum yield, forming the basis of a "turn-on" sensor.[1]
Diagram of the Nitric Oxide Detection Mechanism:
Caption: Reaction pathway for the detection of nitric oxide.
Synthesis Protocol: 4-Carboxy-1H-benzo[d][1][3][9]triazole
This protocol details the synthesis of the core fluorescent component, 4-Carboxy-1H-benzo[d][1][3][9]triazole, from this compound. This compound is the fluorescent product upon reaction with a nitrosating agent.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 603-81-6 | C₇H₈N₂O₂ | 152.15 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Experimental Procedure
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 4-Carboxy-1H-benzo[d][1][3][9]triazole.
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Diazotization and Cyclization: Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The formation of a precipitate may be observed.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Characterization
The structure and purity of the synthesized 4-Carboxy-1H-benzo[d][1][3][9]triazole should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the aromatic and carboxylic acid protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
FT-IR: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the triazole.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Photophysical Properties
The key feature of the synthesized benzotriazole is its fluorescence. The photophysical properties should be characterized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
| Property | Expected Value | Description |
| Excitation Maximum (λ_ex) | ~350 - 380 nm | The wavelength of light that is most efficiently absorbed by the molecule to reach an excited state. |
| Emission Maximum (λ_em) | ~420 - 460 nm | The wavelength of light emitted as the molecule returns to the ground state. |
| Quantum Yield (Φ) | > 0.1 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Stokes Shift | > 50 nm | The difference between the excitation and emission maxima, which is important for minimizing self-absorption and improving signal-to-noise. |
Note: These are expected values based on similar benzotriazole derivatives. Actual values should be determined experimentally.
Application Protocol: Detection of Nitric Oxide in Solution
This protocol provides a general guideline for using the synthesized 4-Carboxy-1H-benzo[d][1][3][9]triazole as a fluorescent probe for the detection of nitric oxide in a solution-based assay. This protocol is adapted from established methods for similar ortho-diamino-based NO probes.[1][2]
Materials
-
4-Carboxy-1H-benzo[d][1][3][9]triazole (synthesized as described above)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
96-well black microplate
-
Fluorescence plate reader
Procedure
-
Probe Stock Solution: Prepare a 10 mM stock solution of 4-Carboxy-1H-benzo[d][1][3][9]triazole in DMSO.
-
Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final working concentration of 10 µM.
-
Nitric Oxide Standard Curve: Prepare a series of dilutions of the NO donor (SNAP) in PBS in the wells of the 96-well plate.
-
Probe Addition: Add the 10 µM probe working solution to each well containing the NO donor dilutions and a control well with only PBS.
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the probe (e.g., Ex: 365 nm, Em: 450 nm).
-
Data Analysis: Subtract the background fluorescence from the control well and plot the fluorescence intensity as a function of the NO donor concentration to generate a standard curve.
Logical Flow for NO Detection Experiment:
Caption: Experimental workflow for nitric oxide detection.
Troubleshooting and Considerations
-
Low Yield: Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite to prevent decomposition of the diazonium salt intermediate.
-
Probe Precipitation: The carboxylic acid group may affect the solubility of the probe in aqueous solutions. The use of a small percentage of a co-solvent like DMSO may be necessary.
-
Autofluorescence: When working with biological samples, it is important to measure the background fluorescence of the sample without the probe to account for autofluorescence.
-
Specificity: While the reaction is highly specific for nitrosating agents derived from NO, other reactive nitrogen species could potentially interfere. It is advisable to use appropriate controls and scavengers to confirm the specificity of the signal.[7]
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of fluorescent probes, particularly for the detection of nitric oxide. The straightforward synthesis of the core 4-Carboxy-1H-benzo[d][1][3][9]triazole scaffold, coupled with its favorable photophysical properties upon reaction with NO, makes it an attractive candidate for the development of novel chemical sensors. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to synthesize and utilize these probes in their own studies, contributing to a deeper understanding of the role of nitric oxide in health and disease.
References
- Zhegalova, N. G., Gonzales, G., & Berezin, M. Y. (2013). Synthesis of nitric oxide probes with fluorescence lifetime sensitivity. Organic & Biomolecular Chemistry, 11(46), 8228–8234. [Link]
- Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical chemistry, 70(13), 2446–2453. [Link]
- Ouyang, J., Li, D., Liu, Y., Wang, Q., Li, H., Zhang, X., & Wang, H. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo. Talanta, 77(1), 209–214. [Link]
- Kong, J., & Zhang, X. (2015). Advancement of Fluorescent Methods for Detection of Nitric Oxide. Austin Journal of Biosensors & Bioelectronics, 1(1), 1003.
- Ouyang, J., et al. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo.
- Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. PubMed. [Link]
- Yurttas, L., Ozkay, Y., & Kaplancikli, Z. A. (2013). Synthesis and antimicrobial evaluation of some 2,5-disubstituted benzimidazole derivatives. Letters in Drug Design & Discovery, 10(6), 486–491.
- Zhegalova, N. G., et al. (2014). Synthesis of nitric oxide probes with fluorescence lifetime sensitivity. PMC - NIH. [Link]
- Goshi, E., et al. (2019). Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central. [Link]
- Liu, Y., et al. (2021). Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research. Frontiers in Chemistry, 9, 730593. [Link]
- Al-Masoudi, N. A., et al. (2022). 4-(4-(((1H-Benzo[d][1][3][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molbank, 2022(4), M1482. [Link]
- Schy, W. E., & Plewa, M. J. (1989). Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation. Analytical biochemistry, 180(2), 314–318. [Link]
- Jourd'heuil, D., & Jourd'heuil, F. L. (2014). Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene. Free radical biology & medicine, 75, 103–110. [Link]
- Al-Amiery, A. A., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2741. [Link]
- Yang, S., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. RSC Advances, 10(2), 859-867. [Link]
- Chemistry LibreTexts. (2023). The Reaction of Amines with Nitrous Acid. [Link]
- White, J. D., & Black, D. S. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6(2), 99-106. [Link]
Sources
- 1. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 9. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the 2,3-DABA Assay
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the 2,3-Diaminobenzoic Acid (DABA) assay. As a Senior Application Scientist, I understand that achieving a robust and sensitive fluorescence signal is paramount for accurate nitrate and nitrite quantification. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve issues leading to low fluorescence signals. We will move beyond simple checklists to explore the causality behind each experimental step, empowering you to build self-validating and reliable protocols.
Understanding the 2,3-DABA Assay: The Chemical Principle
The 2,3-DABA assay is a highly sensitive method for detecting nitrite (NO₂⁻). The core of the assay is a chemical reaction where, under acidic conditions, nitrite is converted to nitrous acid (HNO₂). This nitrous acid then reacts with this compound (DABA) to form the highly fluorescent compound 1-hydroxy-naphthotriazole. To measure total nitrogen oxides (NOx), a preliminary step is required to reduce nitrate (NO₃⁻) to nitrite, typically using the enzyme nitrate reductase or a cadmium catalyst.
A weak or absent signal indicates a breakdown at one or more points in this pathway. This guide will help you systematically identify and correct the issue.
Troubleshooting Guide: Diagnosing Low Fluorescence Signal
This section is structured in a question-and-answer format to address the most common issues encountered during the 2,3-DABA assay.
Part 1: Issues with Standards & Reagents
A problem with your standard curve is the first indicator of a fundamental issue with your reagents or core protocol.
Q1: My standard curve has a very low signal, is flat, or the fluorescence of my highest standard is indistinguishable from the blank. What's wrong?
This is the most critical issue, as it points to a systemic failure in the assay chemistry. Let's break down the potential culprits.
Potential Cause 1: Degraded or Improperly Prepared 2,3-DABA Reagent The DABA molecule is the source of your fluorescent signal, but it is also prone to oxidation and is light-sensitive.[1][2] Oxidized DABA will not react with nitrous acid, leading to a complete loss of signal.
-
Recommended Actions:
-
Prepare Fresh: Always prepare the DABA working solution fresh for each experiment. Its shelf-life in solution is limited.
-
Protect from Light: Store the DABA powder in a dark container and wrap your solution container in aluminum foil. Minimize exposure to ambient light during the experiment.
-
Check Purity: Ensure you are using a high-purity, chromatography-grade DABA. Impurities can increase background noise and interfere with the reaction.[3]
-
Correct Solvent: DABA is typically dissolved in an acidic solution (e.g., HCl or H₂SO₄). Confirm that the acid concentration and pH are correct as per your protocol's requirements.
-
Potential Cause 2: Inactive Nitrate Reductase (for Total NOx Assays) If you are measuring total nitrate + nitrite, the enzymatic conversion of nitrate to nitrite is a critical step. If the enzyme is inactive, the nitrate in your standard will not be converted, leading to a flat curve.
-
Recommended Actions:
-
Cofactor Check: Nitrate reductase requires NADPH as a cofactor. Ensure that NADPH is added to the reaction and that its concentration is optimal. Prepare NADPH solutions fresh, as they are unstable.
-
Enzyme Storage: Verify that the nitrate reductase has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Run a Nitrite-Only Control: To isolate the problem, run a standard curve using only a nitrite standard, bypassing the nitrate reductase step. If the nitrite curve is successful, the problem lies with your nitrate reduction step.
-
Potential Cause 3: Incorrect Reaction pH The reaction of DABA with nitrous acid is highly pH-dependent and requires acidic conditions to form the necessary nitrous acid intermediate.
-
Recommended Actions:
-
Verify pH: After adding all components (except DABA), check the pH of a test well. It should be strongly acidic (typically pH 1-2).
-
Buffer Capacity: Be aware that if your samples are in a strong buffer, it may neutralize the acid in the DABA reagent, preventing the reaction.
-
Part 2: Issues with Experimental Samples
If your standard curve is performing well but your experimental samples yield low signals, the problem lies within the sample matrix itself.
Q2: My standards look great, but my biological samples (e.g., plasma, serum, cell lysate) show a very low or no signal. What's happening?
This classic scenario points towards interfering substances or fluorescence quenching within your sample.[4][5]
Potential Cause 1: Presence of Interfering Substances Many components in biological matrices can interfere with the assay. Hemoglobin, in particular, drastically reduces fluorescence.[4] Other substances like phenol red (from cell culture media), high concentrations of protein (like albumin), and various drugs can also cause interference.[4][6]
-
Recommended Actions:
-
Sample Deproteinization: For plasma, serum, or tissue homogenates, it is crucial to remove proteins. Use an ultrafiltration device with a 10 kDa or 30 kDa molecular weight cut-off.[4] This will remove large proteins like hemoglobin and albumin that are known to quench fluorescence.
-
Matrix-Matched Standards: Whenever possible, prepare your standard curve in a solution that mimics your sample matrix. For example, if you are analyzing cell culture media, prepare your standards in the same media (without phenol red if possible).[4]
-
Sample Dilution: Diluting your sample can often reduce the concentration of an interfering substance to a level where it no longer affects the assay. However, ensure your analyte concentration remains within the detection range of the assay.
-
Potential Cause 2: Fluorescence Quenching Quenching occurs when a component in the sample absorbs the energy emitted from the fluorescent product, thereby reducing the signal that reaches the detector.[7][8][9][10] This is different from chemical interference as it happens after the fluorescent molecule has been formed.
-
Recommended Actions:
-
Spike and Recovery Test: To confirm quenching, perform a spike-in experiment. Add a known amount of nitrite or nitrate standard to your sample and a control buffer. If the fluorescence signal in the spiked sample is significantly lower than in the spiked buffer, quenching is occurring.
-
Mitigation: The best mitigation for quenching is to remove the offending substance, often achieved through the sample preparation steps mentioned above (e.g., ultrafiltration).
-
Table 1: Common Interfering Substances and Mitigation Strategies
| Interfering Substance | Common Source | Mitigation Strategy |
| Hemoglobin | Plasma, serum, whole blood lysates | Ultrafiltration (10 or 30 kDa MWCO) is highly effective.[4] |
| Phenol Red | Cell culture media | Use phenol red-free media for experiments or prepare standards in media containing phenol red to account for its effect.[4] |
| High Protein (e.g., BSA, FCS) | Serum, plasma, cell culture media | Deproteinize with ultrafiltration or a chemical precipitation method (e.g., with zinc sulfate).[4][11] |
| Azide | Preservative in buffers/reagents | Avoid using sodium azide in any buffers used in the assay, as it can interfere with the reaction. |
| Thiols (e.g., DTT, β-ME) | Lysis buffers | These reducing agents can interfere. Remove via dialysis or buffer exchange if their presence is necessary during sample prep. |
Part 3: Issues with Assay Procedure & Instrumentation
Even with perfect reagents and samples, procedural errors or incorrect instrument settings can lead to poor results.
Q3: My results are inconsistent and show high variability between replicates. What can I do?
High variability often points to technical inconsistencies in the assay execution.
-
Recommended Actions:
-
Pipetting Technique: Ensure all pipettes are calibrated. Use reverse pipetting for viscous samples. Ensure complete mixing in each well without causing bubbles.
-
Temperature Control: The DABA reaction is temperature-sensitive. Incubate the plate in a stable, non-drafty incubator. Avoid stacking plates, which can cause an "edge effect" due to uneven temperature distribution.[12]
-
Timing: Be consistent with incubation times for all wells. Use a multichannel pipette to add reagents to minimize timing differences across the plate.
-
Washing Steps: If your protocol involves washing steps, ensure they are performed consistently and thoroughly to remove unbound reagents.[13]
-
Q4: I'm not sure if my plate reader settings are correct. What are the optimal settings?
Incorrect excitation and emission wavelengths are a common source of low signal.
-
Recommended Actions:
-
Check Wavelengths: The fluorescent product of the DABA reaction typically has an excitation maximum around 365 nm and an emission maximum around 415 nm . Confirm these settings on your instrument.
-
Set Gain/Sensitivity: The gain setting on most fluorometers needs to be optimized. Use the well with your highest standard concentration to set the gain to a value that is below saturation but provides a strong signal (e.g., 80-90% of the detector's maximum).
-
Read from the Top/Bottom: For clear microplates, a bottom-read setting is often more sensitive. However, if your solution is slightly turbid or you are using opaque plates, a top-read is necessary. Consult your instrument's manual for guidance.
-
Visualizing the Process
Diagram 1: The 2,3-DABA Assay Workflow
Caption: Overview of the experimental workflow for the 2,3-DABA assay.
Diagram 2: Troubleshooting Logic Tree for Low Signal
Caption: A decision tree to systematically diagnose the cause of a low signal.
Key Protocols
Here are detailed protocols for critical steps. Adhering to these will help ensure a robust assay.
Protocol 1: Preparation of 2,3-DABA Reagent (0.05 mg/mL)
-
Weigh DABA: Accurately weigh 5.0 mg of high-purity this compound. Perform this in subdued light.
-
Prepare Acid: In a 100 mL volumetric flask, prepare a 0.625 M H₂SO₄ solution.
-
Dissolve DABA: Carefully add the 5.0 mg of DABA to the 100 mL of 0.625 M H₂SO₄.
-
Mix Thoroughly: Cap the flask and mix by inversion until the DABA is completely dissolved. The solution should be freshly prepared.
-
Protect from Light: Immediately wrap the flask in aluminum foil to protect it from light. Use this reagent within a few hours of preparation for best results.
Protocol 2: Total Nitrate + Nitrite Assay Procedure
This protocol assumes the use of a 96-well microplate format.
-
Prepare Standards: Prepare a nitrate standard curve (e.g., 0-100 µM) by diluting a stock solution in your chosen assay buffer (e.g., PBS or a matrix-matched buffer).
-
Prepare Samples: Thaw frozen samples on ice. If necessary, perform ultrafiltration to remove proteins. Dilute samples as needed to fall within the standard curve range.
-
Plate Layout: Add 50 µL of standards and samples to their designated wells in the microplate.
-
Nitrate Reduction:
-
Prepare a Nitrate Reductase enzyme mix containing the enzyme and NADPH according to the manufacturer's instructions.
-
Add 50 µL of the enzyme mix to each well.
-
Tap the plate gently to mix.
-
Incubate at room temperature for 1-2 hours to allow for the complete conversion of nitrate to nitrite.[4]
-
-
DABA Reaction:
-
Add 50 µL of the freshly prepared DABA reagent (from Protocol 1) to each well.
-
Tap the plate gently to mix.
-
Incubate at 37°C for 15-20 minutes, protected from light.
-
-
Fluorescence Reading:
-
Place the plate in a fluorometer.
-
Set the excitation wavelength to ~365 nm and the emission wavelength to ~415 nm.
-
Optimize the gain setting using the highest standard.
-
Read the fluorescence intensity of all wells.
-
-
Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and use the resulting linear equation to calculate the nitrite concentration in your samples.
References
- Perez-Ruiz, T., Martinez-Lozano, C., & Garcia, M. D. (2002). Fluorescence quenching as an indirect detection method for nitrated explosives. Analytical Chemistry, 74(15), 3844-3850. [Link]
- Serrano, A., Rivas, J., & Losada, M. (1981). Nitrate and nitrite as 'in vivo' quenchers of chlorophyll fluorescence in blue-green algae. Photosynthesis Research, 2(3), 175-184. [Link]
- Wang, L., et al. (2018). Detection of nitrite based on fluorescent carbon dots by the hydrothermal method with folic acid. Royal Society Open Science, 5(5), 180121. [Link]
- Zhang, G., et al. (2003). A fluorescence quenching method for the determination of nitrite with Rhodamine 110. Talanta, 60(2-3), 375-380. [Link]
- DCN Dx. (n.d.). Common Assay Development Issues (And How to Avoid Them!). [Link]
- Zhong, Z., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal, 19(6), 1564-1575. [Link]
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
- Schy, W. E., & Plewa, M. J. (1989). Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation. Analytical Biochemistry, 180(2), 314-318. [Link]
- Fleet Bioprocessing Ltd. (2023). 8 critical tips to consider when developing and optimising an immunoassay or ELISA. [Link]
- Bio-Rad. (n.d.).
- U.S. Environmental Protection Agency. (1993). Method 353.2, Revision 2.
- Boster Biological Technology. (n.d.). 5 Common Pitfalls to Avoid in ELISA Experiments. [Link]
Sources
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- 2. This compound | 603-81-6 [chemicalbook.com]
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching as an indirect detection method for nitrated explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrate and nitrite as 'in vivo' quenchers of chlorophyll fluorescence in blue-green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bosterbio.com [bosterbio.com]
- 13. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
Technical Support Center: 2,3-Diaminobenzoic Acid (DABA) Derivatization
Welcome to the technical support guide for 2,3-Diaminobenzoic Acid (DABA) derivatization. This resource is designed for researchers, scientists, and drug development professionals who utilize DABA for the fluorescent labeling of α-keto acids, most notably for the quantification of sialic acids in glycoproteins and other biological samples. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to help you achieve robust and reliable results.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter during your DABA derivatization workflow, from sample preparation to HPLC analysis.
Q1: I'm observing a high fluorescent signal in my blank and negative control samples. What is the likely cause and how can I fix it?
A1: High background fluorescence is a frequent issue and typically points to contamination in your reagents or a reactive interference in your sample matrix diluent.
-
Probable Cause 1: Reagent Contamination: The DABA reagent itself can degrade over time, or solvents and buffers may contain fluorescent impurities or trace amounts of aldehydes/keto acids. Buffers containing carboxylic acids can also contribute to high background absorption at low UV wavelengths.[1]
-
Solution 1: Reagent Quality Control:
-
Prepare fresh DABA reagent for each experiment. Protect it from light and heat.
-
Use HPLC-grade solvents and freshly prepared buffers from high-purity salts and additives.[2]
-
Always run a "reagent blank" (containing all reaction components except the analyte) to assess the background contribution from your reagents.
-
-
Probable Cause 2: Aldehyde Contamination: Aldehydes are a known class of interferents that can react with ortho-diamine compounds like DABA to form fluorescent products.[3][4] These can be present in your solvents (e.g., methanol, acetonitrile) or leach from plasticware.
-
Solution 2: Aldehyde Mitigation:
-
Use freshly opened, high-purity solvents.
-
Avoid prolonged storage of samples or reagents in certain types of plastic containers. Use glass vials where possible.
-
If aldehyde contamination is suspected, purifying the solvents or using a different batch may be necessary.
-
Q2: My sialic acid recovery is low and inconsistent between replicates. What factors are at play?
A2: Poor and variable recovery often stems from incomplete release of sialic acid from the parent glycoprotein, degradation of the analyte, or matrix effects during analysis.
-
Probable Cause 1: Incomplete Acid Hydrolysis: The initial acid hydrolysis step is critical for quantitatively releasing terminal sialic acids. If the conditions (acid concentration, temperature, time) are insufficient, release will be incomplete. Conversely, overly harsh conditions can destroy the released sialic acid.
-
Solution 1: Optimize Hydrolysis:
-
The standard protocol for sialic acid release is mild acid hydrolysis (e.g., 2 M acetic acid or dilute sulfuric acid at 80 °C for 1-2 hours).[5]
-
Empirically test different hydrolysis times and temperatures for your specific glycoprotein to find the optimal point of maximum release without significant degradation.
-
Consider using enzymatic release with Sialidase A (neuraminidase) as a milder alternative to acid hydrolysis, which can minimize analyte degradation.[6]
-
-
Probable Cause 2: Matrix Effects: Co-eluting compounds from a complex biological matrix can interfere with the ionization of the DABA-sialic acid derivative in mass spectrometry or affect its fluorescence properties, leading to signal suppression or enhancement.[7]
-
Solution 2: Improve Sample Cleanup:
-
Implement a robust sample preparation step before derivatization. Solid-Phase Extraction (SPE) with a chemistry similar to your analytical column is highly effective at removing interfering matrix components.[1]
-
For protein-heavy samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to remove the bulk of the protein before hydrolysis.
-
When developing a method, validate for matrix effects by performing spike-and-recovery experiments using a known amount of sialic acid standard in your sample matrix.[5] An acceptable recovery range is typically 80-120%.[5]
-
Q3: My chromatogram shows multiple, unidentified peaks that are not present in my standards. What are they?
A3: Extraneous peaks are almost always the result of side reactions with interfering molecules in the sample or impurities in the derivatizing reagent.
-
Probable Cause 1: Reaction with Endogenous α-Keto Acids: The DABA reaction is not perfectly specific to sialic acids. It will react with any α-keto acid.[8] Biological samples contain numerous α-keto acids that are part of key metabolic pathways, such as pyruvate, α-ketoglutarate, and oxaloacetate.[8][9][10] These will be derivatized alongside your target analyte and appear as separate peaks in the chromatogram.
-
Solution 1: Chromatographic Separation:
-
The primary solution is to develop a robust HPLC method with sufficient resolution to separate the DABA-sialic acid peak from the peaks of other DABA-derivatized α-keto acids.
-
Adjust the mobile phase composition, gradient slope, or column temperature to improve the separation.[11]
-
If co-elution is unavoidable, consider a different column chemistry (e.g., switching from a standard C18 to one with a different selectivity).[2]
-
-
Probable Cause 2: Side Reactions with Reducing Sugars: Although the primary reaction is with α-keto acids, high concentrations of reducing sugars in the sample can sometimes lead to side products under the heated, acidic conditions of the DABA reaction.
-
Solution 2: Sample Cleanup:
-
As with matrix effects, a thorough sample cleanup using SPE can effectively remove many small molecule interferents, including sugars and other keto acids.[1]
-
Workflow & Interference Points Diagram
The following diagram illustrates the standard DABA derivatization workflow and highlights the key stages where interferences can be introduced.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keto acid - Wikipedia [en.wikipedia.org]
- 9. aromatic alpha-keto acids: Topics by Science.gov [science.gov]
- 10. Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing 2,3-Diaminobenzoic Acid (2,3-DABA) Labeling Efficiency - The Critical Role of pH
Welcome to the technical support guide for 2,3-Diaminobenzoic Acid (2,3-DABA) labeling. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting steps to master this sensitive technique. This guide focuses on the most critical parameter influencing your success: pH . We will explore why pH control is not just a suggestion but a mandatory checkpoint for achieving reproducible and accurate quantification of sialic acids.
Part 1: Foundational Principles & Core FAQs
This section addresses the fundamental "why" questions, providing the essential scientific context for the protocols and troubleshooting that follow.
Q1: What is the fundamental chemical principle of 2,3-DABA labeling for sialic acid analysis?
Answer: The 2,3-DABA labeling method is a highly specific and sensitive derivatization technique used for the quantification of sialic acids by fluorescence detection, typically coupled with HPLC or UPLC. Sialic acids are a family of nine-carbon acidic monosaccharides often found at the outermost ends of glycan chains on proteins and lipids.[1]
The core of the reaction is a classical condensation between the two adjacent amino groups of 2,3-DABA and the α-keto acid functionality of the sialic acid. This reaction, which is catalyzed by acid, proceeds through a cyclization process to form a highly fluorescent quinoxalinone derivative. This derivative can be sensitively detected by a fluorescence detector (typically with excitation around 372 nm and emission around 456 nm), allowing for precise quantification of the original sialic acid amount.[2]
Caption: Chemical condensation of sialic acid with 2,3-DABA.
Q2: Why is pH considered a "master variable" in the 2,3-DABA labeling workflow?
Answer: The pH exerts a profound, dual influence across the entire workflow, from sample preparation to the final derivatization reaction. It directly impacts both the stability of the target analyte (sialic acid) and the efficiency of the chemical reaction.
-
Analyte Stability: Sialic acids are attached to glycoconjugates via glycosidic bonds that are notoriously labile, especially under harsh acidic conditions.[3][4] The initial step of the workflow requires the hydrolytic release of these sialic acids. If the acid is too strong or the pH is too low during this hydrolysis, or if samples are held in acidic conditions at elevated temperatures for too long, the released sialic acids themselves can be degraded, leading to an underestimation of the total amount.[4]
-
Reaction Kinetics: The condensation reaction itself is acid-catalyzed. The acidic environment protonates the carbonyl oxygen of the sialic acid's keto group, making the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amino groups of 2,3-DABA. However, this is a balancing act. If the pH is excessively low, it can lead to analyte degradation, whereas if it's too high (neutral or alkaline), the lack of catalysis will dramatically slow down or halt the reaction, resulting in poor labeling efficiency.
Part 2: The pH Spectrum - A Guide to Cause and Effect
Understanding the specific consequences of pH deviations is key to proactive process control and effective troubleshooting.
Q3: What is the optimal pH range for the 2,3-DABA labeling reaction itself?
Answer: While the initial hydrolysis step uses a stronger acid (e.g., 2 M acetic acid or 0.1-0.2 M TFA)[5], the subsequent labeling reaction requires a milder acidic environment. Based on established protocols for the analogous reagent DMB (1,2-diamino-4,5-methylenedioxybenzene), the optimal pH for the condensation reaction is typically in the range of 4.0 to 5.5 .[5]
-
Mechanism: In this range, there is sufficient protonation to catalyze the reaction effectively without causing significant degradation of the free sialic acid. The amino groups of 2,3-DABA also remain sufficiently nucleophilic to drive the reaction forward.
Q4 & Q5: What are the consequences of pH being too low or too high during the labeling step?
Answer: Deviating from the optimal acidic window during the labeling stage has predictable and detrimental effects on your results. The following table summarizes these outcomes:
| pH Range | Effect on Sialic Acid | Effect on 2,3-DABA Reagent | Impact on Labeling Efficiency & Data Quality |
| Very Low (< 3.0) | High risk of acid-catalyzed degradation and epimerization.[4] | Amino groups become fully protonated (-NH3+), reducing their nucleophilicity. | Very Poor. Low signal due to analyte loss and slow reaction. Risk of artifact peaks from degradation. |
| Optimal (4.0 - 5.5) | Stable for the duration of the reaction at moderate temperatures (e.g., 50-60°C). | Balanced protonation for catalysis while maintaining nucleophilic character. | Excellent. Maximum formation of the fluorescent derivative, leading to strong, accurate signals. |
| High (> 6.0) | Generally stable. | The reagent is a strong nucleophile, but the reaction is uncatalyzed. | Poor to Very Poor. Reaction kinetics are extremely slow, leading to incomplete labeling and significantly underestimated quantities. |
Part 3: Troubleshooting Guide: A Logic-Based Approach
When experiments fail, a systematic approach is crucial. This section provides logical workflows to diagnose and solve common issues related to pH.
Q6: Problem: My fluorescent signal is low or absent. How do I troubleshoot this in relation to pH?
Answer: A weak or missing signal is the most common failure mode and pH is a primary suspect. Follow this diagnostic workflow:
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,3-Diaminobenzoic Acid (2,3-DABA) Derivative-Labeled Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Diaminobenzoic acid (2,3-DABA) derivative-labeled bioconjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered post-labeling. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and performance of your labeled molecules throughout their experimental lifecycle.
Introduction: Understanding the Stability of Your Labeled Conjugate
The covalent attachment of a 2,3-DABA derivative to your biomolecule of interest is just the beginning. The subsequent stability of this conjugate is paramount for generating reliable and reproducible data. Instability can manifest as a loss of fluorescent signal, altered molecular interactions, or complete degradation of the conjugate, leading to misleading results. This guide will walk you through the key factors influencing the stability of your 2,3-DABA labeled bioconjugate and provide actionable solutions to common challenges.
The core structure of 2,3-DABA, with its two amino groups and a carboxylic acid on an aromatic ring, imparts specific chemical properties to the resulting fluorophore. These properties can influence its susceptibility to environmental factors post-conjugation. While the amide bond formed during labeling (typically via an NHS ester reaction) is generally stable, the fluorophore itself can be sensitive to its surroundings.[1][2]
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is rapidly decreasing after labeling and purification. What are the likely causes?
A rapid decrease in fluorescence, often referred to as photobleaching or chemical degradation, can be attributed to several factors:
-
Photobleaching: Exposure to excitation light, especially at high intensity or for prolonged periods, can lead to irreversible photochemical destruction of the fluorophore.[3] This is a common issue in fluorescence microscopy and flow cytometry.
-
Chemical Degradation: The chemical environment of your conjugate can lead to its degradation. This can be influenced by:
-
pH: Extreme pH values can alter the electronic structure of the fluorophore, leading to a loss of fluorescence. While the amide bond itself is stable over a wide pH range, the fluorescence of many dyes is pH-sensitive.[4][5]
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) in your buffer or cell culture media can chemically damage the fluorophore.[6] Chemically defined media, in particular, have been shown to permit rapid light-induced fluorescent dye degradation.[7][8]
-
Buffer Components: Certain buffer components can interact with and quench the fluorescence of your dye.
-
Q2: I'm observing inconsistent fluorescence intensity between different batches of my labeled antibody. How can I improve reproducibility?
Inconsistent fluorescence between batches often points to variability in the labeling process or storage conditions.
-
Labeling Stoichiometry: Ensure a consistent degree of labeling (DOL) between batches. Over-labeling can lead to fluorescence quenching and potential protein aggregation.
-
Storage Conditions: Proper storage is critical for the long-term stability of fluorescent conjugates.[9][10][11][12] Key recommendations include:
-
Temperature: Store at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid frost-free freezers, as their freeze-thaw cycles can degrade antibodies.[9][12]
-
Light Protection: Always protect fluorescently labeled conjugates from light by storing them in dark tubes or wrapping them in aluminum foil.[10]
-
Aliquoting: Aliquot your conjugate into single-use volumes to avoid multiple freeze-thaw cycles.[9][12]
-
-
Presence of Aggregates: Inconsistent results can arise from the presence of protein aggregates. Centrifuge your sample before use to remove any precipitates.
Q3: Can the local environment of the labeled protein affect the stability of the 2,3-DABA derivative?
Yes, the local microenvironment around the conjugated fluorophore can significantly impact its stability and photophysical properties.
-
Hydrophobicity/Hydrophilicity: The polarity of the local environment can influence the quantum yield and emission wavelength of the fluorophore.
-
Quenching: Nearby amino acid residues (e.g., tryptophan, tyrosine) or other molecules can quench the fluorescence through processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).
-
Steric Hindrance: The accessibility of the fluorophore to solvents and other molecules can affect its stability. A fluorophore buried within a protein's hydrophobic core may be more protected from external quenchers and degradative species.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues with your 2,3-DABA derivative-labeled bioconjugates.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Labeling | - Verify the reactivity of your labeling reagent. - Optimize the labeling pH (typically 7.5-8.5 for NHS esters). - Ensure your protein buffer is free of primary amines (e.g., Tris). | NHS esters are susceptible to hydrolysis, which is accelerated at higher pH. Competing primary amines in the buffer will reduce labeling efficiency. |
| Fluorophore Degradation during Labeling/Purification | - Minimize light exposure during all steps. - Use fresh, high-quality solvents and buffers. - Consider degassing buffers to remove dissolved oxygen. | Fluorophores are susceptible to photobleaching and oxidation, which can be exacerbated by prolonged exposure to light and reactive species in the solutions.[3][6] |
| Incorrect Filter Sets/Instrument Settings | - Confirm that the excitation and emission filters on your instrument are appropriate for the spectral properties of your 2,3-DABA derivative.[13] - Optimize instrument settings (e.g., laser power, detector gain). | Mismatched filters will result in inefficient excitation and/or detection of the emitted fluorescence, leading to a weak signal. |
Problem 2: Rapid Signal Fading During Imaging (Photobleaching)
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| High Excitation Light Intensity | - Reduce the laser power or illumination intensity. - Decrease the exposure time. | The rate of photobleaching is directly proportional to the intensity of the excitation light.[3] |
| Presence of Reactive Oxygen Species (ROS) | - Use an antifade mounting medium for fixed samples. - For live-cell imaging, consider using cell culture media supplemented with antioxidants like vitamin C.[6][7] | Antifade reagents and antioxidants scavenge ROS, which are major contributors to photobleaching. |
| Suboptimal Buffer Composition | - Evaluate the effect of different buffers on photostability. Some buffers can enhance fluorophore performance.[14][15] | The chemical composition of the buffer can influence the excited-state lifetime and reactivity of the fluorophore. |
Problem 3: Inconsistent or Unstable Signal Over Time (Long-Term Storage)
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Improper Storage Temperature | - Store aliquots at -20°C or -80°C in a non-frost-free freezer.[9][11][12] - For short-term storage (days to weeks), 4°C is acceptable for many conjugates.[11] | Repeated freeze-thaw cycles can lead to protein denaturation and aggregation, affecting the stability of the conjugate.[9] |
| Exposure to Light | - Store vials in the dark (e.g., in a box or wrapped in foil).[10] | Chronic exposure to ambient light, even at low levels, can cause cumulative photobleaching over time. |
| Microbial Contamination | - Use sterile buffers and handle aseptically. - Consider adding a bacteriostatic agent like sodium azide (if compatible with your application). | Microbial growth can lead to enzymatic degradation of the protein and/or alteration of the buffer pH, affecting conjugate stability. |
| Oxidation | - Consider adding antioxidants to the storage buffer. | Oxidation can chemically alter the fluorophore, leading to a loss of fluorescence. |
Experimental Protocols & Visualizations
Workflow for Assessing Post-Labeling Stability
The following diagram outlines a general workflow for evaluating the stability of your 2,3-DABA derivative-labeled conjugate.
Caption: Workflow for assessing the stability of labeled bioconjugates.
Protocol: Accelerated Photostability Assay
This protocol provides a method to assess the photostability of your 2,3-DABA labeled conjugate.
-
Sample Preparation:
-
Dilute your labeled conjugate to a working concentration (e.g., 1 µg/mL) in your experimental buffer.
-
Prepare a "no light" control by wrapping a corresponding sample in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped sample in the light path of your fluorescence instrument (e.g., fluorometer, microscope).
-
Continuously expose the sample to the excitation wavelength for a defined period (e.g., 30 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the exposed sample at regular intervals (e.g., every minute).
-
After the exposure period, measure the fluorescence intensity of the "no light" control.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the exposed sample as a function of time.
-
Calculate the percentage of signal remaining by comparing the final fluorescence of the exposed sample to the "no light" control.
-
Degradation Pathways of Labeled Conjugates
The following diagram illustrates potential degradation pathways for a bioconjugate labeled with a 2,3-DABA derivative via an NHS ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. sysy.com [sysy.com]
- 10. Antibody Storage and Antibody Shelf Life [labome.com]
- 11. Antibodies Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing Degradation of DMB-Labeled Sialic Acids
This resource provides in-depth, field-proven insights to help you navigate these challenges. We will explore the root causes of degradation and provide actionable protocols and troubleshooting steps to ensure the integrity and accuracy of your results.
Core Principles of Sialic Acid Degradation
Understanding why degradation occurs is the first step toward preventing it. Sialic acids are inherently fragile, and the multi-step process of release, labeling, and analysis introduces several opportunities for their loss.[1]
-
Acid-Catalyzed Hydrolysis: The glycosidic linkage of sialic acid is one of the most acid-labile linkages among monosaccharides. Both the initial step of releasing sialic acids from glycoconjugates using acid and the DMB labeling reaction itself (which is performed in an acidic solution) can cleave the sialic acid from the glycan, leading to an underestimation of total sialylation.[2][3]
-
Lability of O-Acetyl Groups: Many sialic acids are modified with O-acetyl groups, which play critical biological roles. These ester linkages are extremely sensitive to changes in pH and temperature.[4] During sample preparation, O-acetyl groups can be completely lost (saponified) or can migrate between hydroxyl positions on the sialic acid's glycerol side chain (e.g., from C-7 to C-9).[5] This leads to the incorrect identification and quantification of specific sialic acid species. Reversible O-acetyl migration occurs readily at neutral or basic pH, while the groups are more stable under mildly acidic conditions (pH < 5).[5]
-
Photodegradation and Oxidation: The DMB label, once conjugated to the sialic acid, forms a fluorescent quinoxaline derivative. This derivative is sensitive to light and oxidation.[6][7] Exposure to ambient light or extended storage, even in the dark, can lead to a gradual decrease in fluorescence intensity, compromising quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of DMB-labeled sialic acid degradation?
A: The primary causes are exposure to harsh conditions during sample preparation. This includes:
-
Low pH and High Temperature: Used during acid hydrolysis to release sialic acids, these conditions can cleave the sialic acid from the parent molecule entirely.[1][3]
-
pH Instability: O-acetyl groups are highly labile and can be lost or migrate to different positions under non-optimal pH conditions, even at room temperature.[4][5]
-
Light Exposure: The DMB fluorescent tag is light-sensitive and will degrade upon exposure, reducing the signal.[6]
-
Oxidation: The DMB-sialic acid conjugate can oxidize over time, even when stored in the dark, leading to a loss of fluorescence.[7]
Q2: How can I prevent sialic acid loss during the initial release step?
A: The release step is critical. You have two main options, each with its own advantages:
-
Optimized Mild Acid Hydrolysis: This is a common method. Using 2M acetic acid at 80°C for 2 hours is a widely accepted condition that balances efficient release with the preservation of most modifications.[6][8][9] Avoid stronger acids like HCl or trifluoroacetic acid (TFA) unless absolutely necessary, as they cause more significant degradation.[1]
-
Enzymatic Release (Recommended for labile groups): Using a sialidase (also known as a neuraminidase) is the gentlest method. Incubating your sample with a broad-specificity sialidase (e.g., from Arthrobacter ureafaciens) at 37°C can effectively release sialic acids while preserving fragile O-acetyl groups.[4][10] Be aware that some sialidases can be blocked by certain O-acetyl substitutions, so ensure the enzyme you choose is appropriate for your sample.[11]
Q3: What are the optimal conditions for the DMB labeling reaction itself?
A: To minimize degradation during labeling, adhere to these conditions:
-
Temperature: Incubate at 50°C. Higher temperatures do not significantly improve reaction efficiency but will increase degradation.[7][8]
-
Time: A 2 to 3-hour incubation is sufficient for the reaction to proceed to completion.[6][7]
-
Light: Crucially, perform the entire incubation in complete darkness. Use amber vials or wrap your tubes in aluminum foil.[6][7]
-
Reagents: Use freshly prepared labeling reagent. The DMB reagent contains sodium hydrosulfite (a reductant) which is unstable in solution.[6]
Q4: My O-acetylated sialic acid results are inconsistent. What's happening?
A: This is a classic problem caused by the instability of O-acetyl groups. The likely culprit is O-acetyl migration or loss. At neutral or slightly basic pH, the acetyl group can move from one hydroxyl position to another (e.g., C7 -> C8 -> C9), creating a mixture of isomers that are difficult to resolve chromatographically.[5] To combat this:
-
Maintain a mildly acidic pH (pH 4-5.5) throughout your sample handling process prior to labeling.
-
Preferentially use enzymatic release (sialidase) over acid hydrolysis.[4]
-
Minimize sample storage time. If storage is necessary, keep samples frozen at -80°C. Long-term storage of plasma at -20°C has been shown to alter O-acetylation profiles.[12]
Q5: How should I store my samples before and after DMB labeling?
A: Proper storage is non-negotiable for accurate results.
-
Before Labeling (Glycoprotein/Glycan Samples): For short-term storage (up to one week), store at 4°C. For long-term storage, freeze at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles.
-
After Labeling (DMB-Sialic Acids): Store samples at 4°C in the dark and analyze as soon as possible.[7] If immediate analysis is not possible, samples can be stored at -20°C in the dark for up to 72 hours, but some signal degradation is still possible.[7] Never leave labeled samples at room temperature on the autosampler for extended periods.
Q6: How quickly do I need to analyze my samples after labeling?
A: Ideally, samples should be analyzed on the same day they are prepared. The fluorescence intensity of the DMB-labeled product decreases over time due to oxidation.[7] It is strongly recommended to analyze within 24 hours of labeling to ensure quantitative accuracy.[6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal / Poor Recovery | 1. Degradation of Sialic Acids: Release/labeling conditions were too harsh (high temp, strong acid).[1][9] 2. Degradation of DMB Label: Labeled samples were exposed to light or stored for too long.[6][7] 3. Insufficient Starting Material: Sample has very low sialic acid content.[9] 4. Buffer Interference: Salts or other components in the sample buffer are interfering with the hydrolysis or labeling reaction.[9] | 1. Switch to a gentler release method (enzymatic) or use optimized mild acid hydrolysis (2M Acetic Acid, 80°C, 2h).[4][9] 2. Always work in the dark. Prepare fresh samples and analyze within a few hours, or max 24h.[6][7] 3. Increase the amount of starting glycoprotein (e.g., from 50 µg to 200 µg). If the signal is low, do not dilute the final labeled sample before injection.[9] 4. Perform a buffer exchange into purified water or a volatile buffer before the release step.[9] |
| Extra/Unexpected Peaks in Chromatogram | 1. Reagent-Related Peaks: Excess DMB reagent and its byproducts can cause large, early-eluting peaks.[14][15] 2. O-Acetyl Migration: A single O-acetylated species has converted into multiple isomers, creating new, poorly resolved peaks.[5] 3. Sample Contamination: Contamination from buffers, glassware, or other sources. | 1. This is normal. Optimize chromatography to resolve sialic acid peaks from the large reagent front. An RP-Amide column can offer better resolution than a standard C18.[14] 2. Maintain mildly acidic conditions during sample handling. Use enzymatic release to minimize migration.[4][5] 3. Run a buffer blank through the entire procedure to identify contaminant peaks. Use HPLC-grade reagents and clean labware.[9] |
| Poor Peak Shape (Tailing, Fronting, Broadening) | 1. Column Overload: Injecting too much sample or sample dissolved in a solvent stronger than the mobile phase.[16] 2. Secondary Interactions: Sialic acids interacting with active sites on the HPLC column packing material. 3. Mobile Phase Issues: Incorrect pH or insufficient buffer capacity of the mobile phase.[16] | 1. Reduce injection volume. Ensure the final sample is dissolved in a solvent similar to or weaker than the initial mobile phase (e.g., water). 2. Add a low concentration of a modifier like formic acid (0.1%) to the mobile phase to improve peak shape.[14] Consider a different column chemistry (e.g., RP-Amide).[14] 3. Ensure the mobile phase is correctly prepared and buffered. An unbuffered mobile phase can lead to poor peak shape for acidic analytes like sialic acids. |
| Poor Reproducibility / Drifting Retention Times | 1. Inconsistent Temperature: Fluctuations in column or ambient temperature.[17] 2. Incomplete Column Equilibration: Not allowing sufficient time for the column to equilibrate with the initial mobile phase conditions between runs.[17] 3. Mobile Phase Degradation: The mobile phase was prepared a long time ago or is changing composition due to evaporation of the organic component. | 1. Use a thermostatted column compartment for your HPLC. 2. Ensure a sufficient equilibration step is included in your gradient method (typically 5-10 column volumes). 3. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. |
Protocols for Minimizing Degradation
Here are two validated workflows designed to maximize the integrity of your sialic acid analysis.
Protocol 1: Optimized DMB Labeling with Mild Acid Hydrolysis
This protocol is a robust method for general sialic acid quantification, balancing throughput with good preservation of acid-stable modifications.
Methodology:
-
Sample Preparation: Aliquot 50-200 µg of your glycoprotein sample into a microcentrifuge tube. If dried, reconstitute in HPLC-grade water.
-
Sialic Acid Release: Add an equal volume of 2M acetic acid to the sample. Cap the tube tightly. Incubate in a heating block at 80°C for 2 hours.[8][9]
-
Cooling: After incubation, cool the sample to room temperature.
-
DMB Labeling:
-
Perform this step under minimal light conditions.
-
Prepare the DMB labeling solution immediately before use according to your kit's instructions (typically contains DMB, acetic acid, 2-mercaptoethanol, and sodium hydrosulfite).[6]
-
Add the labeling solution to your hydrolyzed sample.
-
Vortex gently and incubate at 50°C for 3 hours in complete darkness .[6][7]
-
-
Termination and Storage: Stop the reaction by adding HPLC-grade water (e.g., 480 µL). Store the sample at 4°C in the dark until injection.
-
Analysis: Analyze by reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm) within 24 hours.[6][14]
Protocol 2: Best-Practice Workflow Using Enzymatic Release
This protocol is the gold standard for analyzing sensitive, O-acetylated sialic acids, as it avoids harsh acid and heat conditions during the release step.
Methodology:
-
Sample Preparation: Aliquot your glycoprotein sample (e.g., 50-100 µg) into a microcentrifuge tube.
-
Enzymatic Release:
-
Reconstitute the sample in the reaction buffer recommended for your chosen sialidase (e.g., 50 mM sodium acetate, pH 5.5).
-
Add sialidase from Arthrobacter ureafaciens (which has broad α2-3,6,8 activity). The enzyme-to-substrate ratio should be optimized, but a starting point is ~0.1 U of enzyme per 100 µg of glycoprotein.
-
Incubate at 37°C for 1 to 4 hours. An overnight incubation may be required for complete release from complex glycans.
-
-
Enzyme Inactivation (Optional): The reaction can be stopped by heating to 100°C for 5 minutes, or the released sialic acids can be separated from the enzyme using a centrifugal filter (e.g., 10 kDa MWCO).
-
DMB Labeling: Proceed with Step 4 from Protocol 1, ensuring the pH of the sample is acidic enough for the labeling reaction.
-
Analysis: Proceed with Steps 5 and 6 from Protocol 1.
Data Summary: Key Experimental Parameters
This table consolidates recommended conditions from scientific literature and manufacturer guides to help you optimize your workflow.
| Parameter | Recommended Condition | Reasoning & Justification | References |
| Sialic Acid Release (Chemical) | 2M Acetic Acid, 80°C, 2 hours | Balances effective release with preservation of acid-stable modifications. | [6][8][9] |
| Sialic Acid Release (Enzymatic) | Sialidase (A. ureafaciens), 37°C, 1-4 hours | Gentlest method; preserves labile O-acetyl groups. | [4][10] |
| DMB Labeling Temperature | 50°C | Optimal temperature for the derivatization reaction without causing excessive degradation. | [6][7] |
| DMB Labeling Time | 2 - 3 hours | Sufficient time for the reaction to reach completion. | [6][7] |
| Light Conditions | Complete Darkness | The DMB dye and its sialic acid conjugate are light-sensitive and will degrade. | [6][7] |
| Post-Labeling Storage | 4°C in the dark (short-term) -20°C in the dark (up to 72h) | Minimizes oxidation and photodegradation of the fluorescent label. | [7][18] |
| Time to Analysis | < 24 hours | The fluorescent signal degrades over time, affecting quantification. | [6][7] |
| HPLC Mobile Phase Modifier | 0.1% Formic Acid | Improves peak shape for acidic analytes and minimizes secondary interactions with the column. | [14] |
References
- Crich, D., & Li, M. (2010). A Mechanistic Study on the Non‐enzymatic Hydrolysis of Kdn Glycosides. Israel Journal of Chemistry, 50(5‐6), 679-685.
- Zhang, Q., Wang, Y., Zheng, Q., & Li, J. (2019). Analysis of O-Acetylated Sialic Acids in Dried Blood Spots. Analytical Chemistry, 91(5), 3335–3342.
- Mao, S., Zhang, T., et al. (2023). Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. Foods, 12(9), 1876.
- Varki, A., & Schauer, R. (2009). Sialic Acids. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press.
- Varki, A., & Schauer, R. (2017). Sialic Acids. In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press.
- Chen, Y., et al. (2019). Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition. Glycobiology, 29(1), 49-59.
- Wang, C., et al. (2017). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical Chemistry, 89(17), 9581-9588.
- Wang, C., et al. (2017). Acid-catalyzed hydrolysis of sialic acids in dimethyl sulfide (DMSO)-acetic acid (AA). ResearchGate.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT Instruction Manual.
- Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481.
- Agilent Technologies. (2015). AdvanceBio N-Glycan Sample Preparation Kit User Guide.
- Horvat, T., et al. (2020). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry, 8, 64.
- iGEM. (n.d.). Sialidase assay (Quantification of sialic acid digestion).
- Williams, C. C., et al. (2020). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 92(21), 14617-14624.
- Gray, C. J., et al. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. Carbohydrate Research, 508, 108404.
- Genovis. (n.d.). Enzymatic Removal of Sialic Acids.
- Heder, M. (2017). Figure S9: Analysis of DMB-labeled sialic acids released from cells.... ResearchGate.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Ludger Ltd. (n.d.). DMB sialic acid release & labelling kit - FAQs.
- JCGGDB. (n.d.). Enzyme assay of sialidases.
- Hartmann, M., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56430.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
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- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
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- 18. pubs.acs.org [pubs.acs.org]
dealing with co-elution of peaks in 2,3-DABA HPLC analysis
Welcome to the technical support center for 2,3-Diaminobenzoic Acid (2,3-DABA) HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common but challenging issue of peak co-elution. As a bifunctional molecule used in the synthesis of pharmaceuticals and as a fluorescent labeling agent, achieving pure, well-resolved peaks of 2,3-DABA is critical for accurate quantification and analysis. This resource provides in-depth troubleshooting strategies and validated protocols to help you resolve co-elution and ensure the integrity of your chromatographic data.
Troubleshooting Guide: Resolving Peak Co-elution
This section addresses specific co-elution problems in a direct question-and-answer format. Each answer provides a systematic approach to identifying the cause and implementing a robust solution.
Question 1: My 2,3-DABA peak is co-eluting with another peak, which I suspect is an isomer (e.g., 3,4-DABA) or a matrix impurity. How can I achieve baseline separation?
Answer:
This is the most frequent challenge in DABA analysis. Isomers of diaminobenzoic acid possess very similar physicochemical properties, leading to nearly identical retention times on standard reversed-phase columns like a C18. Co-elution compromises accurate quantification. To resolve these peaks, you must systematically manipulate the three key factors of chromatographic resolution: Selectivity (α) , Retention Factor (k) , and Efficiency (N) .
Selectivity (α) is the most powerful tool for separating closely related compounds and should be your primary focus.
-
Manipulate Selectivity (α) - The Most Critical Factor
-
Adjust Mobile Phase pH: 2,3-DABA is an amphoteric molecule with a carboxylic acid group and two amino groups. Its ionization state is highly dependent on pH, which dramatically affects its retention. To ensure reproducible retention and sharp peaks, the mobile phase pH should be set at least 2 units away from the analyte's pKa. For DABA analysis, operating at a low pH (e.g., 2.5 - 3.5) is highly recommended. This protonates the amino groups, suppresses the ionization of the carboxylic acid, and minimizes undesirable interactions with silica silanol groups, reducing peak tailing.
-
Action: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase. Phosphoric acid provides a more robust buffer in this pH range.
-
-
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) interact differently with analytes and the stationary phase, offering a powerful way to alter selectivity.
-
ACN (Aprotic Solvent): Primarily engages in dipole-dipole interactions.
-
MeOH (Protic Solvent): Capable of hydrogen bonding.
-
Action: If your current method uses ACN, prepare an equivalent mobile phase with MeOH and vice versa. The change in interaction mechanism can often resolve stubborn co-elutions.
-
-
Change the Stationary Phase Chemistry: If modifying the mobile phase is insufficient, the column chemistry is the next logical step.
-
Action: Switch from a standard C18 column to one with a different selectivity mechanism. A Phenyl-Hexyl column can provide pi-pi interactions with the aromatic ring of DABA, while a Cyano (CN) column offers dipole-dipole interactions. These alternative chemistries can resolve compounds that co-elute on a C18.
-
-
-
Optimize Retention Factor (k)
-
If your peaks are eluting very early in the chromatogram (k < 1.5), there is insufficient time for the column to perform the separation.
-
Action (Isocratic): Decrease the percentage of your organic modifier (e.g.,
-
Technical Support Center: Analysis of 2,3-DABA Labeled Samples by MALDI-TOF MS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-diaminobenzoic acid (2,3-DABA) labeled samples for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges associated with this labeling strategy, particularly concerning matrix effects. Our goal is to equip you with the expertise to optimize your experiments, ensure data integrity, and achieve high-quality, reproducible results.
Introduction to 2,3-DABA Labeling and MALDI-TOF MS
2,3-DABA is a chemical label used to derivatize molecules, often glycans, to enhance their ionization efficiency in mass spectrometry.[1][2] This labeling introduces a chromophore that readily absorbs the laser energy in MALDI-TOF MS and provides a site for stable charge attachment. However, the acidic nature of the 2,3-DABA tag can introduce specific challenges related to matrix selection and sample preparation, leading to what are known as "matrix effects." These effects can manifest as signal suppression, poor spectral quality, and inconsistent results.[3][4] Understanding and mitigating these effects is crucial for successful analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the MALDI-TOF MS analysis of 2,3-DABA labeled samples. The solutions provided are based on established principles of MALDI-TOF MS and proven field insights.
Question 1: I am observing very low signal intensity or no signal at all for my 2,3-DABA labeled sample. What could be the cause?
Answer:
Low or no signal is a common issue that can often be traced back to matrix-analyte incompatibility or suboptimal sample preparation.
-
Inappropriate Matrix Selection: 2,3-DABA is an acidic label. Using a highly acidic matrix can lead to protonation competition, where the matrix molecules are preferentially ionized over your analyte, suppressing its signal.[5][6]
-
Solution: Consider using a matrix with a pKa value that is compatible with your acidic analyte. While common matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are acidic, their effectiveness can vary.[7][8] Experiment with different matrices. For acidic analytes, sometimes a "super DHB" matrix (a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid) can provide softer ionization and better results. You might also explore matrices that work well in negative ion mode, as the carboxyl group on 2,3-DABA can be readily deprotonated.
-
-
Poor Co-crystallization: For efficient energy transfer from the laser to the analyte, the analyte molecules must be finely dispersed and co-crystallized with the matrix molecules.[7][9] If the solvent system used for the matrix and analyte are not miscible, or if the drying process is too rapid, poor co-crystallization can occur.
-
Solution: Ensure that the solvent used to dissolve your 2,3-DABA labeled sample is compatible with the matrix solvent.[10] A common solvent system for both is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA), such as 50:50 ACN:H₂O with 0.1% TFA.[9] Experiment with different spotting techniques, like the dried-droplet method or the sandwich method, to improve crystal formation.[10][11]
-
-
Incorrect Matrix-to-Analyte Ratio: An optimal matrix-to-analyte molar ratio is critical. Too little matrix will result in poor energy absorption, while too much can lead to signal suppression.[6][10]
-
Solution: A typical starting point is a 1000:1 to 10,000:1 molar ratio of matrix to analyte.[10] It is highly recommended to perform a dilution series of your analyte with a fixed matrix concentration to determine the optimal ratio for your specific sample.
-
Question 2: My mass spectra show broad peaks and poor resolution. How can I improve this?
Answer:
Poor resolution can be due to several factors, including issues with the instrument settings and the quality of the sample spot on the MALDI plate.
-
Inhomogeneous Crystal Formation: Uneven crystals on the MALDI target can lead to variations in the ion extraction time, resulting in broadened peaks.[12]
-
Solution: The homogeneity of the sample spot can be improved by using a suitable matrix and optimizing the spotting technique. Some matrices, like DHB, are known to form more homogeneous crystals.[7] The use of matrix additives, such as fucose, has been shown to improve sample homogeneity.[11][13] Also, consider using automated spotting or spraying devices for more consistent spot formation.[14]
-
-
Instrumental Parameters: Incorrect settings on the mass spectrometer can significantly impact resolution.
-
Solution: Optimize the delayed extraction time.[15] A longer delay allows ions with the same mass-to-charge ratio (m/z) but slightly different initial velocities to arrive at the detector at more similar times, thus improving resolution. Also, ensure the instrument is properly calibrated for the mass range of interest.
-
Question 3: I am seeing a lot of background noise and matrix-related peaks in the low mass range, which interfere with the detection of my 2,3-DABA labeled analyte.
Answer:
Interference from matrix ions is a common challenge in the low mass range.
-
Matrix Ionization: Conventional matrices like CHCA and DHB can produce abundant ions in the m/z < 500 Da range, which can obscure analyte signals.[16]
-
Solution: One approach is to use a matrix that produces fewer interfering ions in the region of interest. Another strategy is to optimize the laser power.[10] Using the minimum laser energy necessary for analyte ionization can help to reduce the formation of matrix clusters. Additionally, some instrument software allows for the exclusion of specific low-mass regions from the detector.
-
-
Sample Purity: Contaminants such as salts, detergents, and residual labeling reagents can suppress the analyte signal and contribute to background noise.[17]
-
Solution: Ensure your 2,3-DABA labeled sample is thoroughly purified before mixing with the matrix. Techniques like solid-phase extraction (SPE) or dialysis can be effective for removing interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What is the best matrix for analyzing 2,3-DABA labeled glycans?
A1: There is no single "best" matrix, as the optimal choice can depend on the specific glycan structure and the desired ionization mode (positive or negative). However, 2,5-dihydroxybenzoic acid (DHB) is a common and often successful starting point for glycan analysis due to its ability to form homogeneous crystals and its effectiveness for both neutral and acidic glycans.[18] For negative ion mode, which can be advantageous for the acidic 2,3-DABA label, matrices like 4-chloro-α-cyanocinnamic acid (Cl-CCA) have shown promise for sialylated glycans and may work well for 2,3-DABA labeled ones.[18] It is always recommended to screen a few different matrices to find the best one for your specific application.
Q2: Should I analyze my 2,3-DABA labeled samples in positive or negative ion mode?
A2: Both modes can be successful. In positive ion mode, you will likely detect protonated molecules ([M+H]⁺) or alkali metal adducts ([M+Na]⁺, [M+K]⁺). The addition of salts like sodium chloride to the matrix can promote the formation of a single, dominant sodium adduct, simplifying the spectrum. In negative ion mode, the acidic nature of the 2,3-DABA label facilitates the formation of deprotonated molecules ([M-H]⁻).[2] Negative ion mode can sometimes provide cleaner spectra with less background noise in the low mass range. The choice between modes may also depend on the information you are seeking, as fragmentation patterns can differ.
Q3: How can I prevent the loss of labile groups, such as sialic acids, from my 2,3-DABA labeled glycans during MALDI analysis?
A3: The loss of labile groups is often due to in-source decay, which can be minimized by using a "softer" ionization method. This can be achieved by:
-
Using a matrix like DHB or "super DHB," which are known for their soft ionization properties.
-
Optimizing the laser fluency to the minimum required for good signal intensity.[10]
-
Using a MALDI instrument with a time-of-flight analyzer that has a reflectron, which can help to resolve metastable ions.
Q4: Can I quantify my 2,3-DABA labeled analytes using MALDI-TOF MS?
A4: While MALDI-TOF MS is not inherently as quantitative as techniques like liquid chromatography-mass spectrometry (LC-MS), relative quantification can be achieved with careful experimental design. This typically involves the use of stable isotope-labeled internal standards.[19][20][21] For example, you can label one sample with the standard 2,3-DABA and another with a stable isotope-labeled version of 2,3-DABA. By comparing the peak intensities of the light and heavy labeled analytes, you can determine their relative abundance.
Experimental Protocol: Sample Preparation for 2,3-DABA Labeled Glycans
This protocol provides a general workflow for preparing 2,3-DABA labeled glycans for MALDI-TOF MS analysis.
Materials:
-
Purified 2,3-DABA labeled glycan sample
-
MALDI Matrix (e.g., 2,5-DHB)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Prepare the Matrix Solution:
-
Prepare a saturated solution of 2,5-DHB in a solvent mixture of 50% ACN / 50% water / 0.1% TFA. A common concentration is 10 mg/mL.
-
Vortex the solution thoroughly to ensure the matrix is fully dissolved. It is recommended to prepare this solution fresh daily.
-
-
Prepare the Analyte Solution:
-
Dissolve the purified 2,3-DABA labeled glycan sample in ultrapure water or a compatible solvent to a concentration of approximately 1-10 pmol/µL.
-
It is advisable to prepare a serial dilution of the analyte to test different matrix-to-analyte ratios.
-
-
Spotting the Sample on the MALDI Plate (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline spot.
-
For best results, prepare several spots with different analyte concentrations.
-
-
Data Acquisition:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire data in the desired mode (positive or negative ion) and mass range.
-
Optimize instrument parameters such as laser power, delayed extraction time, and the number of laser shots per spectrum to achieve the best signal-to-noise ratio and resolution.[22][23]
-
Visualizing the Workflow and Potential Pitfalls
The following diagram illustrates the key stages of a MALDI-TOF MS experiment for 2,3-DABA labeled samples and highlights where matrix effects can influence the outcome.
This diagram highlights critical points where matrix effects can arise. The choice of matrix can lead to signal suppression. The co-crystallization step is crucial for achieving good resolution, and improper laser energy can cause fragmentation of the analyte. By carefully controlling these steps, you can significantly improve the quality of your data.
References
- How to Choose Your MALDI (Soul)
- Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics - PMC - NIH. [Link]
- On-MALDI-Target N-Glycan Nonreductive Amin
- On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed. [Link]
- Dual strategy for reduced signal suppression effects in MALDI mass spectrometry imaging - Aalborg Universitets forskningsportal. [Link]
- Matrix Selection Strategies for MALDI-ToF/ToF MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples - MDPI. [Link]
- Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry - Spectroscopy Online. [Link]
- The Matrix Suppression Effect and Ioniz
- Dual strategy for reduced signal-suppression effects in matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed. [Link]
- Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC - NIH. [Link]
- Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC - NIH. [Link]
- Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PubMed Central. [Link]
- Optimization of Sample Preparation for Peptide Sequencing by MALDI-TOF Photofragment Mass Spectrometry - Chemistry. [Link]
- MALDI-2 for the Enhanced Analysis of N-Linked Glycans by Mass Spectrometry Imaging - PMC - PubMed Central. [Link]
- MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling - Analytical Methods (RSC Publishing). [Link]
- Experimental design for optimizing MALDI-TOF-MS analysis of palladium complexes. [Link]
- MALDI-Matrix for Glycoconjug
- Characterizing and Alleviating Ion Suppression Effects in Atmospheric Pressure Matrix-Assisted Laser Desorption/Ioniz
- No peaks. Does anyone's maldi have this issue a lot? I know we have to have the laser adjusted… but any other tips besides Formica acid?? Sorry pic is crappy : r/ClinicalMicrobiology - Reddit. [Link]
- Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC - PubMed Central. [Link]
- MALDI-TOF Sample Prepar
- Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC - NIH. [Link]
- Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - Spectroscopy Europe. [Link]
- Structures of common matrices used to record MALDI mass spectra from carbohydrates and their conjugates.
- Matrix-assisted laser desorption/ioniz
- Multiplex peptide stable isotope dimethyl labeling for quantit
- MALDI-TOF/TOF mass spectrometry. [Link]
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- MALDI-TOF MS problems - can anyone help?
- Stable Isotope Labeling Str
- (PDF)
- Sample Preparation for MALDI-TOF Mass Spectrometry - YouTube. [Link]
- Chemical labelling strategies for mass spectrometric peptide analysis - White Rose eTheses Online. [Link]
- Evaluation of three sample preparation methods for the identification of clinical strains by using two MALDI‐TOF MS systems - NIH. [Link]
- A Matrix Toolbox for MALDI Imaging Mass Spectrometry - Bioanalysis Zone. [Link]
Sources
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- 2. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. Dual strategy for reduced signal-suppression effects in matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. rknochenmuss.ch [rknochenmuss.ch]
- 7. covachem.com [covachem.com]
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- 9. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
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- 11. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
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- 23. researchgate.net [researchgate.net]
minimizing side products in 2,3-Diaminobenzoic acid reactions
Welcome to the technical support center for 2,3-Diaminobenzoic acid (2,3-DABA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Our focus is to provide field-proven insights and troubleshooting strategies to minimize common side products, ensuring higher yields and purity in your syntheses.
Section 1: Understanding the Core Reactivity of 2,3-DABA
This compound is a bifunctional molecule with three reactive sites: two adjacent amino groups and a carboxylic acid.[1] This unique arrangement makes it an excellent building block for heterocycles and polymers but also predisposes it to several undesirable side reactions.[1][2] Understanding the interplay between these functional groups is the first step toward successful experimentation.
Section 2: Troubleshooting Common Side Reactions
This section addresses the most frequent issues encountered during 2,3-DABA reactions in a question-and-answer format.
Issue 1: Decarboxylation and Formation of m-Phenylenediamine
Q: My reaction produced a significant amount of m-phenylenediamine, and my yield of the desired carboxylic acid product is low. What is causing this?
A: You are observing thermal decarboxylation, the most common side reaction for 2,3-DABA. The carboxylic acid group is susceptible to elimination as carbon dioxide (CO₂), especially at elevated temperatures, leading to the formation of m-phenylenediamine.[3][4] This process can become significant at temperatures exceeding 150°C and is a major competing pathway in high-temperature syntheses like hydrothermal reactions for quinoxalines.[1][5]
Troubleshooting & Mitigation Strategies:
-
Strict Temperature Control: The most effective method is to maintain the reaction temperature below the threshold for significant decarboxylation. For many reactions, keeping the temperature at or below 120°C is sufficient.
-
Use of Protecting Groups: If high temperatures are unavoidable, protecting the carboxylic acid as an ester (e.g., methyl ester) or the amino groups with a labile group like tert-butyloxycarbonyl (Boc) can prevent this side reaction.[1][6] The protecting group can be removed in a subsequent step under milder conditions.
-
Reaction Time Optimization: Minimize the time the reaction is held at elevated temperatures.
| Parameter | Standard Condition | Recommended Modification to Reduce Decarboxylation | Rationale |
| Temperature | > 150 °C | < 120-150 °C | Decarboxylation is kinetically driven by heat.[5] |
| Reaction Time | Prolonged (> 12 h) | As short as possible | Reduces the time window for the side reaction to occur. |
| Functional Group | Free Carboxylic Acid | Methyl Ester or Boc-protected amines | Protection blocks the elimination pathway.[1] |
Issue 2: Reaction Mixture Darkening and Formation of Colored Impurities
Q: My reaction solution turns dark brown or even black upon heating or exposure to air. How can I maintain a cleaner reaction profile?
A: The ortho-diamine functionality of 2,3-DABA is highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially when heated or in the presence of trace metals, can generate highly colored quinone-imine intermediates. These can further react to form complex polymeric materials or phenazine-type structures, which are notoriously difficult to remove.[7][8]
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: The most critical step is to exclude oxygen. Always run reactions under an inert atmosphere of nitrogen (N₂) or argon (Ar).
-
Solvent Degassing: Use solvents that have been thoroughly deoxygenated. This can be achieved by sparging with N₂/Ar for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: Ensure all reagents and starting materials are free from peroxide impurities, which can initiate oxidation.
-
Avoid Trace Metals: Use high-purity reagents and acid-washed glassware to avoid contamination with catalytic metals like iron or copper.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with condenser) while hot and immediately place it under a positive pressure of N₂ or Ar.
-
Solvent Degassing: Sparge the required volume of solvent with N₂ or Ar gas for 30-60 minutes using a long needle.
-
Reagent Addition: Add the deoxygenated solvent to the reaction flask via cannula or syringe. Add solid reagents like 2,3-DABA under a strong counter-flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the entire reaction and cooling period.
Issue 3: Unwanted Cyclization Reactions
Q: I am trying to perform a substitution reaction on the amino groups, but I am forming a heterocyclic byproduct instead. How do I control the reactivity?
A: The ortho-positioning of the two amino groups creates a highly reactive nucleophilic center that readily condenses with 1,2-dicarbonyl compounds (like benzil) to form quinoxalines or can undergo oxidative cyclization to form phenazines.[1][9] If your reagents have the potential to act as a 2-carbon electrophilic unit, this cyclization can outcompete your desired reaction.
Troubleshooting & Mitigation Strategies:
-
Protecting Groups: This is the most robust solution. By protecting one or both amino groups, you can direct the reactivity to the desired site (e.g., the carboxylic acid). The Boc group is an excellent choice as it is stable under many conditions but can be easily removed with acid.[6][10]
-
Dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove salts and isolate the Boc-protected product.
Section 3: Purification and Analysis of Side Products
Q: My reaction is complete, but it contains several byproducts. What are the best methods for purification and analysis?
A: A multi-step approach is often necessary. The choice of technique depends on the specific properties of your desired product versus the impurities.
-
Acid-Base Extraction: This is highly effective for separating the acidic desired product from neutral (e.g., protected intermediates) or basic (m-phenylenediamine) side products. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (like NaHCO₃) to move the carboxylic acid product into the aqueous layer. Re-acidification of the aqueous layer will precipitate the pure product.
-
Charcoal Treatment/Recrystallization: To remove highly colored polymeric impurities, dissolving the crude product in a suitable solvent, adding activated charcoal, heating briefly, and filtering through Celite can be very effective.[11] Subsequent recrystallization can then yield a highly pure, crystalline product.[12]
-
Chromatography: For difficult separations, column chromatography (typically silica gel) is the method of choice. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape) can effectively separate components.
| Technique | Target Impurity | Principle of Separation |
| Thin-Layer Chromatography (TLC) | All | Initial assessment of mixture complexity |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | All | Identification of components by mass |
| Nuclear Magnetic Resonance (NMR) | All | Structural elucidation of product and byproducts.[1] |
| High-Performance Liquid Chromatography (HPLC) | All | Quantification of product purity and impurity levels.[13] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2,3-DABA? Store in a tightly sealed container, protected from light, in a cool (0-8 °C), dry place.[2][14] For long-term storage, storing under an inert atmosphere is recommended to prevent gradual oxidation.
Q2: Can I use oxidizing agents like potassium permanganate with 2,3-DABA? Only if the desired reaction is an oxidative cyclization (e.g., to form a phenazine). Otherwise, strong oxidizing agents will aggressively degrade the molecule.[1]
Q3: Is pH important in my reaction? Yes. The pH will affect the protonation state of both the amino groups and the carboxylic acid, altering their nucleophilicity and reactivity.[15][16] For reactions involving the amino groups as nucleophiles, a non-acidic medium is generally preferred.
Q4: My 2,3-DABA is a dark brown solid. Is it still good to use? Commercial 2,3-DABA often has a tan to dark brown appearance.[14] While this may indicate some level of oxidation, it is often pure enough for use (>98%).[2] However, if your reaction is particularly sensitive, purification by recrystallization before use may be beneficial.
References
- LBAO Chemicals. (n.d.). This compound | 603-81-6 | 98%.
- ResearchGate. (2022). Synthesis of dibenzo[a,c]phenazines.
- Sarthaks eConnect. (2022). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH.
- Chemsrc. (n.d.). This compound | CAS#:603-81-6.
- CymitQuimica. (n.d.). CAS 603-81-6: this compound.
- Huigens, R. W., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- ExamSIDE.Com. (2022). JEE Main 2022 (Online) 27th June Evening Shift | Compounds Containing Nitrogen Question 102.
- Mata, J. F., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. MDPI.
- MDPI. (2010). 2,3-Diaminophenazine.
- Indian Academy of Sciences. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences.
- Chemdad Co., Ltd. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- AnswerXpert. (2023). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc. YouTube.
- Infinity Learn. (n.d.). Decarboxylation of all six possible forms of diaminobenzoic acids....
- SynArchive. (n.d.). Protecting Groups List.
- PubChem. (n.d.). This compound.
- Farlow, A., & Krömer, J. O. (2016).
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- IP.com. (n.d.). A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates.
- ACS Publications. (2020). Manipulating the Polymerization of 3,5-Diaminobenzoic Acid with a Bromate Oscillator. The Journal of Physical Chemistry A.
- Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
- Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.
- E.I. Efiok, et al. (1991). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Applied Bacteriology.
- ResearchGate. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
- ATSDR. (n.d.). Analytical Methods.
- NCBI Bookshelf. (2008). Analytical Methods - Toxicological Profile for Diazinon.
- Kuo, P. C., et al. (1998).
- ACS Publications. (2022). Effects of Acidity on Reactive Oxygen Species Formation from Secondary Organic Aerosols. Environmental Science & Technology.
- ResearchGate. (2007). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups.
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- 2. chemimpex.com [chemimpex.com]
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- 16. pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The 2,3-DABA Assay for Nitrite and Nitrate Quantification
Welcome to the technical support center for the 2,3-diaminobenzoic acid (2,3-DABA) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this sensitive method for quantifying nitrite and nitrate, key biomarkers of nitric oxide (NO) metabolism. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 2,3-DABA assay?
The 2,3-DABA assay is a fluorometric method used to quantify nitrite (NO₂⁻). The underlying principle is a chemical reaction where this compound reacts with nitrite in an acidic environment to form the highly fluorescent compound 1H-naphthotriazole. The intensity of the fluorescence emitted is directly proportional to the nitrite concentration in the sample. To measure nitrate (NO₃⁻), it must first be converted to nitrite, typically through an enzymatic reaction using nitrate reductase.
Q2: Why is sample purity so critical for the 2,3-DABA assay?
Sample purity is paramount because the 2,3-DABA assay's sensitivity makes it susceptible to interference from various components commonly found in biological and environmental samples. Impurities can quench the fluorescence of 1H-naphthotriazole, leading to underestimation of nitrite levels, or they can be autofluorescent, causing high background and an overestimation. Therefore, meticulous sample preparation is not just a preliminary step but a critical determinant of data quality.
Q3: What are the main advantages of the 2,3-DABA assay over the Griess colorimetric assay?
The primary advantage of the 2,3-DABA assay is its superior sensitivity. Fluorometric methods are generally more sensitive than colorimetric methods, allowing for the detection of lower concentrations of nitrite. This is particularly important when analyzing samples with low nitrite levels, such as certain cell culture media or plasma samples. However, like the Griess assay, the 2,3-DABA method can be affected by interferences from other compounds present in the sample matrix.
Troubleshooting Guide: Impact of Sample Purity on Assay Results
This section addresses common issues encountered during the 2,3-DABA assay, with a focus on problems arising from impure samples.
Issue 1: High Background Fluorescence in Blank and Samples
Symptoms: Your blank wells (containing only reagent and buffer/media) and your experimental samples exhibit unusually high fluorescence readings, masking the true signal from your standards and unknown samples.
Potential Causes & Solutions:
-
Autofluorescent Compounds in the Sample: Biological samples like serum, plasma, and cell culture media contain numerous endogenous molecules (e.g., NADH, riboflavins) that fluoresce at similar wavelengths to 1H-naphthotriazole.
-
Solution: Implement a sample cleanup procedure. Protein precipitation is often the first and most crucial step. For more complex matrices, solid-phase extraction (SPE) can be highly effective at removing interfering substances.
-
-
Contaminated Reagents or Labware: Autofluorescent contaminants can be introduced through buffers, water, or improperly cleaned labware.
-
Solution: Use high-purity, HPLC-grade water and reagents. Ensure all glassware and plasticware are thoroughly cleaned and rinsed with deionized water. It is good practice to test all reagents for background fluorescence before use.
-
-
Sub-optimal Reaction Conditions: Incorrect pH or the presence of certain metal ions can lead to the formation of fluorescent side products.
-
Solution: Ensure the acidic conditions required for the reaction are optimal. The presence of chelating agents like EDTA in your sample buffer can help to minimize interference from metal ions.
-
Issue 2: Low or No Signal in Your Samples and Standards
Symptoms: You observe very low fluorescence intensity, even in your highest standard, or your sample readings are at or below the limit of detection.
Potential Causes & Solutions:
-
Fluorescence Quenching: Certain substances in your sample can absorb the excitation light or the emitted fluorescence, a phenomenon known as quenching. High concentrations of proteins are a common cause of quenching.
-
Solution: Deproteinate your samples. A common and effective method is protein precipitation with a cold organic solvent like methanol or acetone, or by using acids such as trichloroacetic acid (TCA). The resulting supernatant will be largely free of proteins.
-
-
Presence of Reducing Agents: Compounds like ascorbic acid (Vitamin C) or glutathione, often present in biological samples, can reduce nitrite to other nitrogen species that do not react with 2,3-DABA.
-
Solution: Sample dilution can sometimes mitigate the effect of low levels of reducing agents. For samples with high concentrations, specific sample preparation steps to remove these agents may be necessary, although this can be challenging. Comparing results with and without the addition of a known amount of nitrite (spiking) can help to assess the extent of this interference.
-
-
Degradation of Nitrite: Nitrite is unstable, especially at low pH or in the presence of certain metals. Improper sample handling and storage can lead to a loss of nitrite before the assay is performed.
-
Solution: Assay samples as quickly as possible after collection. If storage is necessary, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols for Ensuring Sample Purity
To address the challenges outlined above, the following protocols are recommended.
Protocol 1: Protein Precipitation from Biological Fluids (Serum, Plasma)
-
Sample Collection: Collect blood and process to obtain serum or plasma. If using plasma, heparin can interfere with some downstream applications, so citrate or EDTA is often a better choice of anticoagulant.
-
Precipitation: To 100 µL of your sample, add 200 µL of ice-cold methanol.
-
Incubation: Vortex briefly and incubate at -20°C for 2 hours to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the nitrite and nitrate, without disturbing the protein pellet.
-
Analysis: The supernatant is now ready for the 2,3-DABA assay.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Samples
For samples with a high degree of interference, SPE can provide a more thorough cleanup. The choice of SPE cartridge will depend on the nature of the interfering substances. A C18 reversed-phase cartridge is a good starting point for many biological samples.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated (e.g., deproteinized) sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the analytes of interest (nitrite and nitrate) with a stronger solvent. The exact solvent composition will need to be optimized for your specific application.
-
Analysis: The eluted fraction is then used for the 2,3-DABA assay.
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: The 2,3-DABA Reaction Mechanism
Caption: Reaction of nitrite with 2,3-DABA.
Diagram 2: Sample Purity Troubleshooting Workflow
Caption: A decision tree for troubleshooting common 2,3-DABA assay issues.
Concluding Remarks
The 2,3-DABA assay is a powerful tool for nitric oxide research, but its accuracy is intrinsically linked to the purity of the samples being analyzed. By understanding the potential sources of interference and implementing appropriate sample preparation and troubleshooting strategies, researchers can ensure the generation of reliable and high-quality data. This guide provides a framework for identifying and resolving common issues, empowering you to have full confidence in your experimental outcomes.
References
- Vertex AI Search. (n.d.). Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques.
- Digicomst. (2013, August 23). COMPARISON OF DIFFERENT METHODS FOR NITRITE AND NITRATE DETERMINATION IN MEAT PRODUCTS.
- ResearchGate. (2014, October 26). (PDF) Comparison of different methods for Nitrite and Nitrate determination in Meat Products.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH.
- LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids.
- Hach. (n.d.). Nitrate & Nitrite - Water Quality Parameter Overview and Products.
- Biotage. (n.d.). Bioanalytical sample preparation.
- PubMed. (1998, December). Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors.
- Boster Bio. (n.d.). ELISA Sample Preparation Guide: Optimize Your Sample for Accurate Results.
- ijstr.org. (n.d.). Sample Preparation In Bioanalysis: A Review.
- ResearchGate. (n.d.). Sample preparation for analysis by two-dimensional gel electrophoresis.
- National Center for Biotechnology Information. (n.d.). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC.
- MDPI. (n.d.). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review.
- National Center for Biotechnology Information. (n.d.). Validation of two Point-of-care Tests against Standard Lab Measures of NO in Saliva and in Serum - PMC - NIH.
- National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI.
- ResearchGate. (n.d.). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis.
- PubMed. (n.d.). [Assay validation for determining nitrites and nitrates in biological fluids].
- Moravek. (n.d.). 4 Factors That Can Affect Sample Purity Test Results.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background - Blog.
- ResearchGate. (n.d.). Reaction of nitrite with 2,3-diaminonaphthalene (DAN) to form 2,3- naphthotriazole (NAT) under acidic conditions.
- Thermo Fisher Scientific - AU. (n.d.). IHC Troubleshooting Guide. Retrieved from [https://vertexaisearch.cloud.ghttps://vertexaisearch.cloud.g
Technical Support Center: 2,3-Diaminobenzoic Acid (DABA) Derivatization
Welcome to the technical support guide for 2,3-Diaminobenzoic Acid (DABA) derivatization. This resource is designed for researchers, scientists, and drug development professionals who utilize DABA for the fluorescent labeling of α-keto acids, such as sialic acids, for sensitive quantification by High-Performance Liquid Chromatography (HPLC). Here, we address common challenges, provide in-depth scientific explanations, and offer robust troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I seeing low or no signal for my DABA-derivatized analyte during HPLC analysis?
This is the most common issue and typically points to incomplete or failed derivatization. Several factors, from reagent quality to reaction conditions, can be responsible.
The Science Behind the Issue: The derivatization of α-keto acids with this compound is a condensation reaction that forms a highly fluorescent quinoxalinone derivative. This reaction is critically dependent on acidic conditions and the chemical integrity of both the analyte and the DABA reagent. The reaction proceeds via nucleophilic attack of the DABA amino groups on the ketone carbons of the analyte, followed by cyclization and dehydration to form the stable, fluorescent product. Any disruption to this pathway will result in a poor yield.
Troubleshooting Protocol:
-
Verify DABA Reagent Quality:
-
Problem: DABA is susceptible to oxidation, which can be accelerated by light and air exposure. Oxidized DABA appears as a dark brown or black solid instead of a tan or light brown powder and will be unreactive.[1]
-
Solution: Always use fresh, high-purity DABA. Store it protected from light in a desiccator or refrigerator at 0-8 °C.[1] Prepare DABA solutions fresh for each experiment. If your solution is darkly colored, discard it and prepare a new one.
-
-
Confirm Optimal Reaction Conditions:
-
Problem: The reaction is highly sensitive to pH, temperature, and time. Suboptimal conditions will drastically reduce derivatization efficiency.
-
Solution: Ensure your reaction parameters are optimized. A typical starting point for α-keto acids is heating at 50-60°C for 30-60 minutes in an acidic medium.[2] One study analyzing intracellular α-keto acids found success heating at 85°C for 45 minutes.[3]
-
-
Check for Interfering Substances:
-
Problem: Aldehydes and other ketones present in the sample matrix can compete with your target analyte for the DABA reagent, leading to lower yields of the desired derivative.[4]
-
Solution: Implement a sample cleanup step. For biological samples, protein precipitation is often necessary as proteins can contain reactive sites.[5] Solid-phase extraction (SPE) may be required for complex matrices to remove interfering compounds.
-
-
Assess Analyte Integrity:
-
Problem: The α-keto acid analyte may have degraded during sample collection, storage, or preparation.
-
Solution: Ensure proper sample handling procedures are followed. Store samples at -80°C and minimize freeze-thaw cycles. When possible, include a positive control (a pure standard of your analyte) in a clean matrix to confirm the derivatization procedure itself is working.
-
Question 2: My chromatogram shows multiple peaks for a single analyte standard, or a split peak. What is the cause?
Peak splitting or the appearance of multiple unexpected peaks for a single standard indicates an issue with the reaction chemistry, chromatography, or derivative stability.
The Science Behind the Issue: While the primary reaction product is the desired quinoxalinone, side reactions or incomplete reactions can occur. For instance, at excessively high temperatures (>200°C), decarboxylation of the DABA derivative can occur, leading to different products.[6] From a chromatographic perspective, if the sample injection solvent is too acidic or has a much stronger elution strength than the mobile phase, it can cause peak distortion and splitting. This was observed in an analysis of α-keto acids, where overly acidic injection samples caused split peaks for the DMB-KG derivative, a similar reaction.[3]
Troubleshooting Protocol:
-
Neutralize Post-Reaction:
-
Problem: The derivatization is performed under acidic conditions. Injecting a highly acidic sample onto a reversed-phase HPLC column can cause peak splitting.
-
Solution: After the heating step, cool the reaction mixture and dilute it with a basic or neutral solution before injection. A study using a similar reagent, DMB, diluted the final reaction solution fivefold with 65 mM NaOH to resolve peak splitting.[3]
-
-
Optimize HPLC Method:
-
Problem: Poor chromatographic conditions can fail to resolve closely related derivatives or isomers.
-
Solution: Re-evaluate your mobile phase composition and gradient. Ensure the mobile phase is properly buffered. A C18 column is standard, but for certain derivatives, a different stationary phase may provide better separation.[7][8]
-
-
Investigate Derivative Stability:
-
Problem: The fluorescent derivative may not be stable under your storage or analytical conditions, leading to degradation products appearing as extra peaks.
-
Solution: Analyze derivatized samples as quickly as possible. If storage is necessary, keep them at 4°C in the dark and perform a stability study to determine the acceptable storage time before degradation occurs.
-
Visualizing the Process
To better understand the chemistry and the troubleshooting logic, refer to the diagrams below.
DABA Derivatization Pathway
Caption: DABA condenses with an α-keto acid under heat and acidic conditions.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow to diagnose incomplete DABA derivatization.
Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters
For consistent results, adherence to optimized parameters is crucial. Use this table as a starting point for your method development.
| Parameter | Recommended Range | Rationale & Key Considerations |
| DABA Concentration | 5-10 mg/mL in water | Ensure a sufficient molar excess over the analyte. Prepare fresh daily as DABA in solution is not stable long-term. |
| Acid | 0.1 - 1 M HCl | Provides the necessary acidic environment for the condensation reaction. |
| Temperature | 50 - 85 °C | Balances reaction rate with potential degradation. Higher temperatures can speed up the reaction but risk side products.[3] |
| Time | 30 - 60 minutes | Insufficient time leads to incomplete reaction. Excessive time offers no benefit and may increase degradation. |
| pH | < 2 | The reaction requires a strongly acidic environment to proceed efficiently.[9] |
Standard Protocol for DABA Derivatization of α-Keto Acids
This protocol provides a robust starting point for the derivatization of α-keto acids in aqueous samples for HPLC-fluorescence analysis.
Materials:
-
This compound (DABA), high purity
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 7 mg/mL DABA solution by dissolving 7 mg of DABA in 1 mL of HPLC-grade water. Vortex thoroughly. This solution may be slightly hazy.
-
Prepare a 0.5 M HCl solution.
-
Prepare a 0.1 M NaOH solution.
-
-
Sample Preparation:
-
Thaw samples on ice.
-
If samples contain protein (e.g., serum), perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) and use the supernatant.
-
Prepare a standard curve of your target analyte in a matrix that mimics your samples.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of your sample (or standard) with 50 µL of the 7 mg/mL DABA solution.
-
Add 25 µL of 0.5 M HCl to acidify the mixture.
-
Vortex briefly to mix.
-
Place the sealed tube in a heating block or water bath set to 60°C for 45 minutes. Ensure the tubes are protected from direct light during incubation.
-
-
Post-Reaction Handling:
-
After incubation, immediately place the tubes on ice for 5 minutes to stop the reaction.
-
(Optional but recommended) Add an appropriate volume of 0.1 M NaOH to neutralize the sample before injection. The exact volume may require optimization to avoid peak splitting.[3]
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 50 mM ammonium acetate) is common.[8]
-
Detection: Fluorescence detector with excitation at ~360 nm and emission at ~450 nm. (Note: Optimal wavelengths should be confirmed empirically for your specific derivative and detector).
-
References
- Derivatization reaction optimization. (n.d.). ResearchGate.
- Xin, P., Yan, J., Fan, J., & Yan, C. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis.ResearchGate.
- This compound. (n.d.). Chem-Impex.
- Lísa, M., Cífková, E., & Holčapek, M. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.Analytical Chemistry, 93(10), 4485–4493. [Link]
- Sato, K., Sato, K., Okuba, A., & Yamazaki, S. (1998). Optimization of derivatization with 2-aminobenzoic acid for determination of monosaccharide composition by capillary electrophoresis.Analytical Biochemistry, 262(2), 195-197. [Link]
- Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. (2015). ResearchGate.
- Detection of α-keto acids by derivatization with DNP. (n.d.). ResearchGate.
- Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.Journal of Pharmaceutical and Biomedical Analysis, 132, 199-216. [Link]
- Gach, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.Analytical and Bioanalytical Chemistry, 415(21), 5145–5156. [Link]
- Derivatization in the current practice of analytical chemistry. (2014). ResearchGate.
- Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography.Analytical Biochemistry, 108(2), 360-366. [Link]
- Panrod, K., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification.Chula Digital Collections.
- Chen, G. Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.PLoS ONE, 8(10), e78107. [Link]
- Rudolph, M. J., et al. (2015). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Crawford Scientific.
- Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.Analytical Methods, 12(19), 2475-2480. [Link]
- Derivatives in HPLC Analysis Techniques. (n.d.). Scribd.
- Derivatization. (2023). Chemistry LibreTexts.
- Weng, W. C., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.Molecules, 27(19), 6561. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of derivatization with 2-aminobenzoic acid for determination of monosaccharide composition by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Photobleaching of Amine-Reactive Fluorophores
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photobleaching of fluorophores, with a focus on principles applicable to amine-reactive dyes like the fluorescent derivative of 2,3-diaminobenzaldehyde (2,3-DABA). While specific photostability data for the 2,3-DABA reaction product is not extensively published, the fundamental mechanisms of photobleaching and the strategies for its prevention are universal. This guide is designed to provide you with the foundational knowledge and practical protocols to protect your fluorescent signal and ensure the integrity of your experimental data.
Section 1: The Core Problem - Understanding Photobleaching
This section delves into the fundamental mechanisms that cause a fluorescent signal to fade. Understanding the "why" is critical to effectively implementing prevention strategies.
Q1: What is photobleaching and why is it happening to my 2,3-DABA-labeled sample?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1][2] When you illuminate your sample, you are not just exciting the 2,3-DABA fluorophore to produce a signal; you are also initiating a series of chemical reactions that can ultimately destroy it.[3][4]
The process begins when a fluorophore absorbs a photon from the excitation light source. This elevates an electron to an excited singlet state (S₁). While the desired outcome is for the electron to quickly return to the ground state (S₀) and emit a photon (fluorescence), a competing and damaging pathway exists. The excited electron can instead transition to a long-lived, highly reactive excited triplet state (T₁).[1][5][6]
In this triplet state, the fluorophore has more time to interact with other molecules, most notably molecular oxygen (O₂).[6] These interactions generate highly destructive reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[7][8][9] These ROS then attack the chemical structure of the fluorophore, cleaving covalent bonds and rendering it non-fluorescent.[10] Every cycle of excitation presents another opportunity for this destructive pathway to occur, leading to a gradual fading of your signal over time.[1]
Section 2: Proactive Prevention - Sample Preparation and Reagents
The most effective way to combat photobleaching is to build protection directly into your sample preparation workflow.
Q2: How should I mount my coverslip to protect my fluorescent signal?
A: Your choice of mounting medium is one of the most critical factors for preventing photobleaching in fixed-cell imaging.[11][12] Simply mounting in a standard buffer or glycerol/PBS solution is not sufficient for long-term or intense imaging sessions. You must use a specialized antifade mounting medium .[13]
These reagents are formulated to suppress photobleaching by scavenging the ROS that destroy fluorophores.[14] They create a protective chemical environment that extends the fluorescent lifetime of your dye, allowing for longer imaging times and the acquisition of higher-quality data.[15] Antifade reagents can be purchased as ready-to-use commercial solutions (e.g., ProLong Gold, VECTASHIELD) or prepared in the lab.[1][13]
Q3: What are the common antifade reagents and how do I choose one?
A: Several chemical compounds are widely used as antifade agents. They primarily function as free-radical scavengers.[16] The choice depends on your specific application, fluorophore, and whether you are imaging live or fixed cells.
| Antifade Reagent | Primary Mechanism | Pros | Cons |
| p-Phenylenediamine (PPD) | Singlet oxygen scavenger | Highly effective at reducing fading.[14] | Can cause initial quenching (lower signal), is toxic, and can auto-fluoresce, making it less suitable for blue/green fluorophores.[16][17] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD, suitable for live-cell imaging.[14][18] | Can have anti-apoptotic properties, potentially interfering with biological studies. Difficult to dissolve.[14][18] |
| DABCO | Singlet oxygen quencher | Less toxic than PPD, good for live-cell work.[14][16] | Less effective than PPD. May also have anti-apoptotic effects.[14] |
| Trolox | Vitamin E analog | Cell-permeable, effective antioxidant with a dual anti-bleaching mechanism. Good for live-cell imaging. | Can be specific to certain fluorophores and experimental conditions. |
For a general-purpose, lab-prepared mounting medium for fixed cells labeled with a dye like the 2,3-DABA derivative, a DABCO-based recipe is a reliable starting point due to its balance of effectiveness and lower toxicity.
Experimental Protocol: Preparation of a DABCO-Glycerol Antifade Mounting Medium
This protocol provides a step-by-step guide to creating a self-validating antifade solution in your lab.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D27802 or equivalent)
-
Glycerol (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS), 10X stock, pH 7.4
-
Deionized water (dH₂O)
-
0.5 M HCl or 0.5 M NaOH for pH adjustment
-
50 mL conical tube
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare 1X PBS: In a beaker, combine 5 mL of 10X PBS with 45 mL of dH₂O to make 50 mL of 1X PBS.
-
Dissolve DABCO: Weigh out 1.25 g of DABCO and add it to the 50 mL of 1X PBS. Place the beaker on a magnetic stirrer and stir until the DABCO is completely dissolved. This will create a 2.5% (w/v) DABCO solution.
-
Adjust pH (Critical Step): The pH of the mounting medium is crucial for optimal fluorescence.[19] Use a calibrated pH meter to check the pH of the DABCO/PBS solution. It should be alkaline. Carefully add 0.5 M HCl dropwise while stirring to adjust the pH to 8.6 . This pH range is optimal for many common fluorophores.
-
Add Glycerol: Once the pH is stable at 8.6, slowly add 45 mL of glycerol to the 5 mL of the pH-adjusted DABCO/PBS solution. The final volume will be approximately 50 mL. Note: This creates a 90% glycerol solution, which is standard. For certain objectives or high-resolution imaging, matching the refractive index is key.[20]
-
Mix Thoroughly: Continue stirring for at least 15-20 minutes until the solution is homogenous. The high viscosity of glycerol requires patient mixing.
-
Aliquot and Store: Aliquot the final mounting medium into small, light-blocking microcentrifuge tubes (e.g., 1 mL aliquots). Store at -20°C for long-term use.[19] A working aliquot can be kept at 4°C for several weeks.[19]
Section 3: Real-Time Troubleshooting During Image Acquisition
Even with a perfectly prepared sample, photobleaching can occur during the imaging session. This section provides a logical workflow for mitigating signal loss in real-time.
Q4: My signal is fading as I'm trying to capture an image. What settings can I change on the microscope right now?
A: The core principle is to minimize the total number of photons hitting your sample without sacrificing the data you need.[21][22] You have several parameters you can adjust immediately.
-
Reduce Illumination Intensity: This is the most effective first step.[1][22] Your sample is being hit with more light than it needs. Use the lowest light intensity that still provides a sufficient signal-to-noise ratio.[1]
-
Minimize Exposure Time: Shorten the duration the camera's shutter is open for each frame.[1] While longer exposures can seem to produce brighter images, they also accelerate photobleaching.[23]
-
How: Decrease the integration/exposure time in your acquisition software. If the image becomes too dim, you can sometimes compensate by increasing the camera gain, but be mindful that this will also increase noise.
-
-
Reduce Acquisition Frequency: For time-lapse experiments, only image as often as you absolutely need to capture the biological process of interest.[21]
-
How: Increase the interval between acquisitions. If you are taking an image every 30 seconds, see if your process can be captured just as well by imaging every 2 or 5 minutes.
-
-
Avoid Unnecessary Exposure: Do not expose your sample to the excitation light when you are not actively acquiring data.
Section 4: Advanced FAQs
Q5: Can photobleaching be completely eliminated?
A: No, photobleaching is an inherent photochemical process and cannot be completely stopped.[2] The goal of these strategies is to reduce the rate of photobleaching to a point where you can acquire high-quality data before the signal degrades significantly.
Q6: My sample is in an aqueous buffer for live-cell imaging. What can I do?
A: For live-cell imaging, you cannot use hardening mounting media. Instead, you can add antifade reagents directly to your imaging buffer.
-
Oxygen Scavengers: Since oxygen is a key mediator of photobleaching, enzymatic systems like glucose oxidase and catalase (an "oxygen scavenging system") can be added to the media to locally deplete oxygen.[1][25]
-
Live-Cell Reagents: Commercial reagents like ProLong Live Antifade Reagent or cell-permeable antioxidants like Trolox are specifically designed to reduce photobleaching while maintaining cell viability.[15]
Q7: Is photobleaching ever useful?
A: Yes, in advanced microscopy techniques. For example, in Fluorescence Recovery After Photobleaching (FRAP) , a specific region of a cell is intentionally and intensely bleached.[6][10] Researchers then measure the rate at which unbleached fluorescent molecules from surrounding areas diffuse into the bleached spot, providing valuable data on molecular dynamics and mobility.[10]
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved January 8, 2026.
- Cole, R. W., et al. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology. Retrieved January 8, 2026.
- Zheng, Q., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and Photobiology.
- ResearchGate. (n.d.). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
- Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC - NIH.
- Goedhart, J., & Mastop, M. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
- ResearchGate. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- Kim, H., et al. (2021, January 27). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PMC - NIH.
- van der Velde, J. H. M., et al. (n.d.). Super-multiplexed fluorescence microscopy via photostability contrast. PMC - NIH.
- UCSF BIDC. (n.d.). Mounting Media and Antifade reagents.
- ResearchGate. (n.d.). Mountants and Antifades.
- Redig, J. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio.
- Unknown Author. (n.d.). Mounting Medium.
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- ResearchGate. (2025, August 9). Photobleaching of fluorescein as a probe for oxidative stress in single cells.
- PubMed. (n.d.). Photobleaching of fluorescein as a probe for oxidative stress in single cells.
- SciSpace. (n.d.). Mounting Media and Antifade Reagents.
- Wikipedia. (n.d.). Photobleaching.
- Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References.
- Unknown Author. (n.d.). Fluorescence Quenching. Retrieved January 8, 2026.
- Davidson, M. W. (2016, September 12). Fluorescence - Photobleaching. Molecular Expressions Microscopy Primer.
- Wikipedia. (n.d.). Quenching (fluorescence).
- Schönle, A., & Hell, S. W. (2011, March 4). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH.
- Biotek. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data.
- Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes. Retrieved January 8, 2026.
- ResearchGate. (2013, February 26). How can we prevent photobleaching in fluorescent labeled protein stock solution?.
- Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching.
- Vale, R. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence. YouTube.
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- 24. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2,3-Diaminobenzoic Acid Fluorescence
Welcome to the technical support resource for researchers investigating the fluorescent properties of 2,3-Diaminobenzoic acid (2,3-DABA). This guide provides in-depth answers to common questions and troubleshooting advice for experiments concerning the effects of solvents on its fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter for 2,3-DABA?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon).[3] For researchers, particularly in drug development, ΦF is a critical parameter for several reasons:
-
Probe Sensitivity: A higher quantum yield generally implies a brighter fluorescent probe, which is essential for high-sensitivity assays.
-
Environmental Sensing: The quantum yield of 2,3-DABA can be highly sensitive to its local environment. Changes in ΦF in different solvents can provide insights into the polarity of binding sites in macromolecules like proteins or nucleic acids.[4]
-
Photostability: The deactivation pathways that compete with fluorescence (e.g., internal conversion, intersystem crossing) can sometimes lead to photodecomposition.[3][5] Understanding how the solvent affects ΦF helps in selecting conditions that maximize signal and minimize sample degradation.
Q2: How does solvent polarity generally affect the fluorescence of a molecule like 2,3-DABA?
A2: Solvents can profoundly impact a fluorophore's spectral properties and quantum yield. The key mechanism is the interaction between the solvent's dipole moment and the fluorophore's dipole moment, which can differ between the ground and excited states.[6][7]
For polar molecules like 2,3-DABA, which has electron-donating amino groups and an electron-withdrawing carboxylic acid group, the excited state is often more polar than the ground state.[8][9][10] Here's the process:
-
Excitation: The molecule absorbs a photon, transitioning to an excited state. This process is extremely fast (femtoseconds). Initially, the surrounding solvent molecules are still oriented as they were around the ground-state molecule.[7]
-
Solvent Relaxation: Before fluorescence occurs (nanoseconds), the polar solvent molecules reorient themselves around the new, more polar excited-state dipole. This reorientation stabilizes the excited state, lowering its energy.[6][7]
-
Emission: The energy gap between the stabilized excited state and the ground state is now smaller. This results in a bathochromic (red) shift in the emission spectrum, meaning the fluorescence occurs at a longer wavelength.[6][11]
This phenomenon, known as solvatochromism, is a strong indicator that the solvent environment is interacting significantly with the fluorophore. The magnitude of this shift often increases with solvent polarity.[12]
Q3: I'm observing that the fluorescence quantum yield of 2,3-DABA decreases as I move to more polar solvents. Is this expected?
A3: Yes, this is a very common and expected observation for many fluorophores, and it is likely for 2,3-DABA. While polar solvents stabilize the excited state, which causes the red shift, they can also enhance the rates of non-radiative decay pathways that compete with fluorescence.[11]
The total rate of decay from the excited state (ktotal) is the sum of the radiative decay rate (kF, fluorescence) and the non-radiative decay rate (kNR). The quantum yield is given by:
ΦF = kF / (kF + kNR)
In polar solvents, interactions like strong hydrogen bonding or stabilization of intramolecular charge transfer (ICT) states can increase kNR.[11][13] This increased efficiency of non-radiative processes (like heat dissipation) means fewer excited molecules return to the ground state via fluorescence, thus lowering the quantum yield. Studies on the related 3,5-diaminobenzoic acid confirm the presence of ICT and show that its excited state is more polarized than its ground state, which supports this mechanism.[9]
Troubleshooting Guide
Q4: My quantum yield measurements are inconsistent and not reproducible. What are the most common sources of error?
A4: Achieving accurate and reproducible quantum yield values is challenging.[1][5] Here are the most critical factors to control:
-
Inner Filter Effects: This is arguably the most common error source. If the sample's absorbance is too high, the excitation light will be attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other fluorophore molecules.
-
Choice of Standard: The reliability of the comparative method depends entirely on the reference standard.
-
Solution: Choose a well-characterized standard with a known and trusted quantum yield.[1] Ideally, the standard should absorb at the same excitation wavelength and emit in a similar wavelength range as 2,3-DABA to minimize biases from the spectrometer's detector.[14] Quinine sulfate in 0.5 M H₂SO₄ or Rhodamine 6G in ethanol are common standards, but their suitability depends on the spectral properties of 2,3-DABA in your chosen solvent.
-
-
Instrumental Parameters: All measurements for the standard and the sample must be performed under identical conditions.
-
Solution: Do not change excitation/emission slit widths, integration times, or detector voltage between sample and standard runs.[5] Ensure your spectrofluorometer's emission spectra are spectrally corrected for the instrument's response function. An incorrect correction file is a major source of systematic error.[15]
-
-
Solvent Purity and Refractive Index: Impurities in the solvent can fluoresce or quench the sample's fluorescence. The solvent's refractive index also affects the measurement.
-
Solution: Use high-purity, spectroscopy-grade solvents. Always include the refractive index of the solvent for both the sample and the standard in your calculation, as the formula requires it.[16]
-
Q5: I've prepared my standard and 2,3-DABA sample in different solvents. How do I correctly calculate the quantum yield?
A5: When the standard and sample are in different solvents, you must account for the difference in the refractive indices of the solvents. The comparative method, often called the Williams et al. method, uses the following equation:[1][16]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦX is the quantum yield of the test sample (2,3-DABA).
-
ΦST is the known quantum yield of the standard.
-
GradX is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the test sample.
-
GradST is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
ηX is the refractive index of the solvent used for the test sample.
-
ηST is the refractive index of the solvent used for the standard.
The use of gradients from a series of concentrations is more accurate than a single-point measurement.[2][16]
Experimental Protocol & Data
Protocol: Comparative Fluorescence Quantum Yield Determination
This protocol outlines the rigorous comparative method for determining the fluorescence quantum yield of this compound.
Objective: To accurately measure the ΦF of 2,3-DABA in a specific solvent relative to a known fluorescent standard.
Materials:
-
High-purity this compound.
-
High-purity fluorescent standard (e.g., Quinine Sulfate or Rhodamine 6G).
-
Spectroscopy-grade solvents.
-
Calibrated UV-Vis spectrophotometer.
-
Spectrally corrected spectrofluorometer.
-
10 mm path length quartz cuvettes for absorption and fluorescence.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the standard in its recommended solvent (e.g., 1 mg/mL Quinine Sulfate in 0.5 M H₂SO₄).
-
Prepare a concentrated stock solution of 2,3-DABA in the solvent of interest.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of five dilutions for both the standard and the 2,3-DABA sample. The concentrations should be chosen such that the absorbance values at the chosen excitation wavelength are between 0.01 and 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the sample.
-
Record the absorbance value at the chosen excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each of the prepared dilutions. Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements. [5]
-
Record a blank spectrum for each solvent used and subtract it from the corresponding sample spectra.
-
-
Data Analysis:
-
For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create two separate plots:
-
Integrated fluorescence intensity vs. Absorbance at λex for the standard.
-
Integrated fluorescence intensity vs. Absorbance at λex for the 2,3-DABA sample.
-
-
Perform a linear regression for each plot. The slope of the line is the gradient (Grad). You should have a GradST for the standard and a GradX for the sample.[16]
-
-
Quantum Yield Calculation:
Data Presentation: Expected Solvent Effects on 2,3-DABA
The following table presents hypothetical, yet scientifically plausible, data for 2,3-DABA to illustrate the expected trends. Actual experimental values must be determined empirically.
| Solvent | Polarity Index (Reichardt) | Refractive Index (η) at 20°C | Emission λmax (nm) | Quantum Yield (ΦF) |
| Cyclohexane | 31.2 | 1.427 | 385 | 0.45 |
| Toluene | 33.9 | 1.497 | 398 | 0.41 |
| THF | 37.4 | 1.407 | 415 | 0.33 |
| Acetonitrile | 45.6 | 1.344 | 430 | 0.21 |
| Methanol | 55.4 | 1.329 | 445 | 0.15 |
| Water | 63.1 | 1.333 | 460 | 0.09 |
This table illustrates a typical trend where increasing solvent polarity leads to a red shift in emission and a decrease in quantum yield.
Visualizations
Experimental Workflow
Caption: Workflow for comparative fluorescence quantum yield measurement.
Solvent Influence on 2,3-DABA Excited State
Caption: Influence of polar solvents on the excited state of 2,3-DABA.
References
- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
- Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
- Resch-Genger, U., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- Jameson, D. M., et al. (2015). What's wrong with my quantum yield measurement?. ResearchGate.
- Abdel-Shafi, A. A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Royal Society of Chemistry.
- Coconote. (n.d.). Influence of Solvent on Fluorescence Emission.
- Belay, A., et al. (2016). Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. Semantic Scholar.
- Naraharisetty, S. R. G., et al. (n.d.). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. ResearchGate.
- LibreTexts Chemistry. (2023). 3.5: Quantum Yield of Fluorescence.
- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- de Melo, J. S., et al. (2007). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. PubMed.
- Edinburgh Instruments. (2012). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- Londoño-Lemos, M. E., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.
- Husain, S., & Pant, S. (2021). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study. ResearchGate.
- Lakowicz, J. R. (1999). Solvent Effects on Emission Spectra. Semantic Scholar.
- Husain, S., & Pant, S. (2021). Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. INIS-IAEA.
- PubChem. (n.d.). This compound.
- Patil, N. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides.... PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to Sialic Acid Analysis: 2,3-Diaminobenzoic Acid (DABA) vs. 1,2-diamino-4,5-methylenedioxybenzene (DMB)
Introduction: The Critical Role of Sialylation Analysis
Sialic acids, a family of nine-carbon acidic monosaccharides, are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] In the realm of biotherapeutics, the type and extent of sialylation are critical quality attributes (CQAs) that can significantly impact a drug's serum half-life, biological activity, and immunogenicity.[1][2] For instance, while N-acetylneuraminic acid (Neu5Ac) is common in humans, the presence of N-glycolylneuraminic acid (Neu5Gc), which humans cannot synthesize, can elicit an immune response.[1] Consequently, regulatory bodies like the ICH (International Council for Harmonisation) mandate the careful monitoring of sialic acid content throughout a biopharmaceutical's lifecycle.
Among the various analytical techniques, pre-column derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection is a widely adopted method due to its high sensitivity and specificity.[1] This guide provides an in-depth, objective comparison of two common derivatizing agents: the historical reagent, 2,3-Diaminobenzoic acid (DABA), and the current industry standard, 1,2-diamino-4,5-methylenedioxybenzene (DMB). We will delve into the underlying chemistry, performance characteristics, and practical considerations to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Chemistry of Derivatization: A Tale of Two Diamines
The fundamental principle behind both DABA and DMB derivatization is the same: a condensation reaction between the α-keto acid functionality of the sialic acid and the aromatic diamine of the reagent. This reaction, conducted under acidic conditions, forms a highly fluorescent, stable heterocyclic compound that can be readily detected and quantified.
The reaction proceeds in two main steps. First, the sialic acid, which exists in equilibrium between its cyclic and open-chain forms, reacts. The primary amino group of the dye attacks the carbonyl carbon of the open-chain α-keto acid to form an imine intermediate.[3] This is followed by a cyclization reaction with the second amino group, which, after rearrangement, yields the final fluorescent derivative.[3]
Caption: General reaction scheme for sialic acid derivatization.
While the core mechanism is shared, the structural differences between DABA and DMB lead to derivatives with distinct properties, impacting everything from reaction kinetics to the ultimate sensitivity of the assay. DMB has been shown to be the superior method for sialic acid analysis.[4][5]
Head-to-Head Comparison: DMB vs. DABA
While DABA was a foundational reagent for sialic acid analysis, DMB has largely superseded it in modern analytical laboratories. This shift is driven by DMB's superior performance across several key parameters. The analysis of DMB-labeled sialic acids is a well-established and accepted method by various international regulatory agencies.
| Parameter | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | This compound (DABA) | Rationale & Expert Insights |
| Sensitivity | Very High (attomole to femtomole) [4][6] | Moderate (picomole) | The methylenedioxy group on the DMB molecule enhances the quantum yield of the resulting fluorophore, leading to a significantly more intense fluorescent signal. This allows for the analysis of samples with very low sialic acid content.[6] |
| Specificity | High. Reacts with α-keto acids.[7] | Moderate. Can react with other aldehydes and ketones, potentially leading to interfering peaks. | While both reagents target the α-keto acid group, DMB's reaction is generally cleaner. Other α-keto acids in biological samples, like pyruvate, can react with DMB, but these are typically well-resolved chromatographically.[7] |
| Fluorescence (λex/λem) | ~373 nm / ~448 nm [8] | ~366 nm / ~454 nm | Both reagents produce derivatives that are measurable with standard fluorescence detectors. The specific wavelengths for DMB are well-documented and optimized in numerous commercial kits and protocols.[8] |
| Reagent Stability | Low. Must be prepared fresh before use and protected from light.[7] | Moderate. Also requires fresh preparation but is slightly more stable than DMB solution. | The DMB labeling solution contains reducing agents (e.g., sodium hydrosulfite, 2-mercaptoethanol) to prevent oxidation of the dye, making the prepared reagent highly reactive and short-lived.[7] It must be used within an hour for best results.[7] |
| Labeled Product Stability | Moderate. Light-sensitive.[1][7] Analyze within 24-72 hours.[1][9] | Low. The derivative is less stable and more prone to degradation than the DMB-adduct. | DMB-labeled sialic acids are light-sensitive and can oxidize.[7][9] For optimal results, samples should be analyzed as soon as possible, preferably within a few hours.[7][9] If storage is necessary, it should be at -20°C in the dark for no more than 72 hours.[9] |
| Reaction Conditions | 50°C for 2-3 hours in the dark.[7] | 50-60°C for 2-2.5 hours. | The DMB reaction conditions have been extensively optimized to ensure high labeling efficiency while preserving the structural integrity of the sialic acids, including labile O-acetyl groups.[9] |
| Common Issues | Light sensitivity, potential for reagent-derived interference peaks. | Lower signal-to-noise, higher background fluorescence, less stable product. | Proper chromatographic optimization is key to resolving DMB-labeled sialic acids from any excess reagent peaks, ensuring accurate quantification. |
Validated Experimental Workflow: From Glycoprotein to Quantified Sialic Acid
A robust and reproducible sialic acid analysis workflow is paramount. The following protocols represent a self-validating system, incorporating standards and controls to ensure data integrity.
Caption: The complete workflow for sialic acid analysis.
Part 1: Sialic Acid Release (Mild Acid Hydrolysis)
This initial step cleaves the terminal sialic acids from the glycoconjugate while preserving their native structure, including O-acetyl groups.
-
Sample Preparation: Transfer an appropriate amount of glycoprotein (typically 50-200 µg) to a microcentrifuge tube.[3][7][8]
-
Acid Addition: Add 2 M acetic acid to the sample.
-
Incubation: Tightly cap the vial and incubate in an oven or heating block at 80°C for 2 hours.[2][7] Using an oven is recommended to prevent evaporation and condensation that can occur with some heating blocks.[3]
-
Cooling & Clarification: Cool the sample to room temperature. Centrifuge if necessary to pellet any precipitate and transfer the supernatant containing the released sialic acids to a new vial.
Part 2: Derivatization with DMB (Recommended Protocol)
This protocol is optimized for high sensitivity and is the industry-preferred method. Crucially, the labeling reagent must be prepared fresh and all steps involving the reagent and labeled samples must be performed protected from light. [7]
-
Prepare DMB Labeling Reagent (Example):
-
Note: Commercial kits provide pre-optimized reagents and are highly recommended.
-
In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol and mix.
-
Add this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix.
-
Finally, add this complete solution to a vial containing 0.7 mg of DMB and mix until dissolved. Use this reagent within one hour.[7]
-
-
Labeling Reaction:
-
Stopping the Reaction: Terminate the reaction by diluting the mixture with a large volume of water (e.g., add 480 µL of water to a 20 µL reaction).[9] The sample is now ready for HPLC analysis.
Part 3: HPLC Analysis
The derivatized sialic acids are separated by reverse-phase HPLC and quantified by fluorescence detection.
-
Chromatographic System: A standard HPLC or UHPLC system with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., Waters BEH C18, Agilent GlykoSep R) is commonly used.[9] An RP-Amide column can also offer improved resolution and shorter run times.
-
Mobile Phase (Isocratic Example): An isocratic mobile phase of Acetonitrile:Methanol:Water (e.g., 9:7:84 v/v/v) is often sufficient to achieve baseline resolution of major sialic acid species.[9]
-
Flow Rate: Typically 0.5 - 0.9 mL/min.[9]
-
Fluorescence Detection (DMB):
-
Quantification: A standard curve is generated using the peak areas of the known quantitative standards (Neu5Ac and Neu5Gc) to determine the concentration of sialic acids in the sample.[2]
Conclusion: Why DMB is the Authoritative Choice
While DABA laid the groundwork for fluorescent analysis of sialic acids, the experimental data and widespread industry adoption overwhelmingly support 1,2-diamino-4,5-methylenedioxybenzene (DMB) as the superior reagent for modern, high-stakes applications.
The key advantages of DMB are its significantly higher sensitivity and the generation of a more stable fluorescent product, allowing for the reliable quantification of sialic acids even in low-abundance samples.[6][9] The method is robust, well-characterized, and accepted by regulatory agencies, making it the authoritative choice for CQA monitoring in biopharmaceutical development and quality control. While working with DMB requires careful attention to its light sensitivity and the need for fresh reagent preparation, these considerations are minor trade-offs for the vast improvements in data quality and analytical confidence. For any new method development or routine analysis requiring high sensitivity and reproducibility, DMB is the recommended and scientifically validated choice.
References
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Waters Corporation. (n.d.). Sialic Acid Analyses Using BEH C18 Columns.
- BenchChem. (2025). Technical Support Center: Optimizing Derivatization of N-Acetyl-Neuraminic Acid with DMB. BenchChem.
- Ludger Ltd. (n.d.). Product Guide for LudgerTagTM DMB Sialic Acid Release and Labelling Kit. Ludger.
- Takara Bio. (2016). Sialic Acid Fluorescence Labeling Kit. Takara Bio.
- Ludger Ltd. (n.d.). DMB sialic acid release & labelling kit (96 samples). Ludger.
- Ludger Ltd. (n.d.). DMB sialic acid release & labelling kit (22 samples). Ludger.
- Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT. Agilent.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025). An Enhanced Dual Detection of DMB-Labeled Sialic Acids Using High-Resolution Accurate Mass Spectrometry and Fluorescence Detection.
- National Institutes of Health. (2025). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. PubMed Central.
- ResearchGate. (n.d.). Reactions between sialic acids and DMB and structures of the reaction products.
- QA-Bio. (n.d.). DMB Sialic Acid Labeling Kit. QA-Bio.
Sources
- 1. waters.com [waters.com]
- 2. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 3. ludger.com [ludger.com]
- 4. researchgate.net [researchgate.net]
- 5. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DMB sialic acid release & labelling kit [ludger.com]
- 9. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Method Validation: Corroborating 2,3-DABA HPLC Results with Mass Spectrometry
In the landscape of bioanalytical and pharmaceutical sciences, the accurate quantification of specific analytes is paramount. For compounds that lack a strong chromophore or fluorophore, derivatization is a critical step to enable sensitive detection by High-Performance Liquid Chromatography (HPLC). 2,3-Diaminobenzoic acid (2,3-DABA) has emerged as a valuable derivatizing agent, particularly for α-keto acids and other carbonyl-containing compounds, converting them into highly fluorescent quinoxalinone derivatives. However, reliance on a single detection method, such as fluorescence, is often insufficient to meet the rigorous standards of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide provides an in-depth comparison of HPLC-fluorescence methods using 2,3-DABA and their essential validation with the unparalleled specificity of mass spectrometry (MS).
The Rationale for a Dual-Detection Approach
While HPLC with fluorescence detection (HPLC-FLD) offers excellent sensitivity, its specificity can be compromised by co-eluting fluorescent impurities or matrix components. This is where the orthogonal technique of mass spectrometry becomes indispensable. Mass spectrometry provides molecular weight and structural information, offering an unambiguous identification of the analyte of interest. The hyphenation of LC with MS (LC-MS) combines the separation power of chromatography with the mass analysis capabilities of MS, creating a powerful analytical tool.[6] This dual-detection strategy forms a self-validating system, ensuring the identity, purity, and accurate quantification of the DABA-derivatized analyte.
The validation of an analytical procedure is a demonstration that it is suitable for its intended purpose.[7] For regulatory submissions, this involves a comprehensive evaluation of validation characteristics including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7][8] Utilizing MS to confirm the identity of the peak detected by fluorescence adds a critical layer of specificity to the overall method validation.
Experimental Design: A Tale of Two Detectors
This guide will walk through the process of developing and validating an HPLC-FLD method for a target analyte derivatized with 2,3-DABA, followed by the crucial confirmation step using LC-MS.
Part 1: HPLC-Fluorescence Method Development and Protocol
The primary objective of the HPLC-FLD method is to achieve sensitive and reproducible quantification. The derivatization reaction with 2,3-DABA is the cornerstone of this process.
The Chemistry of Derivatization
2,3-DABA reacts with α-keto acids and other 1,2-dicarbonyl compounds in a condensation reaction to form a stable and highly fluorescent quinoxalinone derivative. This chemical transformation is essential for analytes that do not possess native fluorescence, significantly enhancing their detectability.[9][10][11] The choice of derivatization is a strategic decision to improve ionization efficiency, chromatographic behavior, and overall stability of the analyte.[11][12]
Experimental Protocol: Derivatization and HPLC-FLD Analysis
-
Sample Preparation : The initial sample preparation is critical and will vary depending on the matrix (e.g., plasma, urine, cell culture media). A generic protocol involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization Reaction :
-
To 100 µL of the extracted sample, add 50 µL of a freshly prepared 10 mg/mL solution of 2,3-DABA in 0.1 M HCl.
-
Add 50 µL of a reducing agent, such as 0.1 M sodium metabisulfite, to prevent oxidation of the DABA reagent.
-
Incubate the mixture at 60°C for 30 minutes in the dark to facilitate the reaction and prevent photodegradation of the fluorescent derivative.
-
Cool the reaction mixture to room temperature and inject it into the HPLC system.
-
-
HPLC-FLD Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for separating the DABA derivatives.
-
Mobile Phase : A gradient elution is often employed to achieve optimal separation. For example, a gradient of acetonitrile and a phosphate buffer (pH 3.5) can be effective.
-
Flow Rate : A flow rate of 1.0 mL/min is a common starting point.
-
Fluorescence Detection : Excitation and emission wavelengths for the quinoxalinone derivative should be optimized, but are typically in the range of 360 nm for excitation and 450 nm for emission.
-
Visualizing the HPLC-FLD Workflow
Caption: Workflow for 2,3-DABA derivatization and HPLC-FLD analysis.
Part 2: Mass Spectrometric Confirmation
The gold standard for validating the identity of a chromatographic peak is mass spectrometry. This step provides irrefutable evidence that the fluorescent signal corresponds to the target analyte.
The Power of Mass-to-Charge Ratio
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This provides a unique molecular fingerprint for the derivatized analyte, offering a much higher degree of certainty than fluorescence detection alone. For complex matrices, LC-MS/MS is often employed, where a precursor ion is selected and fragmented to produce a characteristic product ion spectrum, further enhancing selectivity and sensitivity.[6][10]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : The same derivatization protocol as for the HPLC-FLD method is used.
-
LC-MS Conditions :
-
LC System : The same HPLC method can often be used, but it's crucial to ensure the mobile phase is compatible with the MS ion source (e.g., avoiding non-volatile salts like phosphate buffers and opting for formic acid or ammonium acetate).
-
Mass Spectrometer : An electrospray ionization (ESI) source is commonly used for DABA derivatives, typically in positive ion mode.
-
Data Acquisition : The instrument can be operated in full scan mode to obtain the mass spectrum of the eluting peak or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.
-
Visualizing the MS Validation Workflow
Caption: Workflow for LC-MS confirmation of 2,3-DABA derivatized analytes.
Comparative Data Analysis
A robust validation package will include a comparison of the data obtained from both HPLC-FLD and LC-MS. The following table summarizes key validation parameters and how each technique contributes to the overall confidence in the results.
| Validation Parameter | HPLC-Fluorescence | LC-Mass Spectrometry | Rationale for Comparison |
| Specificity | Moderate to High (dependent on matrix) | Very High (unambiguous identification) | MS confirms the identity of the peak quantified by fluorescence, ensuring the method is specific for the analyte of interest. |
| Limit of Quantitation (LOQ) | Low (typically ng/mL to pg/mL) | Low to Very Low (can be more sensitive than FLD) | Comparing LOQs helps in selecting the most appropriate technique for the required sensitivity of the assay. |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99 | Both techniques should demonstrate a linear response over the desired concentration range. |
| Accuracy (% Recovery) | 85-115% | 85-115% | Accuracy should be comparable between the two methods, indicating no systematic errors. |
| Precision (%RSD) | < 15% | < 15% | Precision demonstrates the reproducibility of the method for both detection techniques. |
Conclusion: A Symbiotic Relationship for Unquestionable Data Integrity
The validation of an analytical method using 2,3-DABA derivatization is a multi-faceted process that demands a rigorous approach. While HPLC with fluorescence detection provides the sensitivity required for trace-level quantification, it is the confirmatory power of mass spectrometry that elevates the method to a level of unimpeachable scientific integrity. By employing this dual-detection strategy, researchers, scientists, and drug development professionals can be confident in the identity, purity, and concentration of their target analytes. This comprehensive validation approach is not merely a best practice; it is a fundamental requirement for generating reliable data that can withstand the scrutiny of regulatory review and advance the frontiers of scientific discovery.
References
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link][4]
- Quality Guidelines.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][6]
- ICH Q2 R1: Mastering Analytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- ICH Q2 Analytical Method Valid
- Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link][10]
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- Chemical derivatization in LC-MS bioanalysis: Current & future challenges.
- Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link][7]
Sources
- 1. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. jfda-online.com [jfda-online.com]
- 10. ddtjournal.com [ddtjournal.com]
- 11. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Sialic Acid Isomers: A Critical Evaluation of the 2,3-DABA Method and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development and glycobiology research, the accurate quantification of sialic acid isomers is of paramount importance. Sialylation patterns, including the specific linkage of sialic acids (e.g., α2,3- or α2,6-), can significantly impact the efficacy, stability, and immunogenicity of glycoprotein therapeutics. Consequently, robust and reliable analytical methods are essential for product characterization and quality control.
This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of sialic acid isomers, with a specific focus on the 2,3-diaminobenzoic acid (2,3-DABA) derivatization method followed by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for your analytical strategy. We will critically examine the quantitative accuracy of the 2,3-DABA method, benchmark it against prevalent alternatives, and provide the necessary experimental details to empower you to make informed decisions for your specific applications.
The Principle of Fluorescent Labeling: The Case of 2,3-DABA and its Analogue DMB
The foundational principle of the 2,3-DABA method, and its widely used analogue 1,2-diamino-4,5-methylenedioxybenzene (DMB), lies in the chemical derivatization of the α-keto acid functionality of sialic acids. This reaction introduces a fluorescent tag, enabling highly sensitive detection by fluorescence-based HPLC. While specific, comprehensive validation data for the 2,3-DABA method is not extensively available in recent literature, the wealth of data on the closely related DMB method provides a strong proxy for evaluating the performance of this class of fluorescent labeling techniques.
The derivatization reaction involves the condensation of the diamino-aromatic compound with the α-keto group of the sialic acid, forming a stable, fluorescent quinoxaline derivative. This allows for the separation and quantification of different sialic acid species, including N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), based on their chromatographic retention times and fluorescence intensity.
Experimental Protocol: A Validated DMB Derivatization and HPLC Workflow
The following protocol is a robust, field-proven method for the quantification of sialic acids using DMB derivatization, adaptable for 2,3-DABA with appropriate optimization of reaction and detection conditions.
Part 1: Release of Sialic Acids from Glycoprotein
-
Acid Hydrolysis: To a known amount of glycoprotein (typically 5-200 µg depending on sialylation levels), add 2 M acetic acid.[1]
-
Incubation: Incubate the mixture at 80°C for 2 hours to release the sialic acid residues from the glycans.
-
Drying: Dry the sample completely using a vacuum centrifuge.
Part 2: DMB Derivatization
-
Reagent Preparation: Prepare the DMB labeling solution fresh. A typical formulation includes DMB, a reducing agent (e.g., sodium hydrosulfite), and a catalyst in an acidic buffer.
-
Derivatization Reaction: Reconstitute the dried sialic acid sample in the DMB labeling solution.
-
Incubation: Incubate the reaction mixture in the dark at 50-60°C for 2-3 hours. The protection from light is critical as the DMB-labeled sialic acids are light-sensitive.
-
Reaction Quenching: Stop the reaction by adding a suitable solvent, typically water or mobile phase.
Part 3: HPLC Analysis
-
Chromatographic System: Utilize a reverse-phase HPLC system equipped with a fluorescence detector.
-
Column: A C18 column is commonly used for the separation of DMB-labeled sialic acids.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile, methanol, and water.
-
Detection: Set the fluorescence detector to excitation and emission wavelengths appropriate for the DMB-sialic acid adduct (e.g., Ex: 373 nm, Em: 448 nm).
-
Quantification: Generate a standard curve using known concentrations of sialic acid standards (Neu5Ac and Neu5Gc) that have undergone the same derivatization procedure.
Figure 1: Experimental workflow for sialic acid analysis using DMB derivatization and HPLC.
Quantitative Performance of Sialic Acid Analysis Methods
The trustworthiness of any quantitative method hinges on its validation parameters. The following table summarizes the typical quantitative performance of the DMB-HPLC method, alongside alternative techniques, based on data from various studies. It is important to note that direct comparisons can be challenging due to inter-study variability in instrumentation and protocols.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Recovery (%) |
| DMB-HPLC | Fluorescence Derivatization | > 0.99[1] | 0.0068 nmol (Neu5Ac)[1] | 0.0205 nmol (Neu5Ac)[1] | < 6%[2] | 90-110%[3] |
| LC-MS/MS | Mass Spectrometry | > 0.99 | 0.03 ng/mL (Neu5Ac)[4] | 0.1 ng/mL (Neu5Ac) | < 15% | 95-105%[4] |
| Enzymatic Assay | Colorimetric/Fluorometric | > 0.98[3] | 2.13 µg/mL (Fluorometric)[3] | 6.44 µg/mL (Fluorometric)[3] | < 10% | 85-115% |
| HPAE-PAD | Anion Exchange Chromatography | > 0.99 | pmol range | pmol range | < 5% | 90-110% |
Alternative Methods for Sialic Acid Quantification: A Comparative Overview
While the 2,3-DABA/DMB-HPLC method is a robust and sensitive technique, several other methods are employed for sialic acid analysis, each with its own set of advantages and disadvantages.
Mass Spectrometry (LC-MS/MS)
Principle: Liquid chromatography is used to separate sialic acids, which are then ionized and detected by a mass spectrometer. The high specificity and sensitivity of MS allow for accurate quantification and structural elucidation.
Workflow:
Figure 3: Principle of an enzymatic assay for sialic acid quantification.
Advantages:
-
High Specificity: Enzymes provide high specificity for sialic acids.
-
Simplicity: Assays are often available in kit format and are relatively easy to perform.
Disadvantages:
-
Indirect Measurement: The assay measures a product of the enzymatic reaction, not the sialic acid directly.
-
Interference: The detection step can be prone to interference from other components in the sample.
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle: This method separates sialic acids based on their negative charge at high pH on an anion-exchange column. Detection is achieved by measuring the electrical current generated by the oxidation of the analytes at the surface of a gold electrode.
Advantages:
-
Direct Detection: No derivatization is required.
-
Good Resolution: Can separate a wide range of monosaccharides, including different sialic acid species.
Disadvantages:
-
High pH Mobile Phases: Requires specialized, corrosion-resistant HPLC systems.
-
Electrode Fouling: The gold electrode can become fouled over time, requiring careful maintenance.
-
Limited to Carbohydrates: Not applicable to other classes of molecules.
Conclusion and Recommendations
The choice of an analytical method for the quantitative analysis of sialic acid isomers is a critical decision that should be guided by the specific requirements of the application, including the need for sensitivity, specificity, throughput, and the available instrumentation and expertise.
The 2,3-DABA/DMB-HPLC method stands as a highly sensitive and reliable technique, particularly well-suited for routine quality control environments where high throughput and robust performance are paramount. While direct and comprehensive validation data for 2,3-DABA itself is somewhat limited in recent publications, the extensive validation of the analogous DMB method provides a strong foundation for its use. Its primary advantages are its excellent sensitivity and the relatively lower cost of instrumentation compared to mass spectrometry.
For applications requiring the highest level of specificity and structural confirmation, LC-MS/MS is the undisputed gold standard. Its ability to provide detailed structural information and distinguish between subtle isomeric differences is invaluable in research and in-depth characterization of novel biotherapeutics. However, the higher cost and complexity of this technique must be considered.
Enzymatic assays offer a simple and specific alternative for screening purposes, but generally lack the sensitivity and quantitative rigor of chromatographic methods. HPAE-PAD is a powerful label-free technique but requires specialized instrumentation.
References
- Development and Validation of a Label-Free HPLC-CAD Method to Determine Total Sialic Acid in Therapeutic Proteins. (2025).
- Analysis of Sialic Acids in Biopharmaceuticals. (n.d.). Ludger Ltd. [Link]
- Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. (2025). PubMed. [Link]
- Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. (2014). PMC. [Link]
- An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. (2025). NIH. [Link]
- An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. (2022). NIH. [Link]
- Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (2020). CentAUR. [Link]
- An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. (2021). Agilent. [Link]
- LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. (2020). Analytical Methods (RSC Publishing). [Link]
- Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. (2015). PMC. [Link]
- of the correlation coefficient, accuracy, precision, LOD and LOQ values for the proposed method. (2022).
- Analytical Method Validation Common Problem 3. (n.d.). NPRA. [Link]
- Determination of N-acetylneuraminic acid in poultry eggs by ultra performance liquid chromatography–tandem mass spectrometry. (2015).
- Sialic Acid Analyses Using BEH C18 Columns. (n.d.).
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. (n.d.).
- Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (2020). MDPI. [Link]
- Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry. (2014). PubMed. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]
- 4. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
sensitivity and detection limits of 2,3-Diaminobenzoic acid assays
A Comparative Guide to the Sensitivity and Detection Limits of Assays Utilizing ortho-Phenylenediamine Derivatives and Their Alternatives for Key Biomolecule Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, the precise quantification of key analytes is paramount. While a multitude of detection methods exist, those based on the reaction of ortho-phenylenediamine derivatives to yield fluorescent products have been a cornerstone for specific applications. This guide provides an in-depth comparison of the sensitivity and detection limits of these assays, with a primary focus on the established applications of 2,3-diaminonaphthalene (DAN) and its analogs for nitric oxide/nitrite and selenium analysis, and 1,2-diamino-4,5-methylenedioxybenzene (DMB) for sialic acid quantification.
While 2,3-Diaminobenzoic acid (2,3-DABA) shares the characteristic o-diamino functional group, its application in validated, high-sensitivity assays is not widely documented in current scientific literature. Therefore, this guide will focus on its more established and potent analogs, providing a comparative analysis against other mainstream methods to offer a comprehensive decision-making tool for researchers.
Nitric Oxide and Nitrite Detection: A Tale of Two Chemistries
Nitric oxide (NO) is a transient signaling molecule with a short half-life, making its direct measurement challenging.[1] Consequently, many assays quantify its more stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
The o-Phenylenediamine Approach: 2,3-Diaminonaphthalene (DAN) Assay
The DAN assay is a highly sensitive fluorometric method for nitrite detection. The underlying principle is the reaction of DAN with the nitrosonium cation (formed from nitrite in an acidic environment) to produce the highly fluorescent compound 1-(H)-naphthotriazole.[2]
Caption: Reaction of DAN with nitrite to form fluorescent 1-(H)-naphthotriazole.
-
Sample Preparation: Centrifuge cell culture supernatants or other biological fluids to remove particulate matter.
-
Nitrate Reduction (Optional): To measure total NO production (nitrite + nitrate), nitrate in the sample must first be converted to nitrite using nitrate reductase.[2]
-
Reaction Setup: In a 96-well microplate, add 100 µL of sample or nitrite standard.
-
DAN Reagent Addition: Add 10 µL of freshly prepared DAN solution (typically 0.05 mg/mL in 0.62 M HCl).
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2.8 M NaOH.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360-375 nm and emission at ~410-450 nm.[3]
The Classic Alternative: Griess Assay
The Griess assay is a colorimetric method based on a two-step diazotization reaction.[4][5] Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye.[4]
Performance Comparison: Nitrite/Nitric Oxide Assays
| Assay | Principle | Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| 2,3-Diaminonaphthalene (DAN) | Fluorometric | ~10-25 nM[6][7] | 10 nM - 10 µM[7] | High sensitivity, suitable for low NO concentrations. | Reagent is light-sensitive and potentially carcinogenic.[3][8] Requires acidic conditions. |
| Griess Assay | Colorimetric | ~0.5 - 1.0 µM[4][9] | 1 - 100 µM | Inexpensive, simple, commercially available kits.[4] | Lower sensitivity, interference from colored compounds. |
| Diaminofluorescein-2 (DAF-2) | Fluorometric | ~5 nM (in vitro) | nM to low µM range | High sensitivity, suitable for intracellular imaging. | Can be sensitive to peroxynitrite, potential for artifacts due to photosensitivity.[10][11] |
Selenium Quantification: From Fluorescence to Atomic Spectrometry
Selenium is an essential trace element, and its quantification in biological and environmental samples is crucial.
The o-Phenylenediamine Approach: DAN Assay for Selenium(IV)
Similar to its reaction with nitrite, 2,3-diaminonaphthalene (DAN) reacts with selenium(IV) in an acidic medium to form a fluorescent piazselenol.[12][13] This complex can be extracted into an organic solvent like cyclohexane for measurement.
Caption: General workflow for selenium quantification using the DAN fluorometric assay.
The formation of the DAN-selenol complex is highly pH-dependent. Inadequate pH control is a major source of irreproducibility in this assay. Optimal fluorescence is typically achieved when the final pH of the reaction mixture is between 1.5 and 2.0.[13]
High-Throughput Alternatives: Atomic Spectrometry
For highly sensitive and accurate selenium determination, atomic spectrometry techniques are the gold standard.
-
Hydride Generation Atomic Absorption Spectrometry (HG-AAS): Offers excellent sensitivity by converting selenium to a volatile hydride, which is then atomized.
-
Electrothermal Atomic Absorption Spectrometry (ET-AAS): Provides a very low detection limit by atomizing the sample in a graphite furnace.[14]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The most sensitive technique, capable of multi-element analysis and isotopic measurements.
Performance Comparison: Selenium Assays
| Assay | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| 2,3-Diaminonaphthalene (DAN) | Fluorometric | ~1.6 ng/mL (0.0016 µg/mL)[12] | Good sensitivity, relatively low cost. | Requires careful pH control, potential for quenching, laborious sample preparation.[13] |
| HG-AAS | Atomic Absorption | ~0.02 µg/L[14] | Very high sensitivity. | Can have lower repeatability than ET-AAS.[14] |
| ET-AAS | Atomic Absorption | ~1 µg/L[14] | Good accuracy and repeatability. | Less sensitive than HG-AAS.[14] |
| ICP-MS | Mass Spectrometry | Sub-ng/L range | Extremely sensitive, multi-element capability. | High instrument cost, requires skilled operator. |
Sialic Acid Quantification: Derivatization is Key
Sialic acids are crucial terminal monosaccharides on many glycoconjugates and have been identified as biomarkers for various diseases.[15][16][17]
The o-Phenylenediamine Approach: DMB-HPLC Assay
The most widely accepted and sensitive method for sialic acid quantification involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB). The released sialic acids are labeled with DMB and then separated and quantified by reverse-phase HPLC with fluorescence detection.[18][19]
Caption: Derivatization of sialic acid with DMB for HPLC-based quantification.
-
Sialic Acid Release: Release sialic acids from the glycoprotein sample using mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours).[18]
-
Derivatization: Mix the released sialic acids with the DMB labeling solution (containing DMB, sodium hydrosulfite, and mercaptoethanol in an acidic buffer).
-
Incubation: Incubate the mixture at 50-60°C for 2-3 hours in the dark.
-
HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system (e.g., C18 column) with a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).
-
Quantification: Calculate the amount of different sialic acids (e.g., Neu5Ac, Neu5Gc) by comparing peak areas to those of known standards.[19]
Alternative Methods for Sialic Acid Quantification
-
Thiobarbituric Acid (TBA) Assay: A classic colorimetric method where sialic acid is oxidized to form a chromophore with thiobarbituric acid. It is less specific and sensitive than the DMB-HPLC method.
-
Enzymatic Assays: These kits use a series of enzymatic reactions, often coupled to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[20] They can be adapted for colorimetric or fluorometric readouts.
Performance Comparison: Sialic Acid Assays
| Assay | Principle | Typical Application | Advantages | Disadvantages |
| DMB-HPLC | Fluorescent Derivatization + HPLC | Absolute quantification of different sialic acid types (Neu5Ac, Neu5Gc, O-acetylated forms).[19] | High sensitivity, high specificity, can distinguish between different sialic acids. | Requires HPLC equipment, relatively long analysis time. |
| Thiobarbituric Acid (TBA) Assay | Colorimetric | Total sialic acid estimation. | Simple, does not require specialized equipment. | Lower sensitivity, suffers from interference from other molecules. |
| Enzymatic Assay | Enzymatic Reaction Cascade | Total sialic acid quantification in various samples (serum, milk, etc.).[20] | High specificity due to enzymatic reactions, can be high-throughput. | Can be more expensive, may not distinguish between different sialic acid types. |
Conclusion
For the sensitive detection of key analytes like nitric oxide, selenium, and sialic acid, assays based on o-phenylenediamine derivatives offer excellent performance, particularly in terms of sensitivity. While this compound itself is not a prominent reagent, its analogs, 2,3-diaminonaphthalene and 1,2-diamino-4,5-methylenedioxybenzene, are central to highly sensitive and specific fluorometric methods.
The choice of assay ultimately depends on the specific research question, required sensitivity, available equipment, and sample matrix. For the highest sensitivity in nitrite and selenium detection, the DAN assay is a superior choice over colorimetric methods like the Griess assay. For detailed and accurate sialic acid profiling, the DMB-HPLC method is unmatched by simpler colorimetric or enzymatic assays. For absolute quantification of selenium, however, atomic spectrometry methods remain the gold standard, offering unparalleled detection limits. This guide provides the foundational data and protocols to enable researchers to make an informed decision tailored to their analytical needs.
References
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- Aimaitiniyazi, M., et al. (2023). Determination of Selenium in Selenium—Enriched Products by Specific Ratiometric Fluorescence. PMC - NIH. [Link]
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- Thermo Fisher Scientific. (2024). Griess Reagent Kit, for nitrite quantitation Product Information Sheet.
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- Parker, C. H., & W. F. H. M. (1963). 2,3-Diaminonaphthalene as a Reagent for the Determination of Milligram to Submicrogram Amounts of Selenium. Analytical Chemistry. [Link]
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A Senior Application Scientist's Guide to Reproducibility and Robustness in Sialic Acid Analysis: A Comparative Look at 2,3-DABA Derivatization and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of sialic acids is a critical aspect of characterizing biotherapeutics and understanding various biological processes. The choice of analytical methodology directly impacts the reliability and validity of these measurements. This guide provides an in-depth technical comparison of the widely used 2,3-diaminobenzoic acid (2,3-DABA) derivatization method with its primary alternatives, focusing on the crucial parameters of reproducibility and robustness.
The Critical Role of Derivatization in Sialic Acid Analysis
Sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like HPLC with UV or fluorescence detection challenging. Chemical derivatization addresses this by introducing a tag to the sialic acid molecule, enhancing its detectability and improving chromatographic separation.[1] However, the derivatization step itself can be a significant source of variability, impacting the overall reproducibility and robustness of the analytical method.
This compound (2,3-DABA) Derivatization: The Incumbent Method
For years, 2,3-DABA has been a workhorse for the fluorescent labeling of α-keto acids, including sialic acids. The reaction involves the condensation of the two adjacent amino groups of 2,3-DABA with the α-keto acid functionality of the sialic acid, forming a fluorescent quinoxalinone derivative.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} caption [label="Figure 1: 2,3-DABA Derivatization Workflow.", fontcolor="#202124"]
Causality in Experimental Choices: The acidic conditions and elevated temperature are crucial for driving the condensation reaction to completion. However, these harsh conditions can also lead to the degradation of sialic acids, particularly the more labile O-acetylated species, and can contribute to the formation of side products, impacting the accuracy and reproducibility of the analysis.
Reproducibility and Robustness Challenges with 2,3-DABA
While widely adopted, the 2,3-DABA method is not without its challenges:
-
Incomplete Derivatization: A significant issue is the incomplete derivatization of certain sialic acid linkages. Specifically, α2,3-linked sialic acids have been reported to be modified less efficiently than α2,6-linked sialic acids, leading to an underestimation of total sialic acid content and skewed linkage analysis.[2] This variability in derivatization efficiency is a major concern for reproducibility.
-
Derivative Stability: The fluorescent derivatives formed can be unstable, particularly when exposed to light.[3] This necessitates careful handling of samples post-derivatization and prompt analysis to avoid degradation and a decrease in fluorescence signal.
-
Interference from Reagent Artifacts: Excess derivatization reagent and by-products can lead to interfering peaks in the chromatogram, complicating data analysis and potentially co-eluting with the sialic acid derivatives of interest.
-
Matrix Effects: When analyzing complex biological samples, matrix components can interfere with the derivatization reaction, leading to inconsistent results.[4]
Alternative Derivatization Strategies: A Comparative Analysis
To address the limitations of 2,3-DABA, several alternative derivatization reagents have been developed and are gaining prominence in the field.
1,2-Diamino-4,5-methylenedioxybenzene (DMB): The Leading Alternative
DMB is structurally similar to 2,3-DABA and reacts with α-keto acids through the same condensation mechanism to form a highly fluorescent derivative. It has become one of the most common and preferred methods for sialic acid quantification.[2][5]
Key Advantages over 2,3-DABA:
-
Improved Sensitivity and Stability: DMB-labeled sialic acids often exhibit higher fluorescence quantum yields and greater stability compared to their 2,3-DABA counterparts, leading to lower limits of detection (LOD) and quantification (LOQ).[5]
-
Enhanced Chromatographic Resolution: The resulting derivatives can often be better resolved using reversed-phase HPLC, allowing for more accurate quantification of different sialic acid species.
-
Commercial Availability of Kits: The availability of commercial kits with optimized reagents and protocols for DMB derivatization simplifies the workflow and can improve inter-laboratory reproducibility.[6][7]
Girard's Reagent T: A Cationic Tagging Approach
Girard's Reagent T (GT) offers a different approach by introducing a permanent positive charge to the reducing end of the glycan.[8] This is particularly advantageous for mass spectrometry-based analyses.
Key Advantages of Girard's Reagent T:
-
Enhanced Mass Spectrometry Signal: The permanent positive charge significantly improves ionization efficiency in positive-ion mode mass spectrometry, leading to substantial signal enhancement.[8]
-
Suppression of Desialylation: A major challenge in the mass spectrometric analysis of sialylated glycans is the in-source loss of sialic acid residues. GT derivatization has been shown to suppress this unwanted fragmentation, leading to more accurate profiling of intact sialoglycans.[8]
-
Good Stability and Reproducibility: The derivatization reaction is robust, and the resulting hydrazones are stable. Studies have reported good reproducibility with relative standard deviations (RSD) of less than 3%.[8]
Performance Data Comparison
The following table summarizes key performance metrics for the different derivatization methods based on published data. It is important to note that direct head-to-head comparisons are limited, and performance can vary depending on the specific application and analytical platform.
| Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Reproducibility (RSD) | Key Advantages | Key Disadvantages |
| 2,3-DABA | pmol range | pmol range | Can be >10% | Established method | Incomplete derivatization of α2,3-linkages, derivative instability, reagent artifacts |
| DMB | amol to fmol range[5] | fmol to pmol range[2] | <5%[2] | High sensitivity, good stability, good chromatographic resolution, kit availability | Light sensitivity of derivatives[3] |
| Girard's Reagent T | Not typically used for fluorescence | Not typically used for fluorescence | <3%[8] | Excellent for MS analysis, suppresses desialylation, high signal enhancement in MS | Not suitable for fluorescence detection |
Experimental Protocols
To ensure the integrity and reproducibility of your results, it is crucial to follow a well-defined and validated protocol. Below are representative step-by-step methodologies for DMB and Girard's Reagent T derivatization.
Experimental Protocol: DMB Derivatization for HPLC-Fluorescence Analysis
This protocol is a representative example and may require optimization for specific sample types and instrumentation.
-
Sialic Acid Release:
-
To your glycoprotein sample (typically 50-100 µg), add 2 M acetic acid.
-
Incubate at 80°C for 2 hours to hydrolyze and release the sialic acids.
-
Cool the sample to room temperature.
-
-
Preparation of DMB Reagent:
-
Prepare the DMB labeling solution fresh. A typical formulation includes DMB dihydrochloride, sodium hydrosulfite, and 2-mercaptoethanol in an acetic acid solution.[3]
-
Note: The DMB reagent is light-sensitive and should be protected from light.
-
-
Derivatization Reaction:
-
Add an equal volume of the DMB reagent to the hydrolyzed sample.
-
Incubate at 50°C for 2.5 to 3 hours in the dark.[3]
-
-
HPLC Analysis:
-
After incubation, stop the reaction by adding a larger volume of water or mobile phase A.[3]
-
Inject an appropriate volume onto a reversed-phase C18 column.
-
Use a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the DMB-labeled sialic acids using a fluorescence detector with excitation and emission wavelengths of approximately 373 nm and 448 nm, respectively.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption [label="Figure 2: DMB Derivatization Workflow.", fontcolor="#202124"]
Experimental Protocol: Girard's Reagent T Derivatization for MALDI-TOF-MS Analysis
This protocol is a simplified representation of an on-target derivatization method.
-
Sample Preparation:
-
Release N-glycans from the glycoprotein using an appropriate enzyme (e.g., PNGase F).
-
Purify the released glycans using a suitable method (e.g., HILIC SPE).
-
-
On-Target Derivatization:
-
Prepare a GT solution (e.g., 0.05 M in a water/methanol/acetic acid mixture).[9]
-
Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/water with TFA).
-
On the MALDI target plate, spot the matrix solution, followed by the glycan sample, and then the GT solution.
-
Allow the spot to dry at room temperature. The derivatization reaction occurs on the target.[9]
-
-
MALDI-TOF-MS Analysis:
-
Acquire mass spectra in the positive-ion reflectron mode.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} caption [label="Figure 3: Girard's Reagent T Workflow.", fontcolor="#202124"]
Conclusion and Recommendations
The choice of derivatization method for sialic acid analysis has profound implications for the reproducibility and robustness of the data generated. While 2,3-DABA has been a long-standing method, its limitations, particularly regarding incomplete derivatization and derivative instability, warrant careful consideration.
For routine, high-sensitivity quantitative analysis of sialic acids by HPLC with fluorescence detection, DMB derivatization is the recommended method . Its superior sensitivity, derivative stability, and the availability of commercial kits contribute to more robust and reproducible results.
For researchers focused on the characterization of sialoglycans by mass spectrometry, Girard's Reagent T offers significant advantages . Its ability to enhance ionization efficiency and suppress in-source decay of sialic acids leads to higher quality mass spectra and more reliable structural information.
Ultimately, the selection of the most appropriate derivatization strategy will depend on the specific analytical goals, the nature of the sample, and the available instrumentation. It is imperative that the chosen method is thoroughly validated to ensure the generation of high-quality, reproducible, and robust data that can be trusted to inform critical decisions in research and drug development.
References
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- de Haan, N., Yang, S., Cipollo, J. F., & Wuhrer, M. (2020). Glycomics studies using sialic acid derivatization and mass spectrometry. Chemical Society Reviews, 49(15), 5283–5307. [Link]
- Lageveen-Kammeijer, G. S. M., de Haan, N., Mohorko, E., Stavenhagen, K., Pac-Man, C.-C., & Wuhrer, M. (2019). Highly sensitive CE-ESI-MS analysis of N-glycans from complex biological samples. Analytical Chemistry, 91(15), 9963–9970. [Link]
- Song, X., Wang, Y., & Wang, Z. (2019). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 1048, 108–116. [Link]
- Toyoda, M., Kakehi, K., & Lee, Y. C. (2008). Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. Analytical Chemistry, 80(13), 5211–5218. [Link]
- Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics.
- Song, X., Wang, Y., & Wang, Z. (2019). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 1048, 108–116. [Link]
- Lee, H., Lee, Y., & Kim, J. (2022). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. Scientific Reports, 12(1), 1635. [Link]
- National Institutes of Health. (2023). Adding robustness to rigor and reproducibility for the three Rs of improving translational medical research.
- Ludger Ltd. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit.
- Legros, V., Fekkar, A., & Guillarme, D. (2000). Experimental design for the study of two derivatization procedures for simultaneous GC analysis of acidic herbicides and water chlorination by-products.
- Kumirska, J., Plenis, A., Czerwicka, M., & Wolska, L. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics, 26(1), 1–9. [Link]
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- Zhang, Q., Ma, Y., & Wang, Y. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
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- Pérez-Riverol, Y., & Vizcaíno, J. A. (2021). Reproducibility Crossroads: Impact of Statistical Choices on Proteomics Functional Enrichment. Metabolites, 11(7), 415. [Link]
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A Researcher's Guide to Sialic Acid Quantification: 2,3-DABA vs. Enzymatic Methods
The terminal positioning of sialic acids on the glycan chains of glycoproteins and glycolipids is a critical quality attribute (CQA) that profoundly influences the efficacy, stability, and safety of biotherapeutics.[1][2] Accurate quantification of these nine-carbon acidic monosaccharides is therefore a regulatory expectation and a necessity throughout drug development.[2][3] This guide provides an in-depth comparison of two prevalent methods for sialic acid quantification: the fluorescent labeling method using 1,2-diamino-4,5-methylenedioxybenzene (DABA), often referred to as 2,3-DABA, and enzymatic assays. We will explore the underlying principles, experimental workflows, and key performance characteristics to assist researchers in selecting the optimal method for their specific applications.
The Central Role of Sialylation in Biotherapeutics
Sialylation, the enzymatic addition of sialic acids to glycans, can significantly enhance the serum half-life of therapeutic proteins by preventing their rapid clearance via asialoglycoprotein receptors in the liver.[1][3] Moreover, the nature and extent of sialylation can modulate the biological activity of molecules like immunoglobulins, where it has been shown to increase anti-inflammatory effects.[1][3]
The two most common sialic acids found in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1][3] A crucial consideration is that humans cannot synthesize Neu5Gc, and its presence on a therapeutic protein can elicit an immune response, potentially leading to chronic inflammation and reduced drug efficacy.[1][3] This underscores the importance of not only quantifying total sialic acid but also differentiating between various species.
The 2,3-DABA Derivatization Method: A Classic Approach
The 2,3-DABA method is a widely adopted chemical approach that relies on the derivatization of sialic acids to yield a fluorescent product, which is then quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence detection (FLD).[3][4]
Mechanism of Action
The workflow begins with the release of sialic acids from the glycoprotein, typically through mild acid hydrolysis.[3][5] This step is carefully controlled to liberate the terminal sialic acids without significant degradation of their O-acetyl groups.[6] The freed sialic acids are then incubated with DABA. The DABA molecule reacts with the α-keto acid functionality of the sialic acid, forming a stable, highly fluorescent derivative.[7] These labeled sialic acids are subsequently separated by reversed-phase HPLC and quantified by comparing their fluorescence signals to those of known standards.[3][4]
Caption: Workflow for sialic acid quantification using the 2,3-DABA method.
Detailed Experimental Protocol: 2,3-DABA Method
1. Sialic Acid Release (Mild Acid Hydrolysis):
-
To 50-100 µg of glycoprotein sample in a microcentrifuge tube, add 2 M acetic acid to a final volume of 50 µL.[3][5]
-
Incubate the mixture at 80°C for 2 hours in a heating block.[3][8]
-
Cool the samples to room temperature.
2. DABA Derivatization:
-
Prepare the DABA labeling reagent fresh. A typical formulation involves dissolving DABA dihydrochloride in a solution containing 2-mercaptoethanol, sodium hydrosulfite, and glacial acetic acid.[9]
-
Add an equal volume of the DABA labeling reagent to the hydrolyzed sample.
-
Cool the samples to room temperature. The labeled samples are light-sensitive and should be analyzed promptly, preferably within 24 hours.[3][10]
3. HPLC-FLD Analysis:
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: An isocratic mobile phase of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v) is often effective.[10][12]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 373 nm and emission at 448 nm.
-
Quantification: Prepare a standard curve using serial dilutions of Neu5Ac and Neu5Gc standards that have been subjected to the same derivatization procedure.[2][7]
Enzymatic Methods: A Specific and Gentle Alternative
Enzymatic assays offer a more specific and less harsh alternative to acid hydrolysis for sialic acid quantification. These methods typically involve a cascade of enzymatic reactions that produce a detectable signal, which can be colorimetric or fluorometric.[13][14]
Mechanism of Action
The initial step in most enzymatic assays is the release of sialic acids from the glycoconjugate by a sialidase (also known as neuraminidase).[13][15] This enzymatic cleavage is highly specific and occurs under mild conditions, minimizing the degradation of the sialic acids.[15]
Following release, the free sialic acid is acted upon by a series of enzymes. A common pathway involves the cleavage of sialic acid by N-acetylneuraminic acid (NANA) aldolase to generate pyruvate.[13][16] The pyruvate is then quantified through subsequent enzymatic reactions that produce a colored or fluorescent product.[13][15] For instance, pyruvate oxidase can be used to convert pyruvate to hydrogen peroxide, which is then detected in a peroxidase-coupled reaction.[13][17]
Caption: Generalized workflow for enzymatic sialic acid quantification.
Detailed Experimental Protocol: Representative Enzymatic Assay
1. Sialic Acid Release (Enzymatic):
-
In a 96-well microplate, combine the glycoprotein sample (containing 1-5 nmol of sialic acid for absorbance or 200-1000 pmol for fluorescence) with a sialidase enzyme solution (e.g., Sialidase A).[15]
-
Incubate at 37°C for a duration optimized for the specific glycoprotein to ensure complete release of sialic acids.[15]
2. Coupled Enzymatic Reactions and Detection:
-
Many commercial kits provide a ready-to-use reagent mixture containing the necessary enzymes (e.g., NANA aldolase, pyruvate oxidase, peroxidase) and the chromogenic or fluorogenic substrate.[18][19]
-
Add the reagent mixture to each well containing the released sialic acids.
-
Incubate at room temperature or 37°C for the time specified in the kit protocol (typically 30-60 minutes).[18][20]
3. Signal Measurement and Quantification:
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[18]
-
Generate a standard curve using known concentrations of free sialic acid (e.g., Neu5Ac) processed in parallel.[15]
Head-to-Head Comparison: 2,3-DABA vs. Enzymatic Methods
| Feature | 2,3-DABA with HPLC-FLD | Enzymatic Methods |
| Principle | Chemical derivatization followed by chromatographic separation and fluorescence detection.[3] | Coupled enzyme reactions leading to a colorimetric or fluorometric signal.[13][15] |
| Specificity | High, as it separates and quantifies different sialic acid species (e.g., Neu5Ac, Neu5Gc, O-acetylated forms).[4][11] | Generally high for total sialic acid, but may not differentiate between species unless specific enzymes are used.[16] |
| Sensitivity | Very high, with detection limits in the picomole range.[4][11] | High, with detection limits in the picomole to nanomole range, depending on the detection method (fluorescence is more sensitive).[15][20] |
| Throughput | Lower, as it involves sequential HPLC runs. However, UHPLC and 96-well plate formats can improve throughput.[10][21] | High, well-suited for 96-well plate format and automated liquid handling systems.[15] |
| Sample Preparation | More involved, requiring acid hydrolysis and derivatization steps.[3] | Simpler, often involving a single enzymatic release step followed by addition of a reagent mix.[15] |
| Equipment | Requires HPLC/UHPLC system with a fluorescence detector.[4] | Requires a standard microplate reader (absorbance or fluorescence).[18] |
| Cost | Higher initial equipment cost. Reagent costs can be moderate. | Lower initial equipment cost. Kit costs can vary. |
| Information Provided | Provides both absolute quantification and relative abundance of different sialic acid species.[2][4] | Typically provides total sialic acid concentration.[20] |
| Potential Issues | Acid hydrolysis can lead to degradation of sialic acids if not carefully controlled. DABA-labeled products are light-sensitive.[3][6][10] | Incomplete enzymatic release for some glycoproteins may require optimization. Potential for interference from other substances in the sample.[16] |
Making the Right Choice: A Scientist's Perspective
The choice between the 2,3-DABA method and enzymatic assays depends heavily on the specific research question and available resources.
-
For detailed characterization and regulatory submissions, the 2,3-DABA method is often preferred. Its ability to separate and quantify different sialic acid species, including the immunogenic Neu5Gc, provides critical information for assessing the quality and safety of biotherapeutics.[1][3] The high sensitivity and robustness of the HPLC-based separation make it a gold standard for lot release and characterization studies.
-
For high-throughput screening and process development, enzymatic assays are an excellent choice. Their simple workflow, compatibility with 96-well plates, and rapid turnaround time make them ideal for screening large numbers of samples, for instance, during cell line selection or optimization of cell culture conditions.[15] While standard kits typically measure total sialic acid, this is often a sufficient metric for initial screening purposes.
References
- Agilent Technologies. (2021, March 23). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- BioPharmaSpec. (n.d.). Quantitative Sialic Acid Analysis.
- Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS.
- Ludger. (n.d.). Sialic Acid Analysis Guide I : NeuAc and NeuGc Quantitation.
- Sugahara, K., et al. (1980). Enzymatic assay of serum sialic acid. Clinical Chemistry, 26(9), 1324-1326.
- Ludger. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit.
- Reiding, K. R., et al. (2017). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 89(11), 5784–5793.
- Li, Y., et al. (2020). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. Analytical Methods, 12(16), 2133-2140.
- Smee, D. F., et al. (2015). Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(5), 768–775.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Elabscience. (n.d.). Sialic Acid (SA) Colorimetric Assay Kit (Enzyme Method) (E-BC-K813-M).
- Bull, C., et al. (2015). Fluorogenic Sialic acid Glycosides for Quantification of Sialidase Activity Upon Unnatural Substrates. ACS Chemical Biology, 10(12), 2733–2739.
- BioAssay Systems. (n.d.). Sialic Acid assay kits.
- Crook, M. A. (1994). Serum sialic acid enzymatic assay based on microtitre plates. Annals of Clinical Biochemistry, 31(Pt 4), 345–349.
- Miyagi, T. (2021). Enzyme assay for mammalian sialidases. In Glycoscience Protocols. National Center for Biotechnology Information.
- Biocompare. (n.d.). Sialic Acid Assay Kits.
- Schultz, E. K., et al. (2021). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 10(10), 2320.
- Agilent Technologies. (n.d.). SIALIC ACID QUANTITATION KIT TABLE OF CONTENTS.
- Lin, T., et al. (2017). Investigation of the binding and cleavage characteristics of N1 neuraminidases from avian, seasonal, and pandemic influenza viruses using saturation transfer difference nuclear magnetic resonance. Influenza and Other Respiratory Viruses, 11(2), 166–177.
- Agilent Technologies. (n.d.). AdvanceBio Total Sialic Acid Quantitation Kit User Manual.
- Al-Salami, H., et al. (2022). Clinical and Diagnostic Significance of Sialic Acids Determination in Biological Material. International Journal of Molecular Sciences, 23(16), 9181.
- Miyagi, T. (n.d.). [Enzyme assay of sialidases]:Glycoscience Protocol Online Database. JCGGDB.
- Angata, T. (2021). Enzyme assay of sialyltransferases for glycoproteins. In Glycoscience Protocols. National Center for Biotechnology Information.
- Plavec, T. V., et al. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Analytical and Bioanalytical Chemistry, 413(1), 89-106.
- BioAssay Systems. (n.d.). QuantiChromTM Sialic Acid Assay Kit.
- Kani, K., et al. (1989). New enzymatic endpoint assay of serum sialic acid. Clinica Chimica Acta, 181(2), 177-186.
- Wang, Y., et al. (2023). A Schematic Colorimetric Assay for Sialic Acid Assay Based on PEG-Mediated Interparticle Crosslinking Aggregation of Gold Nanoparticles. Biosensors, 13(1), 143.
- Ludger. (n.d.). Quantitative Sialic Acid Analysis.
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A Researcher's Guide to Sialic Acid Derivatization in Glycomics: A Comparative Analysis of 2,3-Diaminobenzoic Acid and Alternative Reagents
For researchers, scientists, and drug development professionals navigating the complexities of glycomics, the accurate quantification of sialic acids is a critical endeavor. These terminal monosaccharides on glycans play pivotal roles in a myriad of biological processes, from cell-cell recognition and signaling to viral entry and immune modulation. Their levels are often altered in disease states, making them valuable biomarkers. This guide provides an in-depth technical comparison of derivatization agents for sialic acid analysis, with a special focus on 2,3-Diaminobenzoic acid (DABA) and its performance against other commonly used reagents.
The Critical Role of Derivatization in Sialic Acid Analysis
Sialic acids, being α-keto acids, are often analyzed by releasing them from glycoconjugates through mild acid hydrolysis, followed by derivatization to introduce a fluorescent or UV-active tag. This chemical modification serves several key purposes:
-
Enhanced Sensitivity: The attachment of a fluorophore allows for highly sensitive detection using techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), enabling the quantification of low-abundance sialic acids.
-
Improved Chromatographic Separation: Derivatization alters the polarity of the sialic acid molecules, facilitating better separation from other components in the sample matrix on reversed-phase HPLC columns.
-
Increased Stability: The derivatization reaction stabilizes the sialic acid molecule, preventing its degradation during analysis.
The choice of derivatization reagent is paramount and can significantly impact the accuracy, sensitivity, and reproducibility of the results. This guide will explore the chemical principles and practical applications of DABA and compare it with established alternatives.
The Chemistry of Sialic Acid Derivatization
The derivatization of sialic acids with aromatic diamines, such as this compound and its analogs, proceeds through a condensation reaction between the α-keto acid functionality of the sialic acid and the two amino groups of the reagent. This reaction forms a stable, fluorescent quinoxaline derivative.
Caption: General reaction scheme for the derivatization of sialic acids.
A Comparative Look at Common Derivatization Reagents
While this compound (DABA) is a potential reagent for this application, the most widely documented and utilized derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB). Other reagents, such as 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB), are also employed in glycomics, primarily for labeling the reducing end of glycans rather than specifically targeting sialic acids. For the purpose of this guide, we will focus the comparison on reagents used for α-keto acid derivatization.
| Reagent | Chemical Structure | Key Advantages | Key Disadvantages |
| This compound (DABA) | Structure of DABA | Potentially offers good fluorescence. | Limited published data on performance and stability. Not as commonly used as DMB. |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Structure of DMB | High sensitivity and specificity. Well-established protocols and extensive literature. Commercially available kits. | The DMB-labeled sialic acids are light-sensitive and should be analyzed within 24 hours of labeling to prevent degradation[1]. |
| 4,5-dimethylbenzene-1,2-diamine (DMBA) | Structure of DMBA | Provides superior chromatographic separation efficiency compared to DMB for some sialic acid isomers[2]. | Less commonly used than DMB, with fewer established protocols. |
| o-Phenylenediamine (OPD) | Structure of OPD | Forms stable, fluorescent quinoxalinone derivatives. | Potential for lower fluorescence intensity compared to DMB. |
Experimental Performance: A Head-to-Head Comparison
The true measure of a derivatization reagent lies in its performance in a laboratory setting. Below is a comparison of key performance metrics for DABA and DMB, based on available literature.
| Parameter | This compound (DABA) | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | References |
| Limit of Detection (LOD) | Data not readily available in recent literature. | As low as 0.003 mg/kg for Neu5Ac and 0.01 mg/kg for Neu5Gc in food matrices. Picomole-level sensitivity is achievable. | [3] |
| Linearity Range | Data not readily available. | Good linearity in the range of 0.1-10 μg/mL for Neu5Ac and Neu5Gc. | [3] |
| Derivative Stability | Data not readily available. | DMB-labeled sialic acids are light-sensitive and should be analyzed promptly. | [1] |
| Protocol Availability | Limited detailed, modern protocols available. | Numerous well-established and optimized protocols are available from academic publications and commercial kit manufacturers. | [1][4] |
Note: The lack of recent, comprehensive data for 2,3-DABA highlights a gap in the current literature. While it may be a viable reagent, its performance characteristics are not as well-documented as those of DMB.
Experimental Protocols
To provide a practical context, this section outlines a typical experimental workflow for sialic acid analysis using DMB derivatization followed by HPLC-FLD. A hypothetical protocol for DABA is also presented, based on the general principles of α-keto acid derivatization.
Workflow for Sialic Acid Analysis
Caption: A typical workflow for sialic acid analysis.
Protocol 1: Sialic Acid Derivatization with DMB
This protocol is a generalized procedure based on commonly cited methods.[1][4]
Materials:
-
Glycoprotein sample
-
2 M Acetic Acid
-
DMB labeling solution (7 mM DMB, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite in 1.4 M acetic acid)
-
HPLC-grade water, acetonitrile, and methanol
-
Sialic acid standards (e.g., N-acetylneuraminic acid - Neu5Ac, N-glycolylneuraminic acid - Neu5Gc)
Procedure:
-
Acid Hydrolysis:
-
To your glycoprotein sample, add an equal volume of 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release the sialic acids.
-
Cool the sample to room temperature.
-
-
Derivatization:
-
To the hydrolyzed sample, add an equal volume of the DMB labeling solution.
-
Incubate at 50°C for 2.5 to 3 hours in the dark. The DMB derivative is light-sensitive.
-
Stop the reaction by placing the sample on ice or by adding a suitable quenching solution as specified in your chosen detailed protocol.
-
-
HPLC-FLD Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).
-
Fluorescence Detection: Excitation wavelength: 373 nm, Emission wavelength: 448 nm.
-
Run a gradient or isocratic method to separate the DMB-labeled sialic acids.
-
Quantify the sialic acids by comparing the peak areas to a standard curve generated from known concentrations of sialic acid standards.
-
Hypothetical Protocol 2: Sialic Acid Derivatization with this compound (DABA)
This protocol is a hypothetical procedure based on the general chemistry of α-keto acid derivatization and requires optimization.
Materials:
-
Glycoprotein sample
-
2 M Acetic Acid
-
DABA solution (e.g., 10 mM this compound in a suitable buffer, potentially with a reducing agent)
-
HPLC-grade water and acetonitrile
-
Sialic acid standards
Procedure:
-
Acid Hydrolysis:
-
Follow the same procedure as for the DMB protocol.
-
-
Derivatization (Requires Optimization):
-
To the hydrolyzed sample, add an equal volume of the DABA solution.
-
Optimization of reaction conditions is crucial. Variables to test include:
-
Temperature: Start with a range of 50-80°C.
-
Time: Test incubation times from 30 minutes to 3 hours.
-
pH: The pH of the reaction mixture may need to be adjusted to optimize the condensation reaction.
-
Presence of a reducing agent: Similar to the DMB protocol, a reducing agent might be necessary to prevent oxidative side reactions.
-
-
-
HPLC-FLD Analysis:
-
Use a similar HPLC setup as for the DMB method (C18 column, fluorescence detector).
-
Fluorescence Detection: The optimal excitation and emission wavelengths for the DABA-sialic acid derivative will need to be determined experimentally. A starting point could be based on the fluorescence properties of other quinoxaline derivatives.
-
Develop a suitable gradient or isocratic elution method to achieve good separation.
-
Quantify against a standard curve prepared with DABA-derivatized sialic acid standards.
-
Conclusion and Future Perspectives
The analysis of sialic acids is a cornerstone of glycomics research, providing valuable insights into health and disease. While 1,2-diamino-4,5-methylenedioxybenzene (DMB) is currently the gold standard for the derivatization of sialic acids for HPLC-FLD analysis due to its high sensitivity and well-established protocols, the potential of other reagents like this compound (DABA) should not be entirely dismissed.
The primary challenge in recommending DABA for routine use is the scarcity of recent, comprehensive studies detailing its performance characteristics and optimized protocols. For researchers seeking a reliable and highly sensitive method with extensive support in the scientific literature, DMB remains the superior choice at present.
However, this guide also serves as a call to the scientific community to revisit and thoroughly characterize alternative derivatization reagents like DABA. A systematic study comparing the stability, fluorescence quantum yield, and practical performance of DABA-derivatized sialic acids against DMB could reveal DABA to be a viable, and perhaps in some aspects, a superior alternative. Such research would be a valuable contribution to the analytical toolbox of glycomics.
References
- LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. Analytical Methods, 2020.
- Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference M
- Determination of sialic acid in red meat and its processed products by high performance liquid chromatography-fluorescence detection. Shipin Kexue / Food Science, 2021.
- Determination of Sialic Acids Using UHPLC with Fluorescence Detection. Thermo Fisher Scientific.
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PLoS One, 2020.
- Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods Mol Biol, 2022.
- An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. Anal Chim Acta, 2023.
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Preserving the Ephemeral: A Comparative Guide to Derivatization Reagents for O-Acetylated Sialic Acid Analysis
In the intricate world of glycobiology, O-acetylated sialic acids represent a critical layer of biological information. These modifications, often transient and delicate, play pivotal roles in cell signaling, immune recognition, and pathogenesis. For researchers, scientists, and drug development professionals, the accurate analysis of O-acetylated sialic acids is paramount. However, the inherent lability of O-acetyl groups presents a significant analytical challenge.[1] This guide provides an in-depth comparison of derivatization strategies for the analysis of O-acetylated sialic acids, with a focus on the established standard, 1,2-diamino-4,5-methylenedioxybenzene (DMB), and a theoretical exploration of a potential alternative, 2,3-diamino-4,5-bis(aminomethyl)benzene (2,3-DABA). Our objective is to equip you with the knowledge to make informed decisions for your analytical workflows, ensuring the integrity of your data and the advancement of your research.
The Challenge of O-Acetylated Sialic Acid Analysis
O-acetylation is a common modification of sialic acids, occurring at the C4, C7, C8, and C9 hydroxyl groups. These modifications can dramatically alter the biological function of sialoglycoconjugates. However, O-acetyl groups are notoriously unstable and can be lost or can migrate to adjacent hydroxyl positions under various pH and temperature conditions.[1] This instability necessitates analytical methods that are both sensitive and gentle enough to preserve these modifications.
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used technique for the sensitive quantification of sialic acids. This method relies on pre-column derivatization to introduce a fluorescent tag to the sialic acid molecule. The choice of derivatization reagent and the reaction conditions are critical for the accurate analysis of O-acetylated species.
The Gold Standard: 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
For decades, DMB has been the go-to reagent for the fluorescent labeling of sialic acids.[2][3] The reaction involves the condensation of the α-keto acid group of the sialic acid with the two aromatic amine groups of DMB to form a stable, highly fluorescent derivative. This allows for the sensitive detection of sialic acids by reversed-phase HPLC.
DMB Derivatization Workflow
The overall workflow for the analysis of O-acetylated sialic acids using DMB derivatization typically involves the following steps:
Caption: A hypothetical workflow for O-acetylated sialic acid analysis using 2,3-DABA.
Comparative Summary and Future Directions
The following table provides a side-by-side comparison of the established DMB method and the theoretical advantages of a reagent like 2,3-DABA. It is crucial to reiterate that the properties of 2,3-DABA in this context are speculative and await experimental validation.
| Feature | DMB (Established) | 2,3-DABA (Theoretical) |
| Reaction Conditions | Acidic, 50°C | Potentially milder (closer to neutral pH, lower temperature) |
| Preservation of O-Acetyl Groups | Risk of loss and migration | Potentially improved preservation |
| Reaction Efficiency | Good | Potentially higher due to more reactive sites |
| Sensitivity | High | Expected to be high (dependent on the fluorescent properties of the derivative) |
| Validation | Extensively validated and widely used | Not yet reported for sialic acid analysis |
The analysis of O-acetylated sialic acids remains a challenging but vital area of research. While DMB is a powerful and well-established tool, the potential for analytical artifacts due to the lability of O-acetyl groups underscores the need for new and improved derivatization reagents. Molecules like 2,3-DABA, with their potential for high reactivity under mild conditions, represent a promising avenue for future research. The development and validation of such reagents will be instrumental in enabling a more accurate and complete understanding of the role of O-acetylated sialic acids in health and disease.
References
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- Shen, S., Li, Y., & Li, L. (2019). Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS. Analytical Methods, 11(46), 5851-5858. [Link]
- Reiding, K. R., et al. (2019).
- Yang, Y., et al. (2020). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Analytical Chemistry, 92(15), 10456–10464. [Link]
- Spencer, D. I., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(18), 6639–6647. [Link]
- Takara Bio. (n.d.). Sialic Acid Fluorescence Labeling Kit.
- Guo, Z., et al. (2014). Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. International Journal of Molecular Sciences, 15(12), 22448–22460. [Link]
- Sato, C., & Kitajima, K. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. In Glycobiology Protocols (pp. 1-12). Humana, New York, NY. [Link]
- Agilent Technologies. (n.d.). SIGNAL™ DMB LABELING KIT.
- Wheeler, S. F., & Harvey, D. J. (2009). Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers. Rapid communications in mass spectrometry : RCM, 23(2), 303–312. [Link]
- Schauer, R. (2009). Chemistry, biochemistry and biology of sialic acids. In Sialic Acids (pp. 1-40). Springer, Vienna. [Link]
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A Comparative Guide to Fluorescent Probes for High-Throughput Screening: The Performance of 2,3-Diaminobenzoic Acid
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of vast compound libraries to identify potential therapeutic candidates.[1][2] Central to the success of these large-scale experiments are the reporter systems used to generate a measurable signal. Fluorescent probes, in particular, have become indispensable tools due to their high sensitivity and adaptability to automated liquid handling and detection systems.[3]
This guide provides an in-depth analysis of 2,3-diaminobenzoic acid (2,3-DABA), a versatile aromatic compound, and evaluates its performance as a fluorescent probe in HTS assays, particularly for the detection of reactive nitrogen species (RNS) like nitric oxide (NO). We will compare 2,3-DABA with other commonly used fluorescent probes, offering experimental insights and protocols to aid researchers in selecting the most appropriate tool for their screening campaigns.
The Role of 2,3-DABA in Fluorescent Assays
This compound is an aromatic amine and a derivative of benzoic acid.[4] While it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs[5][6][7], its utility extends into the realm of biochemical research. The key to its application in fluorescent assays lies in its vicinal diamine structure—two amino groups on adjacent carbon atoms of the benzene ring.[4] This configuration allows 2,3-DABA to react with specific analytes to form highly fluorescent heterocyclic products.
One of the most notable applications of this chemical property is in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[8] The detection of NO using aromatic vicinal diamines is not a direct reaction with NO itself but rather with dinitrogen trioxide (N₂O₃), an auto-oxidation product of NO in the presence of oxygen.[9][10] This reaction leads to the formation of a stable and highly fluorescent triazole derivative.
Mechanism of Nitric Oxide Detection
The reaction between an o-diamino aromatic compound like 2,3-DABA and the nitrosating species derived from NO results in a significant increase in fluorescence quantum efficiency. This "off-to-on" switching provides a high signal-to-background ratio, a desirable characteristic for HTS assays.
III. Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells into 384-well, clear-bottom, black-walled assay plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate for 4-6 hours to allow for cell attachment.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer ~50 nL of compound solutions from the compound plates to the assay plates.
-
Stimulation: Add 10 µL of the LPS/IFN-γ stimulation cocktail to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂. This period allows for the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Probe Loading: Prepare a working solution of 2,3-DABA in a suitable buffer (e.g., PBS). Add 10 µL to each well to reach a final concentration of ~50 µM.
-
Final Incubation: Incubate the plates for 1 hour at 37°C, protected from light.
-
Fluorescence Measurement: Read the plates on a compatible plate reader with excitation set to ~365 nm and emission set to ~450 nm.
Scientific Integrity and Assay Validation
To ensure the trustworthiness of HTS data, a rigorous validation process is essential. [11][12]This process establishes that the assay's performance characteristics are suitable and reliable for its intended application. [13] Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 cells are chosen because they are a well-characterized murine macrophage line that reliably produces high levels of NO upon stimulation with LPS and IFN-γ.
-
Stimulation Period: A 24-hour incubation is typically required to allow for the transcription and translation of the iNOS enzyme, which is responsible for producing large amounts of NO.
-
Controls: The inclusion of positive (L-NAME) and negative (DMSO) controls on every plate is critical for data normalization and for calculating key performance metrics like the Z-factor. [14]A Z-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Plate Type: Clear-bottom, black-walled plates are used to minimize well-to-well crosstalk and background fluorescence, thereby improving the signal-to-noise ratio.
Self-Validating Systems:
An HTS protocol should be a self-validating system. This is achieved through:
-
Assay Robustness: The assay must be validated for its tolerance to minor variations in experimental parameters (e.g., incubation time, temperature, reagent concentrations). [15]2. Reproducibility: The assay should yield consistent results across different days, operators, and reagent batches. [15]3. Counter-Screening: Hits identified in the primary screen should be subjected to orthogonal assays to rule out false positives. [16]For example, compounds might interfere with the fluorescence of the 2,3-DABA product or be cytotoxic. A cytotoxicity assay and a direct test for compound autofluorescence are common and necessary secondary assays.
-
Interference: It is crucial to be aware of potential chemical interference. For instance, the simultaneous production of superoxide with NO can generate peroxynitrite, which has been shown to decompose the fluorescent product of some NO probes, leading to an underestimation of NO levels. [17] By carefully designing the assay, incorporating appropriate controls, and performing rigorous validation, researchers can confidently use 2,3-DABA and other fluorescent probes to screen for modulators of nitric oxide signaling, paving the way for new therapeutic discoveries.
References
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- Chen, Y., et al. (2020). Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. Nitric Oxide, 98, 1-19.
- Escamilla, P. R., et al. (2020). 2-Amino-3'-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science, 11(3), 745-752.
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- Fensterl, V., et al. (2013). High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery. Journal of Biomolecular Screening, 18(9), 1059-1070.
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A Cost-Benefit Analysis of 2,3-Diaminobenzoic Acid for Glycan Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of derivatization agent is a critical decision point that impacts sensitivity, throughput, and cost. While established methods featuring reagents like 2-aminobenzamide (2-AB), procainamide (ProA), and RapiFluor-MS (RF-MS) dominate the landscape, a thorough cost-benefit analysis of emerging and alternative reagents is essential for optimizing analytical strategies. This guide provides an in-depth comparison of 2,3-Diaminobenzoic acid (DABA) with these industry-standard labeling agents, offering a comprehensive overview of their respective strengths and weaknesses to inform your experimental design.
The Critical Role of Derivatization in Glycan Analysis
Glycans, or complex carbohydrates, play pivotal roles in a vast array of biological processes, from cell signaling and immune responses to protein folding and stability. Consequently, the detailed characterization of glycans is a critical aspect of drug development, disease biomarker discovery, and fundamental biological research. However, native glycans lack a chromophore or fluorophore, making their detection by common analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection challenging.
Derivatization, the process of chemically modifying the glycans with a fluorescent or chromophoric tag, is therefore a crucial step in most glycan analysis workflows. An ideal labeling reagent should offer high sensitivity, rapid and efficient reaction kinetics, stability of the labeled product, and compatibility with downstream analytical platforms such as mass spectrometry (MS).
A Comparative Overview of Leading Glycan Labeling Reagents
A head-to-head comparison of the most widely used glycan labeling reagents reveals a trade-off between speed, sensitivity, and cost.
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) | This compound (DABA) (Proposed) |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Rapid N-glycosylamine reaction | Reductive Amination & Quinoxaline formation with α-keto acids |
| Reaction Time | 2-3 hours | ~2 hours | < 5 minutes | 2-3 hours (Reductive Amination); ~1 hour (Sialic Acid) |
| Fluorescence Sensitivity | Good | High | Very High | Potentially Good to High |
| MS Sensitivity | Moderate | High | Very High | Potentially High (especially for sialylated glycans) |
| Workflow Complexity | Moderate | Moderate | Low | Moderate |
| Cost per Sample | Low | Moderate | High | Very Low (reagent only) |
In-Focus: The Potential of this compound (DABA)
While not as established as other reagents for general glycan analysis, this compound (DABA) presents a compelling case for its use, particularly in applications where cost is a significant consideration and for the specific analysis of sialylated glycans.
The Unique Chemistry of DABA: A Dual-Mode Labeling Agent
DABA's potential utility stems from its chemical structure, which allows for two distinct labeling mechanisms:
-
Reductive Amination: Similar to its isomer 2-aminobenzoic acid (2-AA), a well-established glycan label, DABA possesses a primary amine group that can react with the aldehyde group of a reducing sugar to form a Schiff base, which is then reduced to a stable secondary amine. This makes DABA theoretically capable of labeling the reducing end of all free glycans.
-
Quinoxaline Formation with α-Keto Acids: The two adjacent amino groups of DABA can react with α-keto acids, such as sialic acids, to form highly fluorescent and stable quinoxaline derivatives.[1][2] This specific and efficient reaction offers a significant advantage for the targeted analysis of sialylated glycans, which are often critical quality attributes of biopharmaceuticals.
This dual-reactivity suggests that DABA could be a versatile and cost-effective tool in the glycoanalyst's arsenal.
Cost-Benefit Breakdown
Cost:
-
Reagent Cost: DABA is significantly less expensive than commercially available glycan labeling kits. The cost of the pure chemical is on the order of dollars per gram, which is sufficient for a large number of reactions.[3][4] In contrast, commercial kits for 2-AB, procainamide, and RF-MS can range from several hundred to several thousand dollars for a set number of samples.[5][6][7]
-
Overall Cost: While the reagent itself is inexpensive, the overall cost of a DABA-based workflow would need to include the cost of a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) and any necessary purification steps. However, even with these additions, the per-sample cost is likely to remain significantly lower than that of pre-packaged kits.
Benefits:
-
Sialic Acid Specificity: The highly efficient and specific reaction with sialic acids to form fluorescent quinoxaline derivatives is a major potential benefit. This could allow for more sensitive and accurate quantification of this critical glycan modification.
-
Versatility: The ability to potentially label both neutral and sialylated glycans through different mechanisms could make DABA a versatile reagent for comprehensive glycan profiling.
-
Accessibility: The low cost and simple chemistry make DABA an accessible option for academic labs and research groups with limited budgets.
Drawbacks and Unknowns:
-
Lack of Commercial Kits and Optimization: There are no commercially available kits for DABA-based glycan labeling, meaning researchers would need to optimize the reaction conditions (e.g., reagent concentrations, temperature, time) in-house.
-
Limited Performance Data: There is a lack of published, peer-reviewed data directly comparing the performance of DABA with other labeling reagents for general glycan analysis. Key metrics such as labeling efficiency, fluorescence quantum yield, and MS ionization efficiency for a broad range of glycans are not well-characterized.
-
Potential for Side Reactions: The reactivity of the two amino groups could potentially lead to side reactions or the formation of multiple products, which would need to be carefully evaluated.
Comparative Experimental Workflows
To provide a practical comparison, the following sections detail the experimental workflows for the established labeling methods and a proposed workflow for DABA.
Established Method: 2-Aminobenzamide (2-AB) Labeling Workflow
The 2-AB labeling method is a widely used "gold standard" for glycan analysis.[8]
Caption: 2-AB Glycan Labeling Workflow
High-Throughput Method: RapiFluor-MS (RF-MS) Labeling Workflow
The RF-MS method is designed for rapid and high-sensitivity analysis.
Caption: Proposed DABA Glycan Labeling Workflow
Experimental Protocols
Protocol 1: 2-Aminobenzamide (2-AB) Labeling of N-Glycans
-
Glycan Release:
-
To 10-50 µg of glycoprotein in an aqueous solution, add a denaturant (e.g., SDS) and an agent to prevent disulfide bond reformation (e.g., DTT).
-
Incubate at 95°C for 5 minutes.
-
Add a non-ionic surfactant (e.g., Triton X-100 or NP-40) to sequester the SDS.
-
Add PNGase F enzyme and incubate at 37°C for 1-4 hours (or overnight).
-
-
2-AB Labeling:
-
Dry the released glycans in a vacuum centrifuge.
-
Prepare the labeling solution: Dissolve 2-aminobenzamide and sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and DMSO.
-
Add the labeling solution to the dried glycans and incubate at 65°C for 2-3 hours.
-
-
Cleanup:
-
Cool the reaction mixture to room temperature.
-
Perform solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase to remove excess 2-AB and other reagents.
-
Elute the labeled glycans with water or a low percentage of organic solvent.
-
-
Analysis:
-
Analyze the purified, labeled glycans by HILIC-HPLC or UPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm) and/or mass spectrometry.
-
Protocol 2: Proposed this compound (DABA) Labeling of Sialic Acids
This protocol is adapted from methods for labeling α-keto acids with o-phenylenediamines. [1][2]
-
Sialic Acid Release:
-
To 50-100 µg of glycoprotein, add 2M acetic acid.
-
Incubate at 80°C for 2 hours to release sialic acids by mild acid hydrolysis.
-
Dry the released sialic acids in a vacuum centrifuge.
-
-
DABA Labeling:
-
Prepare the DABA labeling solution: Dissolve this compound in a solution containing a reducing agent (e.g., sodium hydrosulfite) and a catalyst (e.g., mercaptoethanol) in dilute acetic acid.
-
Add the labeling solution to the dried sialic acids.
-
Incubate at 50-60°C for 1-2 hours in the dark.
-
-
Cleanup:
-
The reaction mixture can often be directly injected for analysis after dilution, or a reverse-phase SPE can be used to remove excess DABA.
-
-
Analysis:
-
Analyze the labeled sialic acids by reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm).
-
Conclusion and Future Outlook
The choice of a glycan labeling reagent is a multifaceted decision that requires a careful balance of performance, throughput, and cost. While established methods like 2-AB, procainamide, and RF-MS offer well-characterized performance and convenience, they come at a higher price point.
This compound, while not a mainstream reagent for general glycan analysis, presents a compelling low-cost alternative with the unique potential for specific and sensitive labeling of sialic acids. The lack of comprehensive performance data for DABA in labeling a wide range of glycans is a current limitation. However, for laboratories with the expertise and resources to develop and validate in-house methods, DABA could unlock significant cost savings without compromising the quality of sialic acid analysis.
Further research is warranted to fully characterize the performance of DABA as a general glycan labeling agent and to directly compare its sensitivity and efficiency with established reagents. The development of optimized protocols and, potentially, commercial kits for DABA-based glycan analysis could make this cost-effective reagent a more accessible and widely used tool in the field of glycoscience.
References
- GenoChem World. LT-KPROC-96 Procainamide glycan labelling kit -96 samples. [Link]
- Cenmed Enterprises. Glycoworks Rapifluor Ms N Glycan Starter Kit 24 Sample. [Link]
- Waters Corporation. GlycoWorks | Sample Preparation Kits for Released N-Glycan Analysis. [Link]
- Analytics-Shop. 176003713 - Glycoworks RapiFluor-MS N-Glycan Kit-24 sample. [Link]
- Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. [Link]
- Hindawi.
- Journal of Humanities and Applied Science. SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]
- Waters Corporation. Glycoworks RapiFluor-MS N-Glycan Basic Kit-96 sample | 176003910. [Link]
- Creative Biolabs. Glycan Labeling Kit (Procainamide)
- Amerigo Scientific. 2-AB Glycan Labeling Kit. [Link]
- PubMed Central.
- Agilent. SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS. [Link]
- Takara Bio. Sialic Acid Fluorescence Labeling Kit. [Link]
- National Institutes of Health. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. [Link]
- Research Scientific. This compound. [Link]
- Ludger Ltd. Procainamide labelling kit. [Link]
- Ludger Ltd. Procainamide Labelling. [Link]
- Ludger Ltd. Quantitative Sialic Acid Release and DMB Labeling Kit. [Link]
- PubMed.
- National Institutes of Health. Sialic acid derivatization for glycan analysis by mass spectrometry. [Link]
- Journal of Biological Chemistry. High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. [Link]
- Wiley Online Library. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. [Link]
- Waters Corporation. DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
- ResearchGate.
- Wikipedia. Keto acid. [Link]
- Scirp.org.
- ResearchGate. Synthesis and properties of the α-keto acids. [Link]
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A Critical Evaluation of 2,3-Diaminobenzoic Acid as a Derivatization Agent for α-Keto Acids
In the landscape of analytical chemistry, particularly within biomedical and pharmaceutical research, the accurate quantification of α-keto acids is paramount. These molecules are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and glycolysis, and their levels can be indicative of various physiological and pathological states. Due to their often low endogenous concentrations and challenging chromatographic properties, derivatization is a common strategy to enhance their detection by techniques such as High-Performance Liquid Chromatography (HPLC). This guide provides a critical evaluation of 2,3-Diaminobenzoic acid (2,3-DABA) as a derivatization agent for α-keto acids, comparing its performance with other established reagents to offer researchers and drug development professionals a comprehensive understanding for informed methodological choices.
The Principle of Derivatization for α-Keto Acids
α-Keto acids, such as pyruvic acid and α-ketoglutaric acid, lack strong chromophores or fluorophores, making their direct detection by UV or fluorescence detectors challenging. Derivatization aims to introduce a chemical tag that imparts favorable properties to the analyte, such as improved volatility for gas chromatography or, more commonly for this class of compounds, strong UV absorbance or fluorescence for liquid chromatography.
A prevalent and effective strategy for the derivatization of α-keto acids involves their reaction with o-phenylenediamine and its analogues. The reaction proceeds via a condensation and cyclization mechanism, where the two adjacent amino groups of the reagent react with the α-keto and carboxylic acid functionalities of the keto acid to form a highly fluorescent quinoxaline derivative. This not only significantly enhances the sensitivity of detection but also improves the chromatographic retention and separation of these polar analytes on reverse-phase columns.
This compound (2,3-DABA): A Focused Application for Sialic Acids
This compound has been utilized as a derivatization agent, primarily in the analysis of sialic acids, which are a family of α-keto acids. The presence of the carboxylic acid group on the DABA molecule itself can influence the solubility and reactivity of the reagent and its derivatives.
Mechanism of Derivatization
The reaction of 2,3-DABA with an α-keto acid proceeds through a condensation reaction to form a stable and fluorescent quinoxaline derivative. The two amino groups on the DABA molecule react with the ketone and the carboxylic acid group of the α-keto acid to form the heterocyclic ring structure.
Caption: Derivatization of an α-keto acid with 2,3-DABA.
Comparative Analysis with Alternative Derivatization Agents
While 2,3-DABA has found its niche in sialic acid analysis, a broader evaluation necessitates comparison with other commonly employed reagents for α-keto acids. The primary alternatives include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD).
1,2-Diamino-4,5-methylenedioxybenzene (DMB)
DMB has emerged as a highly sensitive and versatile derivatization agent for a range of α-keto acids.[1][2] Its methylenedioxy group enhances the fluorescence of the resulting quinoxaline derivative, leading to excellent detection limits.
o-Phenylenediamine (OPD)
OPD is a foundational reagent for the derivatization of α-keto acids, forming fluorescent quinoxaline derivatives that are readily detectable.[3] While effective, studies have suggested that DMB can offer superior sensitivity.[1]
| Derivatization Agent | Target Analytes | Detection Method | Reported LOD/LOQ | Key Advantages | Key Disadvantages |
| This compound (DABA) | Primarily Sialic Acids | HPLC-Fluorescence | Analyte dependent, limited data for non-sialic acids | Well-established for sialic acids | Limited documented use for other α-keto acids; potential for complex chromatograms due to the extra carboxyl group. |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Broad range of α-Keto Acids | HPLC-Fluorescence | LOD: 1.3–5.4 nM; LOQ: 4.2–18 nM[1][2] | High sensitivity; good stability of derivatives; versatile for various α-keto acids. | Can be sensitive to acidic conditions, potentially leading to peak splitting for some analytes like α-ketoglutarate.[1] |
| o-Phenylenediamine (OPD) | Broad range of α-Keto Acids | HPLC-Fluorescence | 10 to 250 pmol on-column[3] | Readily available; well-documented reaction. | Generally lower sensitivity compared to DMB.[1] |
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the derivatization of α-keto acids using the highly sensitive DMB reagent is presented below. Due to the limited availability of detailed, validated protocols for 2,3-DABA with a broad range of α-keto acids beyond sialic acids, the DMB protocol serves as a robust starting point for methodology development.
Protocol: Derivatization of α-Keto Acids with DMB[1]
This protocol is adapted from a validated method for the analysis of six α-keto acids, including α-ketoglutaric acid and pyruvic acid.
Reagents and Materials:
-
α-Keto acid standards
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Hydroxide (NaOH) solution (65 mM)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Preparation of DMB Derivatization Solution:
-
Dissolve 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing:
-
4.9 mg of sodium sulfite
-
70 µL of 2-mercaptoethanol
-
58 µL of concentrated HCl
-
870 µL of deionized water
-
-
This solution should be freshly prepared.
-
-
Derivatization Reaction:
-
In a sealed tube, mix 40 µL of the α-keto acid standard or sample solution with 40 µL of the DMB derivatization solution.
-
Heat the mixture at 85 °C for 45 minutes.
-
After heating, immediately cool the solution on ice for 5 minutes.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the cooled reaction mixture five-fold with 65 mM NaOH solution. This step is crucial to neutralize the acidic reaction mixture and prevent chromatographic issues like peak splitting, particularly for analytes such as α-ketoglutaric acid.[1]
-
Inject an appropriate volume (e.g., 25 µL) into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the DMB-derivatives (e.g., Ex: 373 nm, Em: 448 nm for sialic acid derivatives).
Caption: Workflow for DMB derivatization of α-keto acids.
Critical Evaluation and Recommendations
This compound (DABA):
-
Strengths: 2,3-DABA is a well-established and effective derivatization agent for the analysis of sialic acids. Its utility in this specific application is supported by a significant body of literature.
-
Weaknesses: The primary limitation of 2,3-DABA is its narrow documented application range. There is a lack of comprehensive studies demonstrating its efficacy for a broader spectrum of α-keto acids. The presence of an additional carboxylic acid group on the reagent could potentially lead to more complex chromatographic behavior of the derivatives and may require more specialized optimization of separation conditions.
1,2-Diamino-4,5-methylenedioxybenzene (DMB):
-
Strengths: DMB has demonstrated high sensitivity and versatility for the derivatization of a variety of α-keto acids.[1][2] The availability of validated, detailed protocols and clear evidence of its superior sensitivity compared to OPD make it a strong candidate for general α-keto acid analysis.
-
Weaknesses: The derivatization reaction and the stability of the derivatives can be sensitive to the pH of the solution. As noted, acidic conditions can cause peak splitting for certain analytes, necessitating a neutralization step before HPLC analysis.[1]
o-Phenylenediamine (OPD):
-
Strengths: OPD is a classic, reliable, and cost-effective reagent for α-keto acid derivatization. The methodology is well-understood and widely published.[3]
-
Weaknesses: The primary drawback of OPD is its lower sensitivity in comparison to DMB, which may be a limiting factor when analyzing samples with very low concentrations of α-keto acids.[1]
For researchers specifically focused on the analysis of sialic acids , This compound remains a viable and well-documented choice. However, for those requiring a more versatile and highly sensitive method for the quantification of a broader range of α-keto acids , 1,2-diamino-4,5-methylenedioxybenzene (DMB) is the recommended derivatization agent. Its superior sensitivity and documented application for various α-keto acids, coupled with available detailed protocols, provide a robust foundation for developing reliable analytical methods. While o-phenylenediamine (OPD) is a suitable alternative, its lower sensitivity may not be adequate for all applications.
Ultimately, the choice of derivatization agent should be guided by the specific analytical needs, including the target analytes, the required sensitivity, and the available instrumentation. Method development and validation are crucial steps to ensure the accuracy and reliability of the obtained results, regardless of the chosen reagent.
References
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. 2020.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. 2020.
- A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. 2013.
- High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1. Semantic Scholar. 2012.
- Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. ResearchGate. 2012.
- Demonstration of MS analysis of pyruvic acid: (A) in conventional... ResearchGate. N/A.
- Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. PubMed. 1984.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Diaminobenzoic Acid
This document provides essential, procedural guidance for the safe and compliant disposal of 2,3-Diaminobenzoic acid. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
Core Principles: Hazard Profile and Immediate Safety
Before any disposal procedure, a complete understanding of the compound's inherent risks is critical. This compound (CAS No. 603-81-6) is not a benign substance; it is an aromatic amine derivative that requires careful handling to mitigate exposure risks.
1.1. GHS Hazard Classification
Globally Harmonized System (GHS) classifications identify this compound as hazardous.[1] Key hazard statements include:
While not currently classified as a carcinogen by major regulatory bodies, the hazardous nature of this compound warrants the adoption of stringent handling protocols, similar to those for particularly hazardous substances, as a matter of prudent practice.[5]
1.2. Mandatory Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE is the first line of defense against accidental exposure. The causality is simple: creating a barrier between the chemical and the user prevents skin/eye contact and inhalation.
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, wear additional protective clothing to prevent skin exposure.[2][6]
-
Ventilation: Always handle solid this compound in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[6][7]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[2]
Waste Characterization: Why It's Hazardous Waste
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed. Due to its toxicological profile (harmful if swallowed, irritant), this compound waste must be managed as regulated hazardous chemical waste .[8][9]
The cardinal rule of hazardous waste management is segregation. Never mix this compound waste with other waste streams (e.g., non-hazardous trash, other solvents, or even other hazardous materials).[10] Co-mingling can lead to unknown and potentially violent chemical reactions, and it complicates the disposal process, often increasing costs and regulatory burdens.[11]
Step-by-Step Disposal Protocols
The primary and only acceptable disposal route for this compound is through a licensed hazardous waste management program.[2][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][12][13]
3.1. Disposal of Solid this compound
-
Carefully sweep any remaining solid powder from balances and work surfaces onto a piece of weighing paper.
-
Fold the weighing paper to fully enclose the powder.
-
Place the folded paper and any contaminated consumables (e.g., weighing boats, spatulas) into a designated solid hazardous waste container.
3.2. Disposal of Solutions Containing this compound
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, chemically compatible liquid waste container (e.g., a high-density polyethylene carboy).
-
Ensure the container is clearly labeled for this specific waste stream.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
3.3. Disposal of Contaminated Labware and PPE
-
Empty Chemical Containers: The original container of this compound must be handled as hazardous waste. Triple rinse the empty container with a suitable solvent (e.g., water or methanol).[11] The first rinseate is acutely hazardous and must be collected and added to your liquid hazardous waste container.[12] Subsequent rinses should also be collected. After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[8]
-
Contaminated Gloves, Wipes, and Bench Paper: Place these items in the designated solid hazardous waste container. Do not dispose of them in the regular trash, as they are considered contaminated.
On-Site Accumulation and Labeling
Laboratories generate waste at the point of use, which is known as a Satellite Accumulation Area (SAA).[10][14] Proper management within the SAA is a regulatory requirement.
-
Container Selection: Use sturdy, leak-proof containers compatible with the waste.[10][12] Keep containers securely closed at all times, except when adding waste.[10][12]
-
Labeling: This is a critical compliance point. The moment the first drop of waste enters a container, it must be labeled. The label must include:[9][14]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components of a mixture)
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," or appropriate GHS pictograms).[9]
-
-
Storage: Store the waste container in a designated SAA within your laboratory, at or near the point of generation.[13] Ensure it is stored away from incompatible materials like strong oxidizing agents, acids, and bases.[3] Use secondary containment for all liquid waste containers.[12]
Spill Management Protocol
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert colleagues in the area. Ensure you are wearing the appropriate PPE (gloves, safety goggles, lab coat).
-
Containment: Prevent the powder from becoming airborne. Do not use dry sweeping methods for cleanup if it can generate dust.[15]
-
Cleanup: Gently cover the spill with a damp paper towel to wet the powder. Carefully collect the material using a scoop or dustpan and place it into the designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Arranging for Final Disposal
Once your hazardous waste container is full (or after one year, whichever comes first), you must arrange for its removal.[10]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and ultimate disposal of laboratory waste.[16]
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online portal. Ensure all information on the container label is accurate and complete.
By adhering to these systematic procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain full regulatory compliance.
Data and Workflow Visualization
Table 1: Key Properties and Hazard Identifiers for this compound
| Parameter | Value | Source(s) |
| CAS Number | 603-81-6 | [1][2][17] |
| Molecular Formula | C₇H₈N₂O₂ | [1][17] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Dark brown to very dark brown solid/powder | [3][17] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH315: Causes skin irritation | [1][2][3] |
Diagram 1: Disposal Decision Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
- Four Tips for Dealing with Carcinogenic Chemicals. (2014, February 26). Emedco's Blog. [Link]
- Guidelines for the laboratory use of chemical carcinogens. (n.d.).
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.).
- Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Washington. [Link]
- This compound | C7H8N2O2 | CID 198069. (n.d.). PubChem. [Link]
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
- Carcinogens - Overview. (n.d.).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
- Laboratory Waste Management: The New Regulations. (n.d.).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. (2011).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Diaminobenzoic Acid
Navigating the complexities of chemical handling requires a deep understanding that extends beyond the product itself. As your partner in laboratory safety, this guide provides essential, field-proven insights into the appropriate selection and use of Personal Protective Equipment (PPE) when working with 2,3-Diaminobenzoic acid (CAS No. 603-81-6). Our goal is to build your trust by delivering value that ensures both the integrity of your research and the safety of your team.
Hazard Profile of this compound: Understanding the "Why"
Before selecting PPE, we must first understand the specific risks posed by the chemical. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2] The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes.
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation (Category 2): The compound is a serious eye irritant, capable of causing significant damage upon contact.[1][3][4]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of this chemical is harmful.[2][4]
-
Potential for Inhalation Hazard: As a solid powder, it can form dust, which may cause respiratory irritation if inhaled.[1][5]
The causality is clear: the physical and chemical properties of this aromatic amine dictate a stringent, multi-faceted approach to personal protection. Every piece of recommended PPE directly mitigates a known hazard.
Core Protective Measures: Your First Line of Defense
Engineering controls, such as working within a chemical fume hood, are the primary method for minimizing exposure.[5] However, appropriate PPE is a mandatory secondary line of defense.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][4]
-
Minimum Requirement: At all times when handling this compound, wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing or heating of solutions), supplement safety goggles with a full-face shield.
Hand Protection
Aromatic amines can be absorbed through the skin, making glove selection a critical control point.[8]
-
Glove Selection: Wear chemically resistant gloves.[1][5][9] While the Safety Data Sheet (SDS) does not specify a particular glove material, nitrile gloves are a common and effective choice for handling solid chemicals and associated solutions. Always inspect gloves for tears or punctures before use.
-
The Principle of Self-Validation: Your glove selection process must be a self-validating system. Do not assume a glove is protective; verify it. Consult the glove manufacturer’s chemical resistance charts to confirm that your chosen glove material provides adequate protection against this compound and any solvents you may be using.[10]
-
Proper Technique: Use proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.
Skin and Body Protection
To prevent accidental skin contact from spills or dust, appropriate body protection is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is required.
-
Protective Clothing: For larger scale operations or situations with a high risk of contamination, consider wearing chemical-resistant coveralls or an apron over the lab coat.[1][7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear perforated shoes or sandals.
Respiratory Protection
While engineering controls like fume hoods are the primary means of preventing inhalation, respiratory protection may be necessary in specific scenarios.
-
When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if you are handling large quantities of the solid outside of a fume hood, if dust formation is significant, or if exposure limits are exceeded.[1]
-
Fit and Training: All personnel required to wear respirators must be properly trained and fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Plan: From Preparation to Disposal
A robust safety plan encompasses the entire workflow, from putting on your PPE to its final disposal.
PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE for your specific task.
Caption: PPE selection workflow for this compound.
Summary of PPE by Task
This table provides at-a-glance guidance for common laboratory tasks involving this compound.
| Task | Required PPE | Key Considerations |
| Weighing Solid | Safety Goggles, Nitrile Gloves, Lab Coat. Respirator if outside a fume hood or if dusty. | Perform in a fume hood or ventilated balance enclosure to minimize dust inhalation. |
| Preparing Solutions | Safety Goggles, Nitrile Gloves, Lab Coat. Face shield if splashing is likely. | Handle with care to avoid splashing the solution or generating aerosols. |
| Running Reactions | Safety Goggles, Nitrile Gloves, Lab Coat. Face shield for splash-prone procedures. | Ensure reaction is contained and well-ventilated. |
| Handling Spills | Enhanced or Maximum PPE as dictated by spill size (see diagram). | Absorb spills with inert material, and collect for disposal. Do not create dust.[8] |
Experimental Protocol: PPE Donning and Doffing
Following a strict sequence is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside with bare skin.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain contaminants.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Disposal Plan
Contaminated PPE is considered hazardous waste.
-
Gloves and other disposables: Dispose of them in a designated, sealed hazardous waste container immediately after removal.
-
Contaminated Clothing: If your lab coat or other clothing becomes contaminated, remove it immediately and have it decontaminated or disposed of according to your institution's hazardous waste procedures.[1] Do not take contaminated clothing home.
By adhering to these rigorous, evidence-based protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
References
- MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. [Link]
- International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing. [Link]
- American Chemistry Council. Protective Equipment. [Link]
- PubChem. This compound. [Link]
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
- LBAO Chemicals. This compound | 603-81-6 | 98%. [Link]
- Chemsrc. This compound MSDS. [Link]
- NIOSH. (1994, August 15).
- ACS Publications. (2023, November 9).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
